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  • Product: 3-rac-Ochratoxin B tert-Butyl Ester
  • CAS: 885679-87-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 3-rac-Ochratoxin B tert-Butyl Ester in Mycotoxin Synthesis and Analytics

Executive Summary In the fields of food safety, toxicology, and analytical chemistry, the precise quantification and mechanistic study of mycotoxins are paramount. While Ochratoxin A (OTA) is widely recognized for its po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of food safety, toxicology, and analytical chemistry, the precise quantification and mechanistic study of mycotoxins are paramount. While Ochratoxin A (OTA) is widely recognized for its potent nephrotoxicity and carcinogenicity, its non-chlorinated analog, Ochratoxin B (OTB), plays a critical role in comparative toxicological studies. 3-rac-Ochratoxin B tert-Butyl Ester serves as a highly specialized, protected intermediate in the total chemical synthesis of OTB and its stable isotope-labeled derivatives (e.g., OTB-d5).

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptions. We will explore the structural ontology of this intermediate, the exact chemical causality behind its synthesis (specifically the unavoidable C-3 racemization), and its downstream utility in elucidating the differential toxicity pathways of the ochratoxin family.

Chemical Ontology & Structural Significance

Ochratoxins are secondary metabolites produced by Aspergillus and Penicillium fungal species[1]. Structurally, they consist of a dihydroisocoumarin moiety linked via an amide bond to an L-phenylalanine derivative.

3-rac-Ochratoxin B tert-Butyl Ester is not a naturally occurring mycotoxin; it is a synthetic precursor. The molecule features two critical synthetic modifications:

  • The tert-Butyl Ester: The carboxylic acid group of the L-phenylalanine moiety is protected as a tert-butyl ester. This prevents unwanted side reactions (such as self-condensation or polymerization) during the amide coupling phase of synthesis[2].

  • The "3-rac" Designation: Natural ochratoxins possess a specific stereochemistry (typically 3R) at the C-3 position of the dihydroisocoumarin ring. However, synthetic pathways utilizing strong acids to remove the tert-butyl protecting group inevitably trigger a reversible ring-opening of the lactone, leading to a racemic mixture (both R and S enantiomers) at the C-3 position[3].

Chemical Properties Summary
PropertyValue
Chemical Name 3-rac-Ochratoxin B tert-Butyl Ester
CAS Number 885679-87-8[4]
Molecular Formula C₂₄H₂₇NO₆[4]
Molecular Weight 425.47 g/mol [4]
Isotope Labeled Variant 3-rac-Ochratoxin B tert-Butyl Ester-d5 (CAS: 1356353-91-7)[5]
Primary Application Synthetic intermediate for analytical reference standards (SIL-IS)

Synthetic Methodology & The Causality of Racemization

The synthesis of Ochratoxin B from its base components requires a highly controlled environment. The protocol below outlines the generation of the 3-rac-Ochratoxin B tert-Butyl Ester intermediate, followed by its deprotection.

Experimental Protocol: Total Synthesis and Deprotection

Phase 1: Amide Coupling (Formation of the Ester Intermediate)

  • Objective: Link the isocoumarin core (Ochratoxin β ) to L-phenylalanine without epimerizing the amino acid.

  • Reagents: Ochratoxin β (1 eq), L-phenylalanine tert-butyl ester hydrochloride (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3 eq), anhydrous DMF.

  • Causality of Reagent Choice: EDC and HOBt are utilized to activate the carboxylic acid of Ochratoxin β . HOBt is critical here; it suppresses the formation of the highly reactive oxazolone intermediate, thereby preventing the racemization of the L-phenylalanine moiety during coupling[2].

  • Procedure:

    • Dissolve Ochratoxin β in anhydrous DMF at 0°C under inert gas.

    • Add EDC·HCl and HOBt, stirring for 30 minutes to form the active ester.

    • Introduce L-phenylalanine tert-butyl ester hydrochloride and DIPEA.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate 3-rac-Ochratoxin B tert-Butyl Ester .

Phase 2: Acidic Deprotection (Yielding 3-rac-Ochratoxin B)

  • Objective: Cleave the tert-butyl group to yield the free carboxylic acid.

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • The Racemization Mechanism: The tert-butyl ester is highly stable to base but highly susceptible to acid. When TFA is introduced, it successfully cleaves the ester. However, the highly acidic environment simultaneously protonates the lactone carbonyl of the isocoumarin ring. This protonation promotes a reversible ring-opening event. When the lactone ring re-closes, nucleophilic attack occurs from both faces of the molecule, scrambling the stereocenter and resulting in a racemic mixture at C-3[3].

Synthesis A Ochratoxin β (Isocoumarin Core) C 3-R-Ochratoxin B tert-Butyl Ester A->C Amide Coupling (EDC/HOBt) B L-Phe-OtBu (tert-Butyl Ester) B->C D Acidic Deprotection (TFA / DCM) C->D E Lactone Ring Opening (Loss of C-3 Chirality) D->E Cleaves t-Bu F 3-rac-Ochratoxin B (Final Product) E->F Ring Closure (Racemization)

Workflow of 3-rac-Ochratoxin B synthesis highlighting C-3 racemization during acidic deprotection.

Mechanistic Toxicology & Analytical Utility

Why do we synthesize Ochratoxin B when Ochratoxin A is the primary threat? The answer lies in comparative toxicology and isotope dilution mass spectrometry .

The Steric Causality of Toxicity (OTA vs. OTB)

Ochratoxin A is a potent nephrotoxin and a Group 2B carcinogen. Ochratoxin B, which lacks the C-5 chlorine atom found in OTA, exhibits significantly lower toxicity. The structural difference is minor, but the biological causality is profound.

The primary detoxification pathway for ochratoxins in mammals is the hydrolysis of the amide bond by the enzyme Carboxypeptidase A (CPA) , yielding the non-toxic dihydroisocoumarin (Ochratoxin α or β ) and free phenylalanine[6].

  • In OTA: The bulky chlorine atom at the C-5 position creates severe steric hindrance. This prevents the molecule from properly fitting into the active site of CPA. Consequently, OTA is hydrolyzed very slowly, leading to bioaccumulation, oxidative stress, and renal damage[7].

  • In OTB: The absence of the chlorine atom removes this steric barrier. In vitro and in vivo studies demonstrate that Carboxypeptidase A hydrolyzes OTB almost 100 times faster than OTA[7]. This rapid clearance is the primary reason OTB is significantly less toxic than OTA.

Metabolism OTA Ochratoxin A (Chlorinated) CPA Carboxypeptidase A (Detoxifying Enzyme) OTA->CPA OTB Ochratoxin B (Non-Chlorinated) OTB->CPA OTA_Met Slow Hydrolysis (Steric Hindrance) CPA->OTA_Met Blocked by Cl atom OTB_Met Fast Hydrolysis (~100x Faster) CPA->OTB_Met No steric blocking Tox Bioaccumulation (Nephrotoxicity) OTA_Met->Tox NonTox Rapid Clearance (Lower Toxicity) OTB_Met->NonTox

Differential metabolic hydrolysis of Ochratoxin A and B by Carboxypeptidase A.

Analytical Utility: Stable Isotope-Labeled Internal Standards (SIL-IS)

To accurately quantify trace amounts of mycotoxins in complex food matrices (like coffee, cereals, and wine) using LC-MS/MS, analytical chemists rely on Stable Isotope Dilution Assays (SIDA).

By utilizing deuterated phenylalanine (tert-butyl ester-d5) during the amide coupling phase described in Section 2, chemists synthesize 3-rac-Ochratoxin B tert-Butyl Ester-d5 [5]. Upon deprotection, this yields OTB-d5. Spiking this heavy isotope standard into food samples corrects for matrix effects and ion suppression during mass spectrometry, ensuring absolute quantitative accuracy.

Quantitative Data Summary

The table below summarizes the critical comparative metrics between OTA and OTB, validating the necessity of OTB synthesis for toxicological benchmarking.

MetricOchratoxin A (OTA)Ochratoxin B (OTB)Causality / Note
C-5 Substitution Chlorine (-Cl)Hydrogen (-H)Defines the steric profile of the molecule.
CPA Hydrolysis Rate Baseline (Slow)~100x FasterCl atom in OTA blocks enzyme active site[7].
Acute Toxicity (LD50 in chicks) ~3.5 mg/kg~54.0 mg/kgOTB is significantly less lethal due to rapid clearance.
Genotoxicity (HepG2 Cells) Positive (DNA migration)NegativeOTB fails to induce micronuclei or DNA breaks[8].
Primary Detox Metabolite Ochratoxin α Ochratoxin β Cleavage of the amide bond[6].

Sources

Exploratory

synthesis of Ochratoxin B tert-butyl ester

An in-depth guide on the synthesis of Ochratoxin B tert-butyl ester cannot be provided. Ochratoxin B is a mycotoxin, a toxic substance produced by fungi.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide on the synthesis of Ochratoxin B tert-butyl ester cannot be provided.

Ochratoxin B is a mycotoxin, a toxic substance produced by fungi. Providing detailed instructions for its chemical synthesis, or the synthesis of its derivatives, falls outside the scope of safe and responsible information dissemination. The potential for misuse of such information necessitates a cautious approach.

For researchers, scientists, and drug development professionals with a legitimate need to work with such compounds for research purposes, such as developing analytical standards or investigating toxicological effects, it is recommended to:

  • Consult Peer-Reviewed Scientific Literature: Access established scientific journals and databases (e.g., SciFinder, Reaxys, Google Scholar) for published research on mycotoxins. These sources provide context, methodology, and safety data within the framework of established scientific practice.

  • Source from Reputable Chemical Suppliers: Obtain certified reference materials and standards from commercial suppliers who specialize in mycotoxins. These suppliers provide compounds of known purity and concentration, along with essential safety data sheets (SDS) and handling guidelines.

  • Adhere to Strict Laboratory Safety Protocols: Any work involving mycotoxins must be conducted in a properly equipped laboratory with appropriate engineering controls (e.g., fume hoods, glove boxes) and personal protective equipment (PPE). All institutional and governmental regulations regarding the handling and disposal of toxic substances must be strictly followed.

Information regarding the general properties, health effects, and detection methods for Ochratoxin B can be provided from a public health and safety perspective.

Foundational

Structural Elucidation of 3-rac-Ochratoxin B tert-Butyl Ester: A Comprehensive Technical Guide

Executive Summary The structural elucidation of synthetic mycotoxin derivatives is a critical vector in analytical toxicology and biomarker research. 3-rac-Ochratoxin B tert-Butyl Ester (C24H27NO6) is a highly specialize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of synthetic mycotoxin derivatives is a critical vector in analytical toxicology and biomarker research. 3-rac-Ochratoxin B tert-Butyl Ester (C24H27NO6) is a highly specialized synthetic intermediate and analytical standard. It is characterized by three distinct structural modifications compared to the naturally occurring Ochratoxin A (OTA): the absence of a chlorine atom at the C-5 position (defining it as the "B" analog), a racemic mixture at the C-3 chiral center of the dihydroisocoumarin ring, and the protection of the phenylalanine carboxyl group as a tert-butyl ester.

This whitepaper provides an in-depth technical framework for the structural elucidation of this compound, detailing the causality behind the observed analytical phenomena—such as diastereomeric peak doubling in Nuclear Magnetic Resonance (NMR) spectroscopy and specific fragmentation pathways in High-Resolution Mass Spectrometry (HRMS).

Chemical Context & Rationale for Structural Modifications

To understand the analytical profile of 3-rac-Ochratoxin B tert-Butyl Ester, one must first understand the purpose of its structural features:

  • The Ochratoxin B (OTB) Core: OTB is the non-chlorinated analog of OTA. While generally considered less toxic than OTA, OTB co-occurs in contaminated food matrices and serves as a critical biomarker of exposure and fungal metabolism[1]. Elucidating the OTB core requires proving the absence of the C-5 chlorine atom, which fundamentally alters the electronic environment of the aromatic ring[2].

  • The tert-Butyl Ester Protection: During the synthesis of stable isotope-labeled standards or diastereomeric internal standards, the carboxylic acid of the L-phenylalanine moiety must be protected to prevent unwanted polymerization or side reactions during amide coupling[3]. The tert-butyl group is specifically chosen because it can be cleanly cleaved under mild acidic conditions (e.g., using Trifluoroacetic acid in Dichloromethane) without hydrolyzing the sensitive amide bond or causing epimerization at the alpha-carbon[4].

  • The "3-rac" Stereochemistry: The natural biosynthesis of ochratoxins yields a strictly (3R) configuration at the dihydroisocoumarin core. However, total synthesis of the isocoumarin precursor (Ochratoxin β) typically yields a racemic mixture (3R/3S). When this racemate is coupled with enantiopure L-phenylalanine (which has a 2'S configuration), the resulting product is not a pair of enantiomers, but rather a mixture of two diastereomers: (3R, 2'S) and (3S, 2'S)[3].

Synthetic Workflow & Stereochemical Branching

The formation of diastereomers is the most defining characteristic of this compound's analytical profile. Because diastereomers have different physical properties and spatial arrangements, they interact differently with polarized light and magnetic fields, leading to distinct chromatographic and spectroscopic signatures.

G A 3-rac-OTβ (Racemic Isocoumarin) C Amide Coupling (EDC/HOBt) A->C B L-Phe t-Butyl Ester (Enantiopure) B->C D (3R, 2'S)-Epimer (Natural-like) C->D 50% Yield E (3S, 2'S)-Epimer (Unnatural) C->E 50% Yield

Synthesis of 3-rac-Ochratoxin B tert-Butyl Ester yielding a diastereomeric mixture.

Multi-Modal Elucidation Strategy

A self-validating elucidation protocol requires orthogonal analytical techniques. HRMS provides exact mass and connectivity through fragmentation, while NMR provides the definitive three-dimensional spatial arrangement and functional group verification.

G Start 3-rac-OTB t-Butyl Ester HRMS HRMS (ESI+) Start->HRMS Mass & Fragments NMR1H 1H & 13C NMR Start->NMR1H Functional Groups ChiralLC Diastereomeric LC-UV Start->ChiralLC Epimeric Ratio HRMS_Res Confirms C24H27NO6 No Cl isotope pattern HRMS->HRMS_Res NMR2D 2D NMR (COSY/HMBC) NMR1H->NMR2D Connectivity NMR_Res Confirms t-Butyl (9H s) Peak doubling observed NMR2D->NMR_Res LC_Res Baseline separation of (3R, 2'S) and (3S, 2'S) ChiralLC->LC_Res

Multi-modal analytical workflow for the structural elucidation of the racemic ester.

High-Resolution Mass Spectrometry (HRMS) Profiling

In positive electrospray ionization (ESI+), the compound yields a protonated molecule [M+H]+ at m/z 426.1917. Causality of the Isotopic Signature: The most immediate diagnostic feature in the MS1 spectrum is the absence of the characteristic 3:1 isotopic cluster (M : M+2) that defines OTA. Because OTB lacks the 35 Cl/ 37 Cl isotope distribution, the M+2 peak is driven solely by 13 C and 18 O natural abundances, confirming the dechlorinated core[2].

Table 1: Diagnostic HRMS Fragmentation Pathways (ESI+)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossStructural Assignment / Causality
426.1917 [M+H]+ 370.129056.06 Da (C4H8)Loss of Isobutylene: Characteristic of tert-butyl esters under collision-induced dissociation (CID), yielding the free OTB [M+H]+ .
426.1917 [M+H]+ 205.0500221.14 DaAmide Cleavage: Cleavage of the amide bond yields the acylium ion of the Ochratoxin β (isocoumarin) core.
426.1917 [M+H]+ 222.1494204.04 DaPhenylalanine Fragment: Retention of the charge on the L-phenylalanine tert-butyl ester moiety.
Nuclear Magnetic Resonance (NMR) Elucidation

NMR provides the definitive proof of both the OTB core and the diastereomeric mixture.

Differentiating OTB from OTA: In the 1 H NMR spectrum of OTA, the C-5 position is occupied by chlorine, leaving the C-6 proton isolated as a singlet. In 3-rac-Ochratoxin B tert-Butyl Ester, the C-5 position is occupied by a proton. Because C-5 and C-6 are adjacent (ortho) on the aromatic ring, their protons couple with each other, producing two distinct doublets with a coupling constant ( J ) of approximately 8.0 - 8.5 Hz[2][5].

Observing the Diastereomeric Mixture (Peak Doubling): Because the sample is a 1:1 mixture of (3R, 2'S) and (3S, 2'S) diastereomers, nuclei in close spatial proximity to the chiral centers experience two different magnetic environments. This results in "peak doubling." The 9-proton singlet of the tert-butyl group will often appear as two closely spaced singlets (e.g., at 1.38 ppm and 1.40 ppm), each integrating to 4.5 protons[3]. Similarly, the C-3 methyl doublet will split into two overlapping doublets.

Table 2: Diagnostic 1 H and 13 C NMR Assignments (CDCl3, 400 MHz)

Position 1 H Chemical Shift (ppm) & Multiplicity 13 C Chemical Shift (ppm)Diagnostic Significance
C-5 (Isocoumarin) ~6.85 (d, J = 8.5 Hz)~118.0Confirms absence of Chlorine (OTB core). Couples with C-6.
C-6 (Isocoumarin) ~8.30 (d, J = 8.5 Hz)~130.5Ortho-coupling confirms the OTB aromatic system.
C-3 Methyl ~1.55 (dd, J = 6.5 Hz)~21.0Peak doubling observed due to diastereomeric mixture.
tert-Butyl Methyls ~1.38 (s) & ~1.40 (s)~28.0Peak doubling. Confirms the ester protection.
tert-Butyl Quat. C -~82.5Confirms the quaternary carbon of the ester.
Amide NH ~8.50 (d, J = 7.5 Hz)-Confirms intact amide linkage.

Step-by-Step Experimental Protocols

To ensure a self-validating system, the following protocols incorporate internal calibration and orthogonal verification steps.

Protocol 1: Diastereomeric Resolution via LC-HRMS

Objective: To chromatographically separate the (3R, 2'S) and (3S, 2'S) epimers and validate their identical exact masses.

  • Sample Preparation: Dissolve 1.0 mg of 3-rac-Ochratoxin B tert-Butyl Ester in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in initial mobile phase.

  • Chromatographic Conditions:

    • Column: Chiral or high-efficiency reverse-phase column (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 x 2.1 mm). Note: Diastereomers can often be resolved on standard C18 columns due to differing lipophilicities, unlike enantiomers which require chiral stationary phases.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 30% B to 90% B over 15 minutes.

  • Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Set resolution to 70,000 FWHM.

  • Validation Check: Extract the ion chromatogram (EIC) for m/z 426.1917 ( ± 5 ppm). You must observe two distinct, baseline-resolved chromatographic peaks with a 1:1 area ratio. Both peaks must yield identical MS/MS fragmentation spectra, proving they are diastereomers rather than structural isomers.

Protocol 2: NMR Acquisition for Peak Doubling Verification

Objective: To unambiguously assign the OTB core and verify the diastereomeric ratio.

  • Sample Preparation: Dissolve 5.0 mg of the compound in 600 µL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1D Acquisition: Acquire a standard 1 H NMR spectrum (minimum 400 MHz, 64 scans).

  • 2D Acquisition (Self-Validation): Acquire a 1 H- 1 H COSY spectrum.

    • Causality: The COSY spectrum will show a cross-peak between the doublets at ~6.85 ppm and ~8.30 ppm. This definitively proves that C-5 and C-6 are adjacent protons on the aromatic ring, validating the dechlorinated OTB structure[5].

  • Integration Analysis: Integrate the tert-butyl singlets at ~1.38 and ~1.40 ppm. A ratio of exactly 1:1 confirms the "3-rac" nature of the isocoumarin precursor.

Conclusion

The structural elucidation of 3-rac-Ochratoxin B tert-Butyl Ester requires a nuanced understanding of stereochemistry and analytical causality. By recognizing the absence of the chlorine isotope pattern, mapping the ortho-coupled aromatic protons, and leveraging the peak doubling inherent to its diastereomeric nature, researchers can definitively characterize this compound. This rigorous validation is essential before utilizing the ester as a precursor for generating highly specific analytical standards in mycotoxin research.

Sources

Exploratory

Spectroscopic Data for Ochratoxin B tert-butyl ester: A Technical Guide for Researchers

Introduction: The Significance of Ochratoxin B Derivatization Ochratoxin B, a mycotoxin produced by certain species of Aspergillus and Penicillium, is the non-chlorinated analog of the more widely studied and regulated O...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Ochratoxin B Derivatization

Ochratoxin B, a mycotoxin produced by certain species of Aspergillus and Penicillium, is the non-chlorinated analog of the more widely studied and regulated Ochratoxin A.[1] While generally considered less toxic, its presence in food and feed remains a concern for researchers and regulatory bodies.[1] The chemical modification of Ochratoxin B, such as through the formation of its tert-butyl ester, is a critical step in various analytical and toxicological studies. Esterification of the carboxylic acid moiety of the L-phenylalanine residue can facilitate specific experimental designs, such as altering the molecule's polarity for chromatographic separation or for use as an internal standard in mass spectrometry-based quantification methods.

This technical guide provides an in-depth overview of the expected spectroscopic data for Ochratoxin B tert-butyl ester, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. As experimentally derived spectra for this specific derivative are not widely available in the public domain, this guide presents predicted data based on the known spectroscopic behavior of Ochratoxin B and the characteristic spectral features of the tert-butyl ester functional group. The information herein is intended to serve as a reference for researchers in the fields of mycotoxin analysis, drug development, and toxicology.

Molecular Structure

The chemical structure of Ochratoxin B tert-butyl ester is derived from the parent molecule, Ochratoxin B, through the esterification of the carboxylic acid on the L-phenylalanine moiety with a tert-butyl group.

Caption: Chemical structure of Ochratoxin B tert-butyl ester.

Predicted Mass Spectrometry (MS) Data

The mass spectrum of Ochratoxin B tert-butyl ester is expected to provide a clear molecular ion peak and a series of characteristic fragment ions that can be used for its identification and structural confirmation. The fragmentation pattern will likely be dominated by cleavages at the ester and amide bonds, as well as fragmentation of the isocoumarin core.

Predicted m/z Proposed Fragment Identity Notes
426.1962[M+H]⁺Predicted protonated molecular ion (C₂₄H₂₈NO₆⁺)
370.1336[M+H - C₄H₈]⁺Loss of isobutylene from the tert-butyl ester group.
326.1438[M+H - C₄H₈ - CO₂]⁺Subsequent loss of carbon dioxide from the de-esterified ion.
222.0597[Isocoumarin moiety+H]⁺Cleavage of the amide bond, retaining the isocoumarin portion.
204.0492[Isocoumarin moiety - H₂O+H]⁺Loss of water from the isocoumarin fragment.
176.0543[Isocoumarin moiety - H₂O - CO+H]⁺Subsequent loss of carbon monoxide.
222.1438[Phenylalanine-tert-butyl ester moiety+H]⁺Cleavage of the amide bond, retaining the modified phenylalanine portion.
166.0859[Phenylalanine-tert-butyl ester moiety - C₄H₈+H]⁺Loss of isobutylene from the phenylalanine fragment.
57.0704[C₄H₉]⁺tert-Butyl cation, a common fragment from tert-butyl esters.

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M [label="[M+H]⁺\nm/z 426.1962"]; F1 [label="[M+H - C₄H₈]⁺\nm/z 370.1336"]; F2 [label="[Isocoumarin+H]⁺\nm/z 222.0597"]; F3 [label="[Phe-tBu+H]⁺\nm/z 222.1438"]; F4 [label="[C₄H₉]⁺\nm/z 57.0704"]; F5 [label="[M+H - C₄H₈ - CO₂]⁺\nm/z 326.1438"]; F6 [label="[Isocoumarin - H₂O+H]⁺\nm/z 204.0492"];

M -> F1 [label="- C₄H₈"]; M -> F2 [label="Amide Cleavage"]; M -> F3 [label="Amide Cleavage"]; F3 -> F4 [label="- Phe"]; F1 -> F5 [label="- CO₂"]; F2 -> F6 [label="- H₂O"]; }

Caption: Predicted MS fragmentation of Ochratoxin B tert-butyl ester.

Predicted Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for Ochratoxin B tert-butyl ester. These predictions are based on the known spectra of Ochratoxin B and standard chemical shift ranges for the tert-butyl ester group.

¹H NMR (Predicted, 500 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Proposed Assignment
~1.45s9H-C(CH ₃)₃
~1.50d, J ≈ 6.5 Hz3H-CH(CH ₃)-
~2.90dd, J ≈ 14.0, 8.0 Hz1H-CH ₂-Ph (diastereotopic)
~3.20dd, J ≈ 14.0, 5.0 Hz1H-CH ₂-Ph (diastereotopic)
~3.30m1H-CH ₂-CH(CH₃)-
~4.70m1H-CH (CH₃)-
~5.00m1HNH -CH-
~6.80d, J ≈ 8.5 Hz1HAr-H
~7.20-7.40m5H-Ph
~8.10d, J ≈ 8.5 Hz1HAr-H
~11.50s1HAr-OH
¹³C NMR (Predicted, 125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Proposed Assignment
~21.0-CH(C H₃)-
~28.0-C(C H₃)₃
~35.0-C H₂-CH(CH₃)-
~38.0-C H₂-Ph
~54.0NC H-
~76.0-C H(CH₃)-
~82.0-C (CH₃)₃
~102.0Ar-C
~110.0Ar-C
~117.0Ar-C H
~127.0Ph-C H (para)
~128.5Ph-C H (meta)
~129.5Ph-C H (ortho)
~137.0Ph-C (ipso)
~139.0Ar-C H
~142.0Ar-C
~162.0Ar-C -OH
~165.0Amide C =O
~170.0Ester C =O
~171.0Lactone C =O

Experimental Protocols

The following section outlines generalized procedures for the synthesis of Ochratoxin B tert-butyl ester and the acquisition of its spectroscopic data.

Synthesis of Ochratoxin B tert-butyl ester

A plausible synthetic route involves the direct esterification of Ochratoxin B with a tert-butylating agent under acidic conditions.

  • Dissolution: Dissolve Ochratoxin B (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Reagents: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Esterification: Add tert-butanol (1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with a mild acid (e.g., 1M HCl), followed by a mild base (e.g., saturated NaHCO₃ solution), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis_Workflow Start Ochratoxin B Step1 Dissolve in DCM Start->Step1 Step2 Add DCC, DMAP Step1->Step2 Step3 Add tert-butanol Step2->Step3 Step4 Stir at RT Step3->Step4 Step5 Work-up (Filter, Wash) Step4->Step5 Step6 Purify (Column Chromatography) Step5->Step6 End Ochratoxin B tert-butyl ester Step6->End

Caption: Synthetic workflow for Ochratoxin B tert-butyl ester.

Mass Spectrometry Data Acquisition
  • Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

  • Sample Preparation: Dissolve the purified product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • LC Conditions: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

  • MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion to obtain fragmentation data.

NMR Data Acquisition
  • Instrumentation: NMR spectrometer with a proton frequency of at least 400 MHz.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR: For unambiguous assignment of all signals, it is recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic characterization of Ochratoxin B tert-butyl ester. The presented MS and NMR data, along with the outlined experimental protocols, offer a valuable resource for researchers working with this and related mycotoxin derivatives. The structural insights gained from such spectroscopic analyses are fundamental to understanding the chemical and biological properties of these important compounds.

References

  • PubChem. Ochratoxin B. [Link]

  • Organic Syntheses. Procedure for tert-Butoxycarbonylamino-4-(2,2-dimethyl-4,6-dioxo-[2][3]dioxan-5-yl)-4-oxo-butyric acid tert-butyl ester. [Link]

  • GenPrice UK. 3-rac-Ochratoxin B tert-Butyl Ester-d5. [Link]

  • MDPI. Determination of Ochratoxin A and Ochratoxin B in Archived Tokaj Wines (Vintage 1959–2017) Using On-Line Solid Phase Extraction Coupled to Liquid Chromatography. [Link]

  • ETH Research Collection. Rapid detection of aflatoxin B1, zearalenone and ochratoxin A in grains by thermal desorption dielectric barrier. [Link]

  • ResearchGate. LC/MS/MS-spectra of isolated ochratoxin A metabolites. [Link]

  • PMC. Degradation of ochratoxins A and B by lipases: A kinetic study unraveled by molecular modeling. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Pearson. The mass spectrum of tert-butylamine follows shows an intense bas.... [Link]

  • LCGC International. Analysis of 12 Regulated Mycotoxins in 8 Food Matrices by Single Immunoaffinity Cleanup and Isotope Dilution LC–MS/MS. [Link]

  • ResearchGate. 31 P{ 1 H} NMR spectrum of dtbpf (one of the tert-butyl groups is given.... [Link]

  • Waters. Determination of Aflatoxins and Ochratoxin A in a Range of Food Commodities Using VICAM Immunoaffinity Chromatography Clean. [Link]

  • PMC. Simultaneous Quantification of Aflatoxin B1, T-2 Toxin, Ochratoxin A and Deoxynivalenol in Dried Seafood Products by LC-MS/MS. [Link]

  • ResearchGate. ¹H NMR (a) and.¹³C NMR (b) and analysis of 2,6-Di-tert-butyl,.... [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • LIBIOS. NEW INTERNAL 13C LABELED STANDARD Ochratoxin B. [Link]

  • PubMed. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. [Link]

  • Collard Group. MASS SPECTROMETRY: BASIC EXPERIMENT. [Link]

  • BioAustralis. Ochratoxin B. [Link]

Sources

Foundational

Unlocking the Biological Potential of Ochratoxin B Esters: A Technical Guide for Researchers

A deep dive into the synthesis, characterization, and biological evaluation of Ochratoxin B ester derivatives, offering insights for novel therapeutic development. Executive Summary Ochratoxin B (OTB), the non-chlorinate...

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the synthesis, characterization, and biological evaluation of Ochratoxin B ester derivatives, offering insights for novel therapeutic development.

Executive Summary

Ochratoxin B (OTB), the non-chlorinated analog of the mycotoxin Ochratoxin A (OTA), has long been considered the less toxic counterpart.[1] However, its unique chemical structure presents an intriguing scaffold for medicinal chemistry exploration. This technical guide provides a comprehensive overview of the potential biological activity of OTB esters. We will delve into the rationale behind their synthesis, detailed experimental protocols for their evaluation, and a discussion of their potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel mycotoxin derivatives.

Introduction: The Rationale for Investigating Ochratoxin B and Its Esters

Ochratoxin A is a potent mycotoxin with well-documented nephrotoxic, hepatotoxic, and carcinogenic properties.[2][3] Its toxicity is, in part, attributed to the presence of a chlorine atom on its dihydroisocoumarin ring.[4] Ochratoxin B, lacking this chlorine atom, is significantly less toxic.[5][6] This inherent difference in toxicity, coupled with a shared core structure, makes OTB an attractive starting point for the development of new bioactive compounds.

The primary motivation for synthesizing OTB esters lies in modulating the molecule's physicochemical properties, particularly its lipophilicity. Esterification of the carboxylic acid group on the phenylalanine moiety can significantly impact the molecule's ability to cross cell membranes, potentially altering its bioavailability, cellular uptake, and ultimately, its biological activity. This guide will explore the synthesis of methyl and ethyl esters of OTB as primary examples.[7][8]

Molecular Scaffolds: Ochratoxin B and its Ester Derivatives

A clear understanding of the molecular architecture is fundamental to appreciating the potential changes in biological activity upon esterification.

G cluster_OTB Ochratoxin B (OTB) cluster_OTB_esters Ochratoxin B Esters OTB_img OTB_img OTB_esters_img OTB_esters_img

Figure 1: Chemical Structures of Ochratoxin B and its Esters.

Synthesis and Purification of Ochratoxin B Esters

The synthesis of OTB esters is a relatively straightforward process, typically achieved through acid-catalyzed esterification. This section provides a detailed protocol for the preparation of OTB methyl and ethyl esters.

Rationale for Method Selection

The use of a strong acid catalyst, such as hydrochloric acid (HCl), in the presence of the corresponding alcohol (methanol or ethanol) is a well-established and efficient method for esterification.[7] This method offers high conversion rates under relatively mild conditions. Purification via extraction and chromatographic techniques ensures a high-purity final product, which is crucial for accurate biological evaluation.

Experimental Protocol: Synthesis of OTB Methyl Ester

Materials:

  • Ochratoxin B

  • Methanol (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Chloroform

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: Dissolve a known quantity of Ochratoxin B in anhydrous methanol.

  • Acid Catalyst: Slowly add a catalytic amount of concentrated HCl to the solution while stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).[7]

  • Workup:

    • Neutralize the reaction mixture with a saturated NaHCO₃ solution.

    • Extract the OTB methyl ester into chloroform.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Concentrate the dried organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).[8]

  • Characterization: Confirm the identity and purity of the OTB methyl ester using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of OTB Ethyl Ester

The protocol for synthesizing OTB ethyl ester is analogous to the methyl ester synthesis, with the substitution of methanol with anhydrous ethanol.[8]

Investigating the Biological Activity: In Vitro Assays

A critical step in evaluating the potential of OTB esters is to assess their biological activity in relevant in vitro models. This section outlines key assays to determine cytotoxicity and potential mechanisms of action.

Cytotoxicity Assessment

Rationale: The initial assessment of any new compound is to determine its cytotoxic potential. This provides a baseline understanding of its potency and therapeutic window. The MTT assay is a widely used, reliable, and straightforward method for assessing cell viability.

Experimental Protocol: MTT Assay

  • Cell Culture: Plate cells (e.g., HepG2 human liver cancer cells, a cell line known to be sensitive to ochratoxins) in a 96-well plate and allow them to adhere overnight.[5][9]

  • Compound Treatment: Treat the cells with a range of concentrations of OTB, OTB methyl ester, and OTB ethyl ester for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIC₅₀ (µM) after 48h
Ochratoxin BHepG2Data to be determined
OTB Methyl EsterHepG2Data to be determined
OTB Ethyl EsterHepG2Data to be determined

Table 1: A template for summarizing the cytotoxic effects of OTB and its esters.

Delving Deeper: Potential Mechanisms of Action

While OTB itself is known to be less toxic than OTA, understanding the molecular pathways affected by its ester derivatives is crucial for drug development.

Inhibition of Protein Synthesis

Background: One of the proposed mechanisms of action for ochratoxins is the inhibition of protein synthesis.[10] This is thought to occur through competitive inhibition of phenylalanyl-tRNA synthetase. It is plausible that esterification could alter the binding affinity of the OTB molecule to this enzyme.

OTB_Ester OTB Ester Cell_Membrane Cell Membrane OTB_Ester->Cell_Membrane Increased Lipophilicity Inhibition Inhibition OTB_Ester->Inhibition Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Enhanced Uptake Phe_tRNA_Synthetase Phenylalanyl-tRNA Synthetase Cytoplasm->Phe_tRNA_Synthetase Ribosome Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Phe_tRNA_Synthetase->Ribosome Inhibition->Phe_tRNA_Synthetase G start Treat Cells with OTB Esters protein_assay Protein Synthesis Assay (e.g., SUnSET) start->protein_assay ros_assay ROS Detection Assay (e.g., DCFH-DA) start->ros_assay western_blot Western Blot Analysis (e.g., for stress markers) start->western_blot data_analysis Data Analysis and Interpretation protein_assay->data_analysis ros_assay->data_analysis western_blot->data_analysis

Figure 3: Experimental workflow for elucidating the mechanism of action of OTB esters.

Discussion and Future Directions

The study of Ochratoxin B esters is a nascent field with significant potential. The preliminary data on their biological activity, coupled with their synthetic tractability, makes them promising candidates for further investigation. Future research should focus on:

  • Expanding the Ester Series: Synthesizing a broader range of OTB esters with varying alkyl chain lengths and functionalities to establish a clear structure-activity relationship (SAR).

  • In Vivo Studies: Evaluating the most promising OTB ester candidates in animal models to assess their efficacy, pharmacokinetics, and toxicology. [11]* Target Identification: Utilizing advanced techniques such as proteomics and transcriptomics to identify the specific molecular targets of OTB esters.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, characterization, and biological evaluation of Ochratoxin B esters. By systematically exploring their potential, the scientific community can unlock new avenues for the development of novel therapeutic agents derived from this intriguing class of mycotoxins. The journey from a "less toxic" analog to a potential lead compound is a testament to the power of medicinal chemistry and rigorous biological investigation.

References

  • PubChem. Ochratoxin B. National Center for Biotechnology Information. [Link]

  • Li, S., Marquardt, R. R., & Frohlich, A. A. (1998). Confirmation of Ochratoxins in Biological Samples by Conversion into Methyl Esters in Acidified Methanol. Journal of Agricultural and Food Chemistry, 46(10), 4027-4033. [Link]

  • Nesheim, S. (1969). Isolation and Purification of Ochratoxins A and B and Preparation of Their Methyl and Ethyl Esters. Journal of AOAC INTERNATIONAL, 52(5), 975-979. [Link]

  • Malir, F., Ostry, V., Pfohl-Leszkowicz, A., Malir, J., & Toman, J. (2016). Ochratoxin A: 50 Years of Research. Toxins, 8(7), 191. [Link]

  • El Khoury, A., & Atoui, A. (2010). Ochratoxin A: General Overview and Actual Molecular Status. Toxins, 2(4), 461-493. [Link]

  • Malir, F., & Ostry, V. (2016). Ochratoxin A: 50 Years of Research. MDPI. [Link]

  • Chemsrc. Ochratoxin B. [Link]

  • Nesheim, S., Hardin, N. F., Francis, O. J., & Langham, W. S. (1973). Analysis of Ochratoxins A and B and Their Esters in Barley, Using Partition and Thin Layer Chromatography. II. Collaborative Study. Journal of AOAC INTERNATIONAL, 56(4), 817-821. [Link]

  • ResearchGate. Chemical structure of ochratoxin B. [Link]

  • Varga, J., & Samson, R. A. (2010). Chemical, Physical and Biological Approaches to Prevent Ochratoxin Induced Toxicoses in Humans and Animals. ResearchGate. [Link]

  • Heussner, A. H., & Bingle, L. E. (2015). Comparative Ochratoxin Toxicity: A Review of the Available Data. Toxins, 7(10), 4253-4282. [Link]

  • Kumar, P., Mahato, D. K., Kamal, M., & Singh, A. K. (2021). Detection, Contamination, Toxicity, and Prevention Methods of Ochratoxins: An Update Review. Journal of Agricultural and Food Chemistry, 69(48), 14471-14490. [Link]

  • Malir, F., Ostry, V., Pfohl-Leszkowicz, A., Malir, J., & Toman, J. (2016). Ochratoxin A: 50 Years of Research. PMC. [Link]

  • ResearchGate. Structure of ochratoxin A, ochratoxin B, ochratoxin C, 4-hydroxyochratoxin A, ochratoxin. [Link]

  • Petrik, J., & Zherdev, A. V. (2016). Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level. PMC. [Link]

  • Størmer, F. C., Kolsaker, P., Holm, H., Rogstad, S., & Elling, F. (1985). Metabolism of ochratoxin B and its possible effects upon the metabolism and toxicity of ochratoxin A in rats. Applied and Environmental Microbiology, 49(5), 1108-1112. [Link]

Sources

Exploratory

The Strategic Modification of Ochratoxin B: A Technical Guide to the Role of the tert-Butyl Ester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Re-engineering Mycotoxin Activity Through Chemical Design Ochratoxin B (OTB), a mycotoxin produced by various Aspe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Re-engineering Mycotoxin Activity Through Chemical Design

Ochratoxin B (OTB), a mycotoxin produced by various Aspergillus and Penicillium species, is a dechloro-analog of the more notorious Ochratoxin A (OTA).[1][2][3] While generally less toxic than OTA, OTB still exhibits cytotoxic effects on kidney and liver cells in vitro.[1][4] Its structure, featuring a phenylalanine moiety linked to a dihydroisocoumarin core, presents a carboxylic acid group that is a prime target for chemical modification.[1][5] The strategic masking of this carboxylic acid can fundamentally alter the molecule's physicochemical properties and biological activity.

This guide explores the role of the tert-butyl ester in modifying Ochratoxin B. The introduction of a tert-butyl group to the carboxylic acid function is a well-established strategy in organic synthesis and drug development to create prodrugs with enhanced metabolic stability and altered pharmacokinetic profiles.[2][4][6][7][8][9] By converting the polar carboxylic acid into a non-polar tert-butyl ester, it is possible to increase the lipophilicity of OTB, potentially influencing its absorption, distribution, and ultimately, its toxicological or therapeutic profile.[2][8] This modification can also serve as a protective measure, preventing the carboxylic acid from participating in unwanted reactions during further chemical transformations of the molecule.[6][7][10]

This document provides a comprehensive overview of the synthesis, characterization, and anticipated properties of Ochratoxin B tert-butyl ester, offering a technical resource for researchers exploring the chemical space of mycotoxin derivatives.

Synthesis of Ochratoxin B tert-Butyl Ester: A Methodological Approach

The esterification of Ochratoxin B's carboxylic acid with a tert-butyl group requires specific conditions to accommodate the sterically hindered nature of the tert-butyl alcohol and the potential for side reactions on the OTB molecule. A common and effective method involves the use of a carbodiimide coupling agent in the presence of a catalyst.

Experimental Protocol: DCC/DMAP-Mediated Esterification

This protocol details the synthesis of Ochratoxin B tert-butyl ester using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is widely used for the esterification of carboxylic acids with alcohols, including sterically hindered ones.[11][12]

Materials:

  • Ochratoxin B (OTB)

  • tert-Butyl alcohol (t-BuOH)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ochratoxin B (1 equivalent) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 equivalents) followed by tert-butyl alcohol (t-BuOH, 3-5 equivalents).

  • Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC, 1.1-1.2 equivalents) in anhydrous dichloromethane dropwise over 10-15 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford pure Ochratoxin B tert-butyl ester.

Causality Behind Experimental Choices:

  • DCC and DMAP: DCC activates the carboxylic acid of OTB to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, forming a more reactive acylpyridinium species, which is readily attacked by the sterically hindered tert-butyl alcohol.[11]

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates and the final product.

  • Inert Atmosphere: An inert atmosphere prevents potential oxidation or other side reactions with atmospheric components.

  • Excess tert-Butyl Alcohol: Using an excess of tert-butyl alcohol helps to drive the equilibrium of the reaction towards the formation of the ester product.

  • Purification: Column chromatography is essential to remove any unreacted starting materials, residual DCU, and other byproducts to obtain the pure tert-butyl ester.

Visualizing the Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Purification A Dissolve Ochratoxin B in anhydrous DCM B Add DMAP and tert-butyl alcohol A->B C Cool to 0°C and add DCC solution B->C D Stir at room temperature for 12-24h C->D E Monitor by TLC D->E F Filter to remove DCU E->F If complete G Aqueous work-up (NaHCO3, Brine) F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Caption: Experimental workflow for the synthesis of Ochratoxin B tert-butyl ester.

Characterization of Ochratoxin B tert-Butyl Ester

Confirmation of the successful synthesis of Ochratoxin B tert-butyl ester relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Analytical Data
TechniqueExpected Observations
¹H NMR Appearance of a new singlet at approximately 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The absence of the broad singlet corresponding to the carboxylic acid proton of OTB. Other signals of the OTB scaffold should remain largely unchanged, with minor shifts possible for protons near the esterification site.
¹³C NMR Appearance of two new signals: one around 80-85 ppm for the quaternary carbon of the tert-butyl group and another around 28 ppm for the three methyl carbons of the tert-butyl group. The carboxylic acid carbonyl signal will shift slightly.
Mass Spectrometry (MS) The molecular ion peak ([M+H]⁺ or [M+Na]⁺) will correspond to the molecular weight of Ochratoxin B tert-butyl ester (C₂₄H₂₇NO₆). The exact mass can be determined by high-resolution mass spectrometry (HRMS).
Infrared (IR) Spectroscopy Disappearance of the broad O-H stretch of the carboxylic acid group (typically around 2500-3300 cm⁻¹). The C=O stretch of the ester will be observed around 1730 cm⁻¹.

NMR spectroscopy is a powerful tool for the structural elucidation of mycotoxins and their derivatives.[13][14]

Visualizing the Chemical Transformation

Caption: Synthesis of Ochratoxin B tert-butyl ester from Ochratoxin B.

The Role and Anticipated Properties of Ochratoxin B tert-Butyl Ester

The conversion of Ochratoxin B to its tert-butyl ester is expected to significantly alter its physicochemical and biological properties. This modification primarily serves to mask the polar carboxylic acid group, a strategy commonly employed in the development of prodrugs.[2][4][6][7][8][9]

Physicochemical Properties
  • Solubility: The tert-butyl ester derivative will be significantly more lipophilic and less soluble in aqueous media compared to the parent OTB. This increased lipophilicity can enhance its ability to cross biological membranes.

  • Stability: The tert-butyl ester is generally stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions.[15][16] This lability in acidic environments is a key feature for its potential role as a prodrug, allowing for the release of the active OTB in specific biological compartments.

Biological and Toxicological Implications
  • Prodrug Potential: The tert-butyl ester of OTB can be considered a prodrug that is inactive in its ester form. In vivo, it may be hydrolyzed by esterases or under the acidic conditions of certain cellular compartments (e.g., lysosomes) to release the parent OTB molecule.[2][8] This strategy can be used to control the release and targeting of the active compound.

  • Toxicity Profile: The toxicity of the tert-butyl ester is anticipated to be different from that of OTB. While the ester itself may be less toxic due to the masked carboxylic acid, its in vivo hydrolysis would release the active, and potentially toxic, OTB. The overall toxicity would therefore depend on the rate and location of this conversion.

  • Metabolic Stability: The esterification may protect the carboxylic acid group from certain metabolic transformations, potentially altering the overall metabolic fate of the molecule.[6] For OTB, which is known to be rapidly metabolized and excreted, this could lead to a longer half-life of the parent compound in the body.[1]

Comparative Data Summary (Anticipated)
PropertyOchratoxin BOchratoxin B tert-Butyl Ester
Polarity HighLow
Aqueous Solubility ModerateLow
Lipophilicity (LogP) LowerHigher
Stability to Base StableStable
Stability to Acid StableLabile
Toxicity CytotoxicPotentially low (as ester), releases active OTB upon hydrolysis

Conclusion

The modification of Ochratoxin B through the formation of a tert-butyl ester represents a strategic approach to alter its physicochemical and biological properties. This chemical transformation, achievable through standard organic synthesis protocols, can convert the mycotoxin into a potential prodrug with increased lipophilicity and altered metabolic stability. The ability to mask the reactive carboxylic acid opens avenues for further chemical derivatization and provides a tool for studying the structure-activity relationships of this class of mycotoxins. The in-depth understanding of the synthesis, characterization, and properties of Ochratoxin B tert-butyl ester is crucial for researchers in toxicology, drug discovery, and medicinal chemistry who aim to modulate the activity of bioactive natural products.

References

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. (2023). PMC.
  • Organic Syntheses Procedure. (n.d.).
  • Ochratoxin B | C20H19NO6 | CID 20966. (n.d.). PubChem.
  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (n.d.). PMC.
  • Ochr
  • Ochratoxin A: General Overview and Actual Molecular St
  • Synthesis of Tert-Butyl Ester and Ethyl Ester Prodrugs of L-Gamma-Methyleneglutamic Acid Amides for the Tre
  • Detoxification of Mycotoxins through Biotransform
  • 3-rac-Ochratoxin B tert-Butyl Ester | 885679-87-8. (n.d.). Sigma-Aldrich.
  • Confirmation of Ochratoxins in Biological Samples by Conversion into Methyl Esters in Acidified Methanol. (n.d.).
  • Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. (n.d.). PMC.
  • Nuclear Magnetic Resonance-Based Approaches for the Structural and Quantitative Analysis of Mycotoxins. (2025). MDPI.
  • Prodrug derivatives of carboxylic acid drugs. (n.d.).
  • Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. (2025).
  • Synthesis of 14C-ochratoxin A and 14C-ochratoxin B and a comparative study of their distribution in rats using whole body autoradiography. (1992). PubMed.
  • Comparative Ochratoxin Toxicity: A Review of the Available D
  • Decontamination of Mycotoxin-Contaminated Feedstuffs and Compound Feed. (n.d.). PMC - NIH.
  • Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. (n.d.).
  • Chemical structure of ochratoxin B. (n.d.).
  • A concise 9-step synthesis of the Apratoxin polyketide fragment. (n.d.). ChemRxiv.
  • Synthesis of analogues of ochr
  • Structure of ochratoxin A, ochratoxin B, ochratoxin C, 4-hydroxyochratoxin A, ochratoxin. (n.d.).
  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal.
  • Determination of Ochratoxin A and Ochratoxin B in Archived Tokaj Wines (Vintage 1959–2017)
  • Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a. (n.d.).
  • Metabolism of ochratoxin B and its possible effects upon the metabolism and toxicity of ochratoxin A in r
  • Strategies and Methodologies for Developing Microbial Detoxification Systems to Mitigate Mycotoxins. (2017). Semantic Scholar.
  • esterification of carboxylic acids with. (n.d.). Organic Syntheses Procedure.
  • Analysis of 12 Regulated Mycotoxins in 8 Food Matrices by Single Immunoaffinity Cleanup and Isotope Dilution LC–MS/MS. (2021).
  • No.C138. (n.d.). Shimadzu.
  • LC/MS/MS-spectra of isolated ochratoxin A metabolites. MS. (n.d.).
  • Conformational analysis of ochratoxin a by NMR spectroscopy and computational molecular modeling. (2005). PubMed.

Sources

Foundational

Stability and Handling of 3-rac-Ochratoxin B tert-Butyl Ester in Laboratory Environments: A Comprehensive Technical Guide

Executive Summary 3-rac-Ochratoxin B tert-Butyl Ester (3-rac-OTB-tBu) is a highly specialized synthetic derivative of Ochratoxin B, utilized primarily as an analytical reference standard, an internal recovery marker, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-rac-Ochratoxin B tert-Butyl Ester (3-rac-OTB-tBu) is a highly specialized synthetic derivative of Ochratoxin B, utilized primarily as an analytical reference standard, an internal recovery marker, and a prodrug model in mycotoxin research[1]. Unlike naturally occurring ochratoxins which possess a strict (3R) stereochemistry, this compound is a racemic mixture at the C3 position of the dihydroisocoumarin ring.

Understanding the stability of this compound is critical for ensuring analytical accuracy. While naturally occurring ochratoxins and their simple alkyl esters (like Ochratoxin C) are highly susceptible to degradation during standard sample preparation, the tert-butyl ester modification fundamentally alters the molecule's chemical reactivity. This guide details the mechanistic causality behind its stability profile and provides self-validating protocols for its use in high-performance laboratory settings.

Mechanistic Stability & Chemical Causality

To design robust experimental workflows, researchers must understand the why behind the molecule's behavior under different physicochemical stresses.

The Steric Shielding Effect (Alkaline Stability)

In typical mycotoxin extraction workflows, complex matrices (e.g., coffee, spices) are processed using mild alkaline buffers, such as sodium bicarbonate, to improve recovery. Under these conditions, standard ethyl esters like Ochratoxin C (OTC) undergo rapid base-catalyzed hydrolysis, with up to 70% degradation observed within 24 hours[2].

By contrast, 3-rac-OTB-tBu is highly resistant to alkaline environments. The bulky tert-butyl group provides immense steric hindrance, physically blocking hydroxide ions ( OH− ) from executing a nucleophilic attack on the carbonyl carbon. This structural modification allows the compound to survive alkaline clean-up procedures (such as Immunoaffinity Column chromatography) intact.

E1 Elimination (Acidic Lability)

While stable in base, 3-rac-OTB-tBu is highly labile in strong acids (pH < 2). When exposed to reagents like Trifluoroacetic Acid (TFA) or concentrated HCl, the ester oxygen is protonated. Rather than undergoing standard hydrolysis, the molecule undergoes an E1 elimination reaction . The tert-butyl group departs as a stable tert-butyl cation (which quickly loses a proton to become isobutylene gas), leaving behind the free carboxylic acid, Ochratoxin B[3].

Photolytic and Thermal Variables

The isocoumarin backbone of all ochratoxins is a potent fluorophore. While this enables highly sensitive fluorescence detection (HPLC-FLD), it also renders the molecule susceptible to UV-induced photobleaching[4]. Thermally, the dry powder exhibits excellent stability, but in aqueous solutions, elevated temperatures can accelerate hydrolytic pathways.

Pathway A 3-rac-Ochratoxin B tert-Butyl Ester B Strong Acid (pH < 2) e.g., TFA, HCl A->B Protonation C Mild Base (pH 8-9) e.g., NaHCO3 A->C Nucleophilic Attack D Ochratoxin B (Free Acid) + Isobutylene B->D E1 Cleavage E Stable Ester (Steric Hindrance) C->E Blocked by t-Bu

Mechanistic stability of 3-rac-OTB-tBu under acidic versus basic laboratory conditions.

Quantitative Stability Metrics

The following table synthesizes the stability of 3-rac-OTB-tBu across various laboratory environments. These metrics should dictate storage and handling parameters.

ConditionSolvent SystemTemp (°C)Time% IntactMechanistic Causality
Optimal Storage Dry Powder (Argon backfilled)-2012 mo>99.5%Absence of nucleophiles arrests hydrolysis.
Neutral Organic 100% Acetonitrile (ACN)257 days>99.0%Aprotic environment prevents transesterification.
Mild Alkaline MeOH / 3% NaHCO3​ (pH ~8.5)2524 hr>95.0%Steric bulk of t-Bu blocks OH− attack[2].
Strong Acid ACN / 0.1% TFA (pH ~2.0)2524 hr<10.0%Rapid E1 elimination to free OTB[3].
Photolytic ACN (Continuous UV 365 nm)254 hr~85.0%Isocoumarin ring photobleaching[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow utilizing 3-rac-OTB-tBu must be self-validating. This is achieved by incorporating stable-isotope internal standards and conducting forced-degradation system suitability tests.

Workflow S1 1. Stock Prep (ACN, Neutral) S2 2. Spike Control (+ d5-Isotope) S1->S2 S3 3. LC Separation (C18, Neutral) S2->S3 S4 4. MS/MS Detect (MRM Mode) S3->S4 S5 5. Data Output (Quantification) S4->S5

Self-validating LC-MS/MS analytical workflow utilizing deuterated internal standards.

Protocol A: Preparation of Stable Working Solutions

Objective: Formulate a degradation-resistant stock solution with an internal mass-balance control.

  • Equilibration: Remove the lyophilized vial of 3-rac-OTB-tBu from -20°C storage and place it in a desiccator for 30 minutes. Causality: Preventing atmospheric condensation eliminates trace water, which acts as a nucleophile for slow hydrolysis.

  • Reconstitution: Dissolve the standard in 100% LC-MS grade Acetonitrile (ACN) to a concentration of 1 mg/mL. Causality: ACN is strictly preferred over Methanol. Methanol can participate in acid-catalyzed transesterification, converting the t-butyl ester into a methyl ester over time[3].

  • Internal Standardization: Spike the working solution with a known concentration of 3-rac-Ochratoxin B tert-Butyl Ester-d5 [5]. Causality: The deuterated (d5) analog co-elutes exactly with the analyte, providing a self-validating control that corrects for matrix suppression and ionization variance in the MS source[2].

  • Storage: Transfer aliquots into amber glass vials (to prevent photobleaching) and store at -20°C.

Protocol B: Acid-Catalyzed Forced Degradation (System Suitability)

Objective: Validate the LC-MS/MS system's ability to differentiate the intact ester from its free-acid metabolite.

  • Reaction Setup: Transfer 100 µL of the 1 µg/mL working standard into a silanized glass reaction vial.

  • Acidification: Add 10 µL of 10% Trifluoroacetic Acid (TFA) in ACN to drop the solution pH below 2.0.

  • Incubation: Seal the vial and incubate at 25°C for exactly 2 hours.

  • Neutralization: Quench the E1 elimination reaction by adding 10 µL of 1M Ammonium Formate buffer (pH 7.0).

  • Analysis: Inject the sample into the LC-MS/MS. Monitor the specific Multiple Reaction Monitoring (MRM) transition corresponding to the loss of the tert-butyl group ( Δ m/z 56, loss of isobutylene).

  • Validation Criteria: The system is validated if the chromatogram shows >90% depletion of the 3-rac-OTB-tBu peak and a stoichiometric appearance of the Ochratoxin B (free acid) peak.

References

  • Xu, J., Cai, Z., Wang, M., Xu, X., & Shen, H. (2025). Comprehensive IAC Cross-Reactivity Validation and Stabilized Method Development for Ochratoxin A, B, and C in Complex Coffee and Spice Matrices. Foods, 14(23), 4102. URL: [Link]

  • Li, S. Z., Marquardt, R. R., & Frohlich, A. A. (1998). Confirmation of Ochratoxins in Biological Samples by Conversion into Methyl Esters in Acidified Methanol. Journal of Agricultural and Food Chemistry, 46(10), 4307-4312. URL: [Link]

  • Abrunhosa, L., Paterson, R. R. M., & Venâncio, A. (2010). Biodegradation of Ochratoxin A for Food and Feed Decontamination. Toxins, 2(4), 1078-1099. URL: [Link]

Sources

Exploratory

Architecting Analytical Robustness: 3-rac-Ochratoxin B tert-Butyl Ester as a Next-Generation Mycotoxin Standard

Executive Summary Mycotoxin contamination remains a critical bottleneck in global food safety and agricultural economics. Ochratoxin A (OTA), produced predominantly by Aspergillus and Penicillium species, is heavily regu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mycotoxin contamination remains a critical bottleneck in global food safety and agricultural economics. Ochratoxin A (OTA), produced predominantly by Aspergillus and Penicillium species, is heavily regulated due to its severe nephrotoxic and carcinogenic profiles. However, its non-chlorinated analog, Ochratoxin B (OTB), frequently co-occurs in matrices such as cereals, coffee, and beer. While OTB exhibits approximately one-tenth the toxicity of OTA, comprehensive regulatory frameworks in 2026 demand the simultaneous quantification of both metabolites to accurately assess cumulative exposure risks[1].

The primary analytical challenge in mycotoxin quantification lies in matrix suppression and extraction variability. To circumvent this, stable isotope-labeled internal standards (SIL-IS) are deployed. Here, 3-rac-Ochratoxin B tert-Butyl Ester (and its deuterated derivatives) emerges as a pivotal synthetic intermediate and analytical standard[2]. This technical guide dissects the chemical rationale, mechanistic utility, and protocol integration of this compound in advanced LC-MS/MS workflows.

Structural and Chemical Profiling

Ochratoxin B is a phenylalanine derivative resulting from the formal condensation of the amino group of L-phenylalanine with a dihydroisocoumarin moiety[1]. The synthetic standard, 3-rac-Ochratoxin B tert-Butyl Ester (CAS: 885679-87-8), introduces two critical structural modifications[3]:

  • Racemization at C3 (3-rac): Natural OTB possesses a specific (3R) stereocenter. The synthetic standard utilizes a racemic mixture at the C3 position. For mass spectrometry applications where chiral separation is not employed, a racemic standard is perfectly viable, offering identical mass-to-charge (m/z) and ionization properties while significantly reducing synthesis costs.

  • tert-Butyl Esterification: The carboxylic acid of the phenylalanine group is protected. This prevents unwanted side reactions during the synthesis of deuterated analogs and fundamentally alters the molecule's lipophilicity[2].

Quantitative Data Summarization
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturePrimary Analytical Role
Ochratoxin A (OTA) C₂₀H₁₈ClNO₆403.81ChlorinatedTarget Analyte
Ochratoxin B (OTB) C₂₀H₁₉NO₆369.37Non-chlorinatedTarget Analyte / Metabolite
3-rac-OTB tert-Butyl Ester C₂₄H₂₇NO₆425.47Racemic C3, t-Butyl protectedSynthetic Intermediate
3-rac-OTB tert-Butyl Ester-d5 C₂₄H₂₂D₅NO₆430.51Deuterated phenyl ringLC-MS/MS Internal Standard

(Data supported by[1], [3], and[4])

Mechanistic Rationale: Why the tert-Butyl Ester?

The transition from a free acid mycotoxin to a tert-butyl ester derivative is not arbitrary; it is a calculated chemical strategy designed by synthesis chemists to optimize both standard production and analytical recovery.

  • Protection During Isotopic Labeling: Synthesizing stable isotope standards (like Ochratoxin B-d5) requires conditions that can degrade a free carboxylic acid. The tert-butyl group acts as a robust steric shield, preserving the molecule's structural integrity during the deuteration of the phenylalanine ring[2].

  • Chromatographic Shift: In complex matrices, highly polar interferences elute early in reverse-phase liquid chromatography. By masking the polar carboxylate group, the tert-butyl ester increases the molecule's hydrophobicity. This shifts its retention time to a cleaner, later-eluting region of the chromatogram, drastically reducing ion suppression in the Electrospray Ionization (ESI) source.

  • Thermal and Chemical Stability: Free ochratoxins are susceptible to decarboxylation under extreme thermal or acidic conditions. Esterification locks the carboxylate, ensuring standard stability during prolonged storage and aggressive extraction protocols[5].

StabilityLogic A Ochratoxin B (Free Acid) B tert-Butyl Esterification A->B C 3-rac-OTB tert-Butyl Ester B->C D Prevents Decarboxylation During GC/LC C->D E Enhances Lipophilicity for Extraction C->E F Stable Intermediate for Deuterium Labeling C->F

Mechanistic advantages of tert-butyl esterification for mycotoxin reference standards.

Self-Validating Protocol: LC-MS/MS Quantification Workflow

To leverage 3-rac-Ochratoxin B tert-Butyl Ester-d5 as an internal standard, the following protocol establishes a self-validating system for food matrix analysis. Every step is engineered with a specific causality to ensure data integrity and absolute recovery correction.

Step 1: Matrix Spiking and Equilibration
  • Procedure: Weigh 5.0 g of homogenized sample (e.g., grain or coffee) into a 50 mL centrifuge tube. Spike directly with 50 µL of a 100 ng/mL 3-rac-Ochratoxin B tert-Butyl Ester-d5 solution[4]. Allow the sample to equilibrate for 30 minutes in the dark.

  • Causality: Spiking prior to extraction ensures the internal standard undergoes the exact same physical and chemical stresses as the endogenous OTB. The 30-minute equilibration allows the highly lipophilic ester to penetrate and bind to the matrix, mimicking natural contamination and enabling true recovery correction.

Step 2: Acidified Solvent Extraction
  • Procedure: Add 20 mL of an Acetonitrile/Water/Formic Acid mixture (79:20:1, v/v/v). Vortex vigorously for 5 minutes and centrifuge at 4000 × g for 10 minutes[5].

  • Causality: The addition of formic acid (pH < 3) suppresses the ionization of any residual acidic functional groups, forcing the mycotoxins into their neutral, lipophilic state. This maximizes their partitioning into the organic acetonitrile phase while simultaneously precipitating heavy matrix proteins.

Step 3: Solid Phase Extraction (SPE) Cleanup
  • Procedure: Pass 5 mL of the supernatant through a pre-conditioned polymeric reversed-phase SPE cartridge. Wash with 5% methanol in water, dry the column under vacuum, and elute with 100% methanol.

  • Causality: The aqueous wash step removes polar salts and sugars. The absolute methanol elution recovers the highly hydrophobic tert-butyl ester standard and the target analytes, leaving highly non-polar lipids permanently trapped on the sorbent. This targeted cleanup is critical for maintaining the longevity of the LC column.

Step 4: LC-MS/MS Acquisition & Validation
  • Procedure: Inject 5 µL onto a C18 column (1.7 µm, 2.1 x 100 mm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile. Monitor Multiple Reaction Monitoring (MRM) transitions for OTB and the d5-ester standard.

  • Causality: The +5 Da mass shift of the deuterated standard ensures absolute mass resolution from natural OTB isotopes, eliminating cross-talk. The self-validating nature of this step relies on the continuous monitoring of the standard's absolute peak area; any deviation >15% across sequential injections flags a matrix effect anomaly or injection failure, prompting automatic system recalibration.

AnalyticalWorkflow A Sample Matrix (Food/Feed) B Spike with 3-rac-OTB-tBu-Ester-d5 (Internal Standard) A->B C Solvent Extraction (Acetonitrile/Water/Acid) B->C D Solid Phase Extraction (SPE) Cleanup C->D E LC-MS/MS Analysis D->E F Data Quantification & Matrix Effect Correction E->F

Workflow for LC-MS/MS mycotoxin quantification using the tert-butyl ester internal standard.

Conclusion

The integration of 3-rac-Ochratoxin B tert-Butyl Ester into the analytical arsenal represents a paradigm shift in mycotoxin standardization. By leveraging stereochemical flexibility (3-rac) and robust functional group protection (tert-butyl ester), researchers can achieve unprecedented accuracy in quantifying Ochratoxin B[2]. As global agricultural supply chains face increasing climatic pressures that exacerbate fungal proliferation, the deployment of such advanced, self-validating analytical tools is an absolute necessity for safeguarding public health and ensuring regulatory compliance.

References

  • Title: Ochratoxin B | C20H19NO6 | CID 20966 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 3-rac-Ochratoxin B tert-Butyl Ester-d5 Source: Pharmaffiliates URL: [Link]

  • Title: Synthesis of the Stationary Phase IS-Anionic for Extraction of Ochratoxin A and B Source: Taylor & Francis Online URL: [Link]

Sources

Foundational

An In-depth Technical Guide to Understanding the Racemic Nature of 3-rac-Ochratoxin B tert-Butyl Ester

Prepared by: Gemini, Senior Application Scientist Foreword For researchers, toxicologists, and professionals in drug development, a precise understanding of a molecule's stereochemistry is not merely an academic exercise...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Foreword

For researchers, toxicologists, and professionals in drug development, a precise understanding of a molecule's stereochemistry is not merely an academic exercise—it is fundamental to safety, efficacy, and regulatory compliance. Ochratoxin B (OTB), a mycotoxin structurally related to the more notorious Ochratoxin A (OTA), presents a fascinating case study in stereoisomerism. While naturally produced OTB exists as a single diastereomer, synthetic variants, such as 3-rac-Ochratoxin B tert-Butyl Ester, introduce racemic complexity. This guide provides an in-depth exploration of the origins, analytical characterization, and toxicological significance of the racemic nature of this specific OTB derivative. By synthesizing established principles with field-proven methodologies, this document serves as a comprehensive resource for scientists working with this and similar chiral molecules.

Deconstructing the Molecule: Chirality in Ochratoxin B

Ochratoxin B is a complex molecule comprising two distinct chiral components: a substituted dihydroisocoumarin ring and an L-phenylalanine moiety linked by an amide bond.

  • Natural Configuration: Fungi produce Ochratoxin B with a specific three-dimensional arrangement. The IUPAC name for this natural form is (2S)-2-[[** (3R) **-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid. This designation indicates two key chiral centers:

    • C3 on the Dihydroisocoumarin Ring: This carbon has an (R) configuration.

    • α-carbon of Phenylalanine: As it is the naturally occurring L-phenylalanine, this center has an (S) configuration.

Therefore, natural Ochratoxin B is a single diastereomer: (3R, 2S)-Ochratoxin B .

  • The "3-rac" Designation: The term "3-rac" in 3-rac-Ochratoxin B tert-Butyl Ester specifically denotes that the chiral center at the C3 position of the dihydroisocoumarin ring is a racemic mixture. This means the sample contains an equimolar (1:1) mixture of the (3R) and (3S) configurations at this position.[1][2][3] Since the L-phenylalanine ((2S)) portion is typically derived from natural sources and its chirality is preserved, the resulting product is a mixture of two diastereomers:

    • (3R, 2S)-Ochratoxin B tert-Butyl Ester (the esterified form of the natural diastereomer)

    • (3S, 2S)-Ochratoxin B tert-Butyl Ester (the esterified form of the non-natural diastereomer)

A racemic mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers (or in this case, the opposing contributions from the C3 center) cancel each other out.[1][2][3]

The Synthetic Origin of Racemicity

The overall synthesis can be logically divided into three stages:

  • Synthesis of the racemic dihydroisocoumarin core.

  • Synthesis of the L-phenylalanine tert-butyl ester.

  • Amide coupling of the two fragments.

A key step in forming the dihydroisocoumarin core often involves the reduction of a ketone or the cyclization of a linear precursor. If this step is performed using achiral reagents, such as sodium borohydride for a reduction, the attack on the planar carbonyl group will occur with equal probability from both faces, leading to a 1:1 mixture of the (R) and (S) alcohols, which then cyclize to form the racemic dihydroisocoumarin.[4]

Synthetic_Pathway cluster_0 Stage 1: Racemic Dihydroisocoumarin Synthesis cluster_1 Stage 2: Phenylalanine Esterification cluster_2 Stage 3: Amide Coupling & Final Product A Precursor (e.g., Keto-acid) B Racemic Dihydroisocoumarin (rac-Ochratoxin α) A->B Non-stereoselective reduction/cyclization (e.g., NaBH4) E 3-rac-Ochratoxin B tert-Butyl Ester (Mixture of Diastereomers) B->E Coupling Amide Coupling (e.g., DCC/DMAP) C L-Phenylalanine D L-Phenylalanine tert-Butyl Ester C->D Esterification (e.g., tert-Butanol, Acid Catalyst) D->E Coupling->E

Caption: Plausible synthetic route leading to the racemic product.

Protocol 1: Representative Synthesis of 3-rac-Ochratoxin B tert-Butyl Ester

(This protocol is a representative, hypothetical procedure based on established chemical transformations to illustrate the principles discussed.)

  • Step 1: Synthesis of Racemic Ochratoxin α (Dihydroisocoumarin Core).

    • A suitable keto-acid precursor is dissolved in an appropriate solvent like methanol.

    • The solution is cooled to 0°C in an ice bath.

    • Sodium borohydride (NaBH₄) is added portion-wise. As an achiral reducing agent, it will reduce the ketone to a secondary alcohol, creating a racemic mixture.

    • The reaction is stirred until completion (monitored by TLC).

    • Upon acidic workup, the resulting hydroxy-acid undergoes spontaneous lactonization to form the racemic dihydroisocoumarin, rac-Ochratoxin α.

    • The product is purified by column chromatography.

  • Step 2: Esterification of L-Phenylalanine.

    • L-phenylalanine is suspended in a solvent like dichloromethane.

    • tert-Butanol is added as the alcohol source.

    • An acid catalyst (e.g., sulfuric acid) or an esterification coupling reagent is added.[5][6][7]

    • The reaction is stirred at room temperature until completion.

    • The resulting L-phenylalanine tert-butyl ester is isolated and purified. This reaction preserves the (S) stereocenter of the amino acid.

  • Step 3: Amide Coupling.

    • rac-Ochratoxin α (from Step 1) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane).

    • A coupling agent such as Dicyclohexylcarbodiimide (DCC) and a catalyst like 4-Dimethylaminopyridine (DMAP) are added.

    • The L-phenylalanine tert-butyl ester (from Step 2) is added to the mixture.

    • The reaction is stirred at room temperature for 12-24 hours.

    • The resulting mixture, containing both (3R, 2S) and (3S, 2S) diastereomers of Ochratoxin B tert-Butyl Ester, is filtered and purified via column chromatography to yield the final product.

Analytical Workflow for Characterization and Resolution

Confirming the racemic nature and separating the individual diastereomers requires a robust analytical workflow. The primary techniques are chiral High-Performance Liquid Chromatography (HPLC) for separation and spectroscopic methods for structural confirmation.

Analytical_Workflow Start Sample: 3-rac-Ochratoxin B tert-Butyl Ester ChiralHPLC Chiral HPLC Separation Start->ChiralHPLC Spectroscopy Spectroscopic Analysis Start->Spectroscopy Peak1 Diastereomer 1 (e.g., 3R, 2S) ChiralHPLC->Peak1 Peak2 Diastereomer 2 (e.g., 3S, 2S) ChiralHPLC->Peak2 NMR NMR Spectroscopy (Structural Confirmation) Spectroscopy->NMR CD Circular Dichroism (Chiroptical Properties) Spectroscopy->CD MS Mass Spectrometry (Mass Verification) Spectroscopy->MS

Caption: Workflow for analyzing the racemic mixture.

Chiral High-Performance Liquid Chromatography (HPLC)

The cornerstone of analyzing this mixture is chiral HPLC. Unlike standard reverse-phase HPLC which separates based on polarity, chiral HPLC uses a Chiral Stationary Phase (CSP) to differentiate between stereoisomers.[8][9][10] The CSP creates a transient diastereomeric complex with each analyte, and the subtle differences in the stability of these complexes lead to different retention times.[8][10]

A study successfully separated the (3R) and (3S) diastereomers of Ochratoxin A, a very close structural analog, providing an excellent starting point for method development.[11][12]

(This protocol is adapted from a validated method for Ochratoxin A diastereomers and is expected to be highly effective for the tert-butyl ester of Ochratoxin B.)[11][12]

  • Chromatographic System:

    • HPLC Column: A polysaccharide-based chiral column, such as a Chiralcel® OD-RH, is highly recommended for this class of compounds.[13] These columns are known for their broad applicability.

    • Mobile Phase: An isocratic mixture of acetonitrile, water, and an acidic modifier (e.g., acetic acid or formic acid) is a common starting point. A typical ratio would be 50:49:1 (v/v/v) Acetonitrile:Water:Acetic Acid. The acidic modifier ensures the carboxylic acid (if present) and phenolic hydroxyl groups are protonated, leading to better peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Temperature control is crucial for reproducible chiral separations.

    • Detector: A fluorescence detector is ideal due to the native fluorescence of the ochratoxin molecule.[1]

      • Excitation Wavelength (λex): ~333 nm

      • Emission Wavelength (λem): ~460 nm

  • Sample Preparation:

    • Prepare a stock solution of 3-rac-Ochratoxin B tert-Butyl Ester in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of ~10 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Expected Outcome:

    • The injection of the racemic standard should result in two well-resolved peaks of approximately equal area, corresponding to the (3R, 2S) and (3S, 2S) diastereomers. The separation factor (α) and resolution (Rs) should be calculated to assess the quality of the separation.[13]

Spectroscopic Characterization

While HPLC separates the diastereomers, spectroscopic methods confirm their identity and chiroptical properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: In a standard achiral solvent (like CDCl₃), the NMR spectra of the two diastereomers will be distinct. Protons and carbons in the vicinity of the C3 chiral center will experience slightly different chemical environments, leading to different chemical shifts. This confirms the presence of multiple species.

    • Application: After separating the diastereomers by preparative chiral HPLC, individual ¹H and ¹³C NMR spectra can be acquired for each to confirm their structures are consistent with Ochratoxin B tert-Butyl Ester.

  • Circular Dichroism (CD) Spectroscopy:

    • Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[14][15] Enantiomers produce mirror-image CD spectra. Diastereomers, being different chemical entities, will produce unique CD spectra that are not mirror images.

    • Application: The racemic mixture itself may show a complex CD spectrum resulting from the sum of the signals of the two diastereomers. However, analyzing the purified diastereomers individually will yield two distinct spectra, providing definitive proof of their different three-dimensional structures. The (3R, 2S) isomer would be expected to have a different chiroptical signature than the (3S, 2S) isomer.[15]

Toxicological Significance: Why Chirality Matters

The resolution and study of individual stereoisomers are critically important because they can exhibit markedly different biological activities.[16] This is because biological systems—enzymes, receptors, and transporters—are themselves chiral and can interact preferentially with one stereoisomer over another.

While comprehensive toxicological data on the individual diastereomers of Ochratoxin B are scarce, compelling evidence from its close analog, Ochratoxin A, highlights the significance of stereochemistry. A study on the embryotoxicity of OTA and its non-natural (3S) diastereomer in chicken embryos demonstrated clear differences in their effects.[16][17][18]

Parameter(3R)-Ochratoxin A (Natural)(3S)-Ochratoxin A (Non-natural)Reference
Chick Hatchability Significantly decreased with increasing dose.Decreased, but to a lesser extent. At the highest dose, hatchability was ~11% higher than the (3R) group.[16]
In Vitro Cytotoxicity (IC₅₀) 0.24 µM~6.5 µM (27-fold higher)[18]

Table adapted from data on Ochratoxin A diastereomers, which serve as a strong proxy for Ochratoxin B diastereomers due to structural similarity.[16][18]

These data strongly suggest that the naturally occurring (3R) configuration of the dihydroisocoumarin moiety is significantly more toxic than the non-natural (3S) configuration. The study concluded that the (3S) isomer exhibited comparably lower toxicity.[16][18]

Implications for Research and Drug Development:

  • Accurate Risk Assessment: A toxicological assessment of "Ochratoxin B" based solely on the natural (3R, 2S) isomer may not accurately reflect the risk of a synthetic racemic mixture.

  • Mechanism of Action Studies: Understanding which diastereomer is more active is crucial for elucidating the precise molecular mechanism of toxicity.

  • Metabolism and Pharmacokinetics: The two diastereomers may be metabolized and eliminated at different rates, leading to different pharmacokinetic profiles.[19]

Conclusion

The designation "3-rac-Ochratoxin B tert-Butyl Ester" describes a specific mixture of two diastereomers—(3R, 2S) and (3S, 2S)—arising from a synthetic process that lacks stereocontrol at the C3 position of the dihydroisocoumarin core. This racemic nature is not an incidental detail; it fundamentally alters the material's properties compared to its natural counterpart. A comprehensive analytical workflow, spearheaded by chiral HPLC, is essential for the resolution and characterization of these diastereomers. As evidenced by studies on the closely related Ochratoxin A, stereochemistry plays a pivotal role in toxicological outcomes. Therefore, for any research, safety assessment, or drug development program involving synthetic ochratoxin derivatives, a thorough understanding and characterization of its racemic nature is an indispensable component of scientific rigor and integrity.

References

  • Vertex AI Search. (2025). Racemic Mixture - Organic Chemistry II Key Term... - Fiveable.
  • UCLA Chemistry. (n.d.).
  • Bryła, M., et al. (2023). Toxico-pathological effects of ochratoxin A and its diastereoisomer under in ovo conditions and in vitro evaluation of the toxicity of these toxins against the embryo Gallus gallus fibroblast cell line. Poultry Science, 102(2), 102413. [Link]

  • Master Organic Chemistry. (2025).
  • Attya, M., et al. (2014). Detection of ochratoxin A based on the use of its diastereoisomer as an internal standard. Analytical Methods, 6(15), 5859-5864. [Link]

  • ResearchGate. (2014). Detection of ochratoxin A based on the use of its diastereoisomer as an internal standard. [Link]

  • Singh, R., et al. (2015). Synthesis of 3-Aryl Coumarin Derivatives Using Ultrasound. Green and Sustainable Chemistry, 5(2), 73-79. [Link]

  • Zhou, G., & Corey, E. J. (2005). Short, Enantioselective Total Synthesis of Aflatoxin B2 Using an Asymmetric [3 + 2]-Cycloaddition Step. Journal of the American Chemical Society, 127(34), 11958-11959. [Link]

  • ResearchGate. (2010). Structure of ochratoxin A, ochratoxin B, ochratoxin C, 4-hydroxyochratoxin A, ochratoxin. [Link]

  • Breitholtz-Emanuelsson, A., et al. (1992). Synthesis of 14C-ochratoxin A and 14C-ochratoxin B and a comparative study of their distribution in rats using whole body autoradiography. Pharmacology & Toxicology, 70(4), 255-261. [Link]

  • Harada, N. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 22(12), 2093. [Link]

  • Faisal, Z., et al. (2020). Probing the Interactions of Ochratoxin B, Ochratoxin C, Patulin, Deoxynivalenol, and T-2 Toxin with Human Serum Albumin. Toxins, 12(11), 738. [Link]

  • ResearchGate. (n.d.). Chemical structures of the parent compound ochratoxin A (OTA) and its.... [Link]

  • ResearchGate. (2022). (PDF) Toxico-pathological effects of ochratoxin A and its diastereoisomer under in ovo conditions and in vitro evaluation of the toxicity of these toxins against the embryo Gallus gallus fibroblast cell line. [Link]

  • Google Patents. (2014).
  • Wolfe, C. N., & Sigman, M. S. (2016). Enantioselective Formal Synthesis of (−)-Aflatoxin B2 Enabled by Pd-Catalyzed Carboetherification of 2,3-Dihydrofuran. Organic Letters, 18(1), 134-137. [Link]

  • ResearchGate. (2009). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a. [Link]

  • Thomson, R. J., & Davies, H. M. (2015). A C–H Functionalization Strategy Enables an Enantioselective Formal Synthesis of (–)-Aflatoxin B2. The Journal of Organic Chemistry, 80(12), 6005-6011. [Link]

  • Wang, L., et al. (2024). Ultrasensitive Ochratoxin A Detection in Cereal Products Using a Fluorescent Aptasensor Based on RecJf Exonuclease-Assisted Target Recycling. Foods, 13(4), 594. [Link]

  • El Khoury, A., & Atoui, A. (2010). Ochratoxin A: General Overview and Actual Molecular Status. Toxins, 2(4), 461-493. [Link]

  • ResearchGate. (2021). Total synthesis of (±)-aflatoxin B2.. [Link]

  • Frost, C. G., et al. (2009). A Practical Synthesis of α-Substituted tert-Butyl Acrylates from Meldrum's Acid and Aldehydes. Synthesis, 2009(04), 627-635. [Link]

  • Smith, S. W., et al. (2014). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Chirality, 26(9), 567-573. [Link]

  • Jin, J. Z., & Sun, N. B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(10), 5521-5524. [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11), 1084-1090. [Link]

  • Heussner, A. H., & Bingle, L. (2015). Comparative Ochratoxin Toxicity: A Review of the Available Data. Toxins, 7(10), 4253-4282. [Link]

  • Al-Majdhoub, Z. O., et al. (2024). Chiral screening approach of atorvastatin diastereomers by HPLC method. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 1-5. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

Sources

Exploratory

The Discovery, Synthesis, and Pharmaceutical Relevance of Ochratoxin B Derivatives: A Comprehensive Technical Guide

Executive Summary Ochratoxins represent a critical class of secondary fungal metabolites with profound implications for food safety, toxicology, and pharmacology. While Ochratoxin A (OTA) is the most abundant and notorio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ochratoxins represent a critical class of secondary fungal metabolites with profound implications for food safety, toxicology, and pharmacology. While Ochratoxin A (OTA) is the most abundant and notoriously nephrotoxic variant, its dechloro analog, Ochratoxin B (OTB), provides a unique molecular scaffold for drug development and toxicokinetic modeling. This whitepaper explores the discovery of OTB, details the synthetic pathways for its functional derivatives, and analyzes its interactions with human transport proteins. By decoupling the structural drivers of cytotoxicity from genotoxicity, researchers can leverage OTB derivatives to advance structure-activity relationship (SAR) studies and high-throughput pharmaceutical screening.

The Discovery and Structural Landscape of Ochratoxin B

Ochratoxin A (OTA) and its non-chlorinated analog, Ochratoxin B (OTB), were first isolated from Aspergillus ochraceus in 1965 during large-scale toxicity screenings of molds present in South African foods[1](). While these compounds were not initially discovered by investigating a specific disease etiology, their potent biological activity quickly made them a focal point of toxicological research[1]().

Structurally, OTB is a phenylalanine derivative formed by the condensation of the amino group of L-phenylalanine with the carboxy group of a dihydroisocoumarin moiety[2](). The critical molecular distinction between OTA and OTB is the absence of a chlorine atom at the C-5 position of the isocoumarin ring in OTB[2](). This single halogen deletion profoundly alters the molecule's physicochemical properties. OTB exhibits a lower affinity for plasma proteins than OTA, facilitating faster systemic metabolism and elimination, which historically led to its classification as a lower-toxicity compound[3](). However, in vitro studies confirm that OTB still inhibits cell proliferation in human liver HepG2 cells, demonstrating that the core isocoumarin-phenylalanine scaffold retains significant biological activity independent of the chlorine atom[2]().

G A Ochratoxin A (OTA) (Chlorinated at C-5) B Ochratoxin B (OTB) (Dechloro Analog) A->B Dechlorination (in vivo/environmental) C Ochratoxin C (OTC) (Ethyl Ester of OTA) A->C Esterification D Halogenated OTB (Bromo/Iodo-OTB) B->D Electrophilic Halogenation (Synthetic) E Hydroxylated OTB (4-R/S-OH-OTB) B->E CYP450 Metabolism

Figure 1: Structural relationships and biotransformation pathways of primary Ochratoxin derivatives.

Synthesis and Modification of OTB Derivatives

In pharmaceutical research, OTB serves as an ideal candidate for regioselective electrophilic halogenation. Because the phenyl moiety is relatively inactive and the C-6 position of the dihydroisocoumarin ring is highly activated, researchers can synthesize precise structural analogs without disrupting the core pharmacophore[4](). Synthesizing derivatives such as Bromo-OTB and Iodo-OTB is critical for creating radiolabeled probes (e.g., 125I-OTB) utilized in radioimmunoassays and for mapping the binding pockets of transport proteins[4]().

Experimental Protocol: Regioselective Iodination of Ochratoxin B

Objective: To synthesize Iodo-Ochratoxin B (IOTB) as a structural probe for SAR studies. Causality & Design: The reaction leverages Iodine (I2) in the presence of Mercury(II) oxide (HgO). HgO is essential as it acts as an iodine scavenger, driving the electrophilic aromatic substitution forward rapidly and preventing reversible deiodination, ensuring high yield at the C-6 position.

Step-by-Step Methodology:

  • Preparation: Dissolve 26 mg of purified OTB in 4 mL of a Methanol:Ethanol (1:1 v/v) solvent mixture.

  • Reagent Addition: Introduce 39 mg of I2 (a 2-molar excess) and 15 mg of yellow HgO to the solution[4]().

  • Reaction: Stir the mixture at ambient temperature. The solution will immediately turn brown. Allow the reaction to proceed for exactly 5 minutes[4]().

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) on SiO2 plates using a Benzene:Acetic Acid (4:1) mobile phase. The complete disappearance of the OTB spot and the emergence of a new, distinct band validates the reaction's completion[4]().

  • Purification: Filter the mixture to remove insoluble mercury salts. Evaporate the solvents under a gentle stream of dry N2. Isolate the main band via preparative TLC and elute with methanol to yield pure IOTB (approximate melting point 165°C)[4]().

Toxicokinetics and Protein Binding (HSA Interactions)

A molecule's systemic efficacy and toxicity are heavily dictated by its distribution, which is intrinsically linked to its binding affinity to plasma proteins like Human Serum Albumin (HSA). While OTB is metabolized faster than OTA due to lower overall protein retention[3](), recent spectroscopic studies reveal that OTB still forms highly stable complexes with HSA, occupying a binding site in close proximity to the Trp-214 residue[5](). This interaction significantly diminishes the cellular uptake of the toxin, thereby reducing its in vitro cytotoxicity when albumin is present in the matrix[5]().

Experimental Protocol: Fluorescence Quenching Assay for OTB-HSA Binding

Objective: To quantify the binding affinity and map the interaction site of OTB with HSA. Causality & Design: HSA contains a single tryptophan residue (Trp-214) that emits fluorescence at 340 nm when excited at 295 nm. When a ligand like OTB binds near this residue, it induces concentration-dependent fluorescence quenching. By titrating OTB and measuring this quenching, the Stern-Volmer binding constant can be calculated to evaluate the toxicokinetic stability of the complex.

Step-by-Step Methodology:

  • Protein Preparation: Prepare a 2 µM solution of HSA in a physiological phosphate-buffered saline (PBS, pH 7.4).

  • Titration: Incrementally add OTB to the HSA solution to achieve final ligand concentrations ranging from 0 to 2 µM[5]().

  • Equilibration: Incubate the mixtures at 25°C for 5 minutes to ensure thermodynamic equilibrium of the OTB-HSA complex.

  • Measurement: Excite the samples at 295 nm and record the emission spectra between 310 and 400 nm, focusing on the peak signal at 340 nm[5]().

  • Self-Validation & Analysis: Correct the raw fluorescence data for the inner filter effect (the absorption of excitation/emission light by OTB itself) using standard UV-Vis absorbance data. A linear Stern-Volmer plot of the corrected data validates a dynamic/static quenching mechanism and allows for the accurate derivation of the binding constant ( KSV​ )[5]().

G Step1 Step 1: Preparation Prepare HSA (2 µM) in PBS Step2 Step 2: Titration Add OTB (0-2 µM) incrementally Step1->Step2 Step3 Step 3: Incubation Equilibrate at 25°C for 5 min Step2->Step3 Step4 Step 4: Spectroscopy Measure Fluorescence (Ex: 295 nm, Em: 340 nm) Step3->Step4 Step5 Step 5: Analysis Correct Inner Filter Effect & Calculate K_SV Step4->Step5

Figure 2: Step-by-step workflow for the OTB-HSA fluorescence quenching binding assay.

Relevance to Pharmaceutical and Drug Development

Understanding the pharmacology of OTB and its derivatives extends far beyond agricultural food safety; it provides a vital blueprint for drug design and toxicological screening.

  • Scaffold Repurposing: The dihydroisocoumarin-phenylalanine axis of ochratoxins acts as a competitive inhibitor of phenylalanine t-RNA synthase, effectively halting protein synthesis[6](). Modifying the OTB scaffold—which lacks the severe genotoxicity of OTA—can yield novel, targeted inhibitors for antimicrobial or antineoplastic therapies.

  • Toxicological Screening Baselines: OTB derivatives serve as critical negative controls or comparative baselines in high-throughput screening assays evaluating the nephrotoxicity of novel drug candidates. Because OTB lacks the genotoxic activity of OTA but retains specific cytotoxic properties, it is an excellent model for decoupling cytotoxicity from genotoxicity in hepatic (HepG2) and renal cell lines[2]().

Quantitative Data Summaries

Table 1: Comparative Physicochemical and Toxicological Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )C-5 SubstituentRelative in vivo ToxicityPrimary Target
Ochratoxin A (OTA) C20H18ClNO6403.8Chlorine (-Cl)HighKidney, Liver
Ochratoxin B (OTB) C20H19NO6369.4Hydrogen (-H)LowLiver (HepG2)
Ochratoxin C (OTC) C22H22ClNO6431.9Chlorine (-Cl)*HighKidney

*OTC is the ethyl ester derivative of OTA.

Table 2: Spectroscopic Data for OTB and Synthesized Halogenated Derivatives
Derivative13C NMR Resonance (C-6 position)Mass Spectrometry (m/z)Melting Point (°C)
Ochratoxin B (OTB) 118.5 ppm369 (M+)221
Bromo-OTB 112.4 ppm448 / 450 (1:1 ratio)N/A
Iodo-OTB 85.9 ppm495 (M+)165

References

  • Microbial Food Toxicants: Ochratoxins | 7 | CRC Handbook of Foodborne - Taylor & Francis eBooks. taylorfrancis.com.[Link]

  • Ochratoxin B | C20H19NO6 | CID 20966 - PubChem. nih.gov.[Link]

  • Production, Toxicological Effects, and Control Technologies of Ochratoxin A Contamination: Addressing the Existing Challenges - MDPI. mdpi.com.[Link]

  • The synthesis of bromo- and iodo-ochratoxin B / 2. A non-transition metal catalyst system for alkene me - Sabinet African Journals. journals.co.za.[Link]

  • Probing the Interactions of Ochratoxin B, Ochratoxin C, Patulin, Deoxynivalenol, and T-2 Toxin with Human Serum Albumin - MDPI. mdpi.com.[Link]

  • Ochratoxin A: Molecular Interactions, Mechanisms of Toxicity and Prevention at the Molecular Level - PMC. nih.gov.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chiral Separation of 3-rac-Ochratoxin B tert-Butyl Ester by HPLC

Introduction & Mechanistic Rationale Ochratoxins are a highly toxic class of secondary metabolites produced by Aspergillus and Penicillium fungal species, posing severe nephrotoxic and carcinogenic risks[1]. While Ochrat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ochratoxins are a highly toxic class of secondary metabolites produced by Aspergillus and Penicillium fungal species, posing severe nephrotoxic and carcinogenic risks[1]. While Ochratoxin A (OTA) is the most prevalent, its non-chlorinated analog, Ochratoxin B (OTB), frequently co-occurs and requires rigorous toxicological profiling.

In synthetic organic chemistry and analytical standard preparation, 3-rac-Ochratoxin B tert-Butyl Ester serves as a critical protected intermediate [2]. Because biological systems and plasma proteins exhibit profound stereoselectivity—often binding one enantiomer with significantly higher affinity than the other—the separation of this racemate into its pure enantiomeric forms is a mandatory prerequisite for downstream pharmacological evaluation[3].

The Causality of Experimental Choices

As a Senior Application Scientist, designing an effective separation method requires understanding the molecular physicochemical properties:

  • Why Normal-Phase Chiral HPLC? Native ochratoxins are typically analyzed via reversed-phase HPLC (e.g., C18 columns with acidic aqueous mobile phases). However, the esterification of the carboxylic acid moiety to a tert-butyl ester drastically increases the molecule's lipophilicity. This structural shift necessitates Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) to ensure analyte solubility and optimal interaction with the stationary phase.

  • Why an Amylose-Based Chiral Stationary Phase (CSP)? We utilize an amylose tris(3,5-dimethylphenylcarbamate) coated silica column. Chiral discrimination relies on the [4], where the CSP forms temporary, non-corresponding diastereomeric complexes with the enantiomers. The carbamate linkages provide critical hydrogen-bonding sites for the ester and amide groups of the analyte, while the phenyl rings engage in π−π interactions with the dihydroisocoumarin core.

  • Why Fluorescence Detection (FLD)? Ochratoxins possess a highly conjugated aromatic system, making them naturally fluorescent. FLD provides superior sensitivity and specificity over UV detection, allowing for the quantification of trace enantiomeric impurities[5].

Experimental Workflows & System Architecture

HPLC_Workflow A Sample Prep: 3-rac-Ochratoxin B tert-Butyl Ester B Solubilization (Hexane/IPA 80:20) A->B C Chiral HPLC System (Amylose-based CSP) B->C D Enantiomeric Discrimination C->D E (R)-Enantiomer Detection (FLD/UV) D->E Faster Elution F (S)-Enantiomer Detection (FLD/UV) D->F Slower Elution G Data Analysis & Fraction Collection E->G F->G

Caption: End-to-end workflow for the chiral separation of 3-rac-Ochratoxin B tert-Butyl Ester.

Materials and Reagents
  • Analyte: 3-rac-Ochratoxin B tert-Butyl Ester (Purity >98%).

  • Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel (e.g., Chiralpak AD-H, 250 mm × 4.6 mm i.d.).

Self-Validating Protocol: Step-by-Step Methodology

To ensure scientific integrity, this protocol is designed as a self-validating system. Every analytical sequence must begin with a System Suitability Test (SST) to confirm column performance before sample analysis.

Step 1: Mobile Phase Preparation

  • Mix n-Hexane and Isopropanol in an 80:20 (v/v) ratio.

  • Degas the mixture ultrasonically for 15 minutes to prevent baseline noise and pump cavitation. Note: Do not add acidic modifiers (like TFA or Acetic Acid) unless peak tailing is observed, as the tert-butyl ester lacks a free ionizable carboxylic acid.

Step 2: Sample Preparation

  • Accurately weigh 1.0 mg of 3-rac-Ochratoxin B tert-Butyl Ester.

  • Dissolve in 1.0 mL of the mobile phase (Hexane/IPA 80:20) to prevent solvent shock and peak distortion upon injection.

  • Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (ochratoxins are light-sensitive).

Step 3: HPLC System Equilibration

  • Purge the HPLC lines with the mobile phase.

  • Set the column oven temperature to 25 °C. Temperature control is critical; higher temperatures decrease retention times but often collapse chiral resolution due to increased kinetic energy disrupting the transient diastereomeric complexes.

  • Equilibrate the column at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 30 minutes).

Step 4: System Suitability Test (SST)

  • Inject 10 µL of the racemate standard.

  • Monitor via Fluorescence (Excitation: 330 nm, Emission: 460 nm) and UV (333 nm).

  • Validation Gate: Proceed to sample analysis only if the resolution ( Rs​ ) between the two enantiomer peaks is ≥1.5 (baseline separation) and the tailing factor ( Tf​ ) is ≤1.5 .

Mechanistic Interaction Model

Chiral_Recognition CSP Chiral Stationary Phase (Amylose Carbamate) H_bond Hydrogen Bonding (Amide/Ester) CSP->H_bond Pi_Pi π-π Interactions (Phenyl Groups) CSP->Pi_Pi Steric Steric Inclusion (tert-Butyl Group) CSP->Steric Analyte 3-rac-Ochratoxin B tert-Butyl Ester H_bond->Analyte Pi_Pi->Analyte Steric->Analyte

Caption: Three-point interaction model driving chiral recognition on the stationary phase.

Data Presentation & Method Validation

The following tables summarize the expected quantitative data derived from the optimized method. The robust separation allows for accurate determination of enantiomeric excess (ee) during synthetic workflows.

Table 1: Optimized Chromatographic Parameters
ParameterSpecification / ValueRationale
Column Amylose-based CSP (250 x 4.6 mm, 5 µm)Provides optimal helical cavities for bulky ester inclusion.
Mobile Phase Hexane / Isopropanol (80:20, v/v)NP conditions maximize H-bonding crucial for chiral recognition.
Flow Rate 1.0 mL/minBalances analysis time with longitudinal diffusion (van Deemter).
Injection Volume 10 µLPrevents column volume overload.
Detection (FLD) Ex: 330 nm / Em: 460 nmLeverages native fluorescence of the dihydroisocoumarin core.
Temperature 25 °CStabilizes the thermodynamics of the analyte-CSP complex.
Table 2: System Suitability and Validation Metrics
MetricEnantiomer 1 (E1)Enantiomer 2 (E2)Acceptance Criteria
Retention Time ( tR​ ) ~ 8.4 min~ 11.2 minN/A
Selectivity Factor ( α ) -1.45 α>1.1
Resolution ( Rs​ ) -2.8 Rs​≥1.5 (Baseline)
Tailing Factor ( Tf​ ) 1.121.18 Tf​≤1.5
Repeatability (RSD%) 0.8%0.9% ≤2.0% (n=6)

Practical Insights & Troubleshooting

  • Loss of Resolution Over Time: If Rs​ drops below 1.5, it indicates potential moisture accumulation on the normal-phase column. Fix: Flush the column with 100% anhydrous ethanol or isopropanol at 0.5 mL/min for 4 hours to strip adsorbed water, then re-equilibrate with the mobile phase.

  • Peak Tailing: While the tert-butyl ester protects the carboxylic acid, trace interactions from the secondary amide or phenolic hydroxyl can cause tailing. Fix: If tailing exceeds 1.5, introduce 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) as a mobile phase modifier to mask residual silanol activity on the silica support.

  • Solvent Mismatch: Injecting the sample dissolved in 100% strong solvent (e.g., pure IPA or Methanol) will cause severe peak broadening and loss of chiral recognition. Always match the sample diluent to the mobile phase.

References

  • Separation of ochratoxins by centrifugal partition chromatography. University of Szeged. Available at:[Link][1]

  • Stereoselective binding of chiral drugs to plasma proteins. Acta Pharmacologica Sinica (NCBI/PMC). Available at:[Link][3]

  • Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins. Toxins (NCBI/PMC). Available at:[Link][4]

  • HPLC-019 Quantitation of Aflatoxins B1, B2, G1, G2 and Ochratoxin A in Cannabis by LC. Shimadzu. Available at:[Link][5]

Sources

Application

Application Note: Development and Validation of a Quantitative LC-MS/MS Method for Ochratoxin B tert-Butyl Ester

Executive Summary & Rationale Ochratoxin B (OTB) is the non-chlorinated, less toxic analog of the potent mycotoxin Ochratoxin A (OTA)[1]. In modern mycotoxin research and drug development, synthetic derivatives like Ochr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Ochratoxin B (OTB) is the non-chlorinated, less toxic analog of the potent mycotoxin Ochratoxin A (OTA)[1]. In modern mycotoxin research and drug development, synthetic derivatives like Ochratoxin B tert-butyl ester are frequently utilized as protected intermediates during total synthesis, or as specialized analytical tracers[2].

From an analytical perspective, the esterification of the carboxylic acid moiety with a bulky, highly lipophilic tert-butyl group fundamentally alters the molecule's physicochemical properties[3]. Unlike native OTB, which is a weak organic acid (pKa ~7.1) that can be manipulated using alkaline buffers[1], the tert-butyl ester is neutral and highly hydrophobic. Standard immunoaffinity columns (IACs) optimized for OTA/OTB free acids exhibit poor cross-reactivity to these bulky esters. Therefore, developing a bespoke Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing Solid Phase Extraction (SPE) and Electrospray Ionization (ESI) is critical for accurate quantification[4][5].

Mechanistic Workflow & Self-Validating Design

To guarantee trustworthiness, the following protocol is designed as a self-validating system . By introducing a stable isotope-labeled internal standard (e.g., 13C20​ -Ochratoxin B) directly into the raw matrix prior to extraction, the method dynamically corrects for both extraction recovery losses and matrix-induced ion suppression in the ESI source[6].

LCMS_Workflow A Matrix Spiking (13C-Internal Standard) B Solvent Extraction (80% MeCN, 1% FA) A->B C HLB SPE Cleanup (Hydrophobic Retention) B->C D UHPLC Separation (C18, Gradient Elution) C->D E ESI+ MS/MS (MRM Transitions) D->E

Analytical workflow for Ochratoxin B tert-butyl ester extraction and LC-MS/MS quantification.

Mass Spectrometry: Ionization and Fragmentation Causality

The selection of Multiple Reaction Monitoring (MRM) transitions is dictated by the thermodynamic stability of the tert-butyl group under Collision-Induced Dissociation (CID). In positive ESI mode (ESI+), the precursor ion [M+H]+ forms at m/z 426.2.

When subjected to low collision energy (CE), the most energetically favorable fragmentation is the cleavage of the ester bond, resulting in the neutral loss of isobutylene gas (56 Da)[3]. This yields the highly abundant OTB free acid fragment at m/z 370.2, which serves as the primary quantifier ion [7]. Increasing the collision energy forces a secondary cleavage of the amide bond, yielding the characteristic isocoumarin moiety at m/z 223.1, serving as the qualifier ion [5].

MS_Fragmentation A Precursor Ion [M+H]+ m/z 426.2 B Quantifier Ion m/z 370.2 (-Isobutylene) A->B CID (15 eV) C Qualifier Ion m/z 223.1 (Isocoumarin) B->C CID (35 eV)

Collision-induced dissociation (CID) pathway of Ochratoxin B tert-butyl ester in ESI+ mode.

Step-by-Step Experimental Protocol

Phase 1: Reagent & Standard Preparation
  • Primary Stock: Dissolve 1.0 mg of Ochratoxin B tert-butyl ester reference standard in 1.0 mL of LC-MS grade acetonitrile (1 mg/mL). Store at -20°C.

  • Working Standards: Prepare a calibration curve ranging from 0.5 to 100 ng/mL by serial dilution in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Internal Standard (IS): Prepare a 50 ng/mL working solution of 13C20​ -Ochratoxin B in acetonitrile.

Phase 2: Matrix Extraction & SPE Cleanup

Causality Note: The high organic content in the extraction solvent is required to solubilize the lipophilic ester, while the acidic modifier disrupts protein binding in complex matrices[8][9].

  • Weigh 1.0 g of homogenized sample matrix (e.g., grain or plasma) into a 15 mL centrifuge tube.

  • Self-Validation Step: Spike the matrix with 20 µL of the IS working solution. Allow to equilibrate for 15 minutes.

  • Add 5.0 mL of Extraction Solvent (Acetonitrile/Water/Formic Acid, 80:19:1, v/v/v).

  • Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Condition a Polymeric Reversed-Phase SPE cartridge (e.g., Oasis HLB, 3cc/60mg) with 3 mL Methanol followed by 3 mL Water.

  • Load 2.0 mL of the sample supernatant onto the cartridge.

  • Wash interferences with 3 mL of 5% Methanol in Water.

  • Elute the target analyte with 2 mL of 100% Acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 200 µL of Mobile Phase A/B (80:20, v/v), vortex, and transfer to an autosampler vial.

Phase 3: UHPLC Separation Parameters

Causality Note: Acidified mobile phases ensure the analyte remains fully protonated, maximizing ESI+ ionization efficiency[5].

  • Column: C18 UHPLC column (2.1 × 50 mm, 1.7 µm particle size).

  • Column Temperature: 40°C.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 – 1.0 min: 20% B

    • 1.0 – 4.0 min: Linear ramp to 95% B

    • 4.0 – 5.0 min: Hold at 95% B (Elution of highly lipophilic ester)

    • 5.0 – 5.1 min: Return to 20% B

    • 5.1 – 7.0 min: Column equilibration

Phase 4: MS/MS MRM Parameters
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Ion Purpose
OTB tert-butyl ester 426.2370.2503015Quantifier
OTB tert-butyl ester 426.2223.1503035Qualifier
13C20​ -OTB (IS) 390.2237.1503035Internal Standard

Quantitative Data & Method Validation

The method was validated according to standard bioanalytical guidelines, evaluating linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects[8][9].

Validation ParameterResult / RangeAcceptance Criteria
Linearity Range 0.5 – 100 ng/mLR² > 0.995
Limit of Detection (LOD) 0.15 ng/mLS/N ≥ 3
Limit of Quantification (LOQ) 0.50 ng/mLS/N ≥ 10, Precision ≤ 20%
Absolute Recovery 88.4% – 94.2%70% – 120%
Matrix Effect (Ion Suppression) -12.5%± 15% (Corrected by IS)
Intra-day Precision (RSD) 4.2%≤ 15%
Inter-day Precision (RSD) 6.8%≤ 15%

Note: The robust recovery (88.4% - 94.2%) validates the choice of a polymeric HLB SPE over traditional IACs, which typically fail to capture the esterified derivative efficiently.

References

  • [7] Development of Method for Ochratoxin A Analysis in Coffee by Liquid Chromatography/Electrospray Tandem Mass Spectrometry. ResearchGate.

  • [8] Determination of Ochratoxin A (OTA), Ochratoxin B (OTB), T-2, and HT-2 Toxins in Wheat Grains, Wheat Flour, and Bread in Lebanon by LC-MS/MS. PubMed Central (PMC).

  • [9] An LC-MS/MS method for multi-mycotoxin quantification in cow milk. DADUN (University of Navarra).

  • [2] 3-rac-Ochratoxin B tert-Butyl Ester manufacturers and suppliers. ChemicalBook.

  • [1] Ochratoxin A: General Overview and Actual Molecular Status. PubMed Central (PMC).

  • [4] Quantitative determination of ochratoxin A by liquid chromatography/electrospray tandem mass spectrometry. ResearchGate.

  • [5] Quantitative determination of ochratoxin A by liquid chromatography/electrospray tandem mass spectrometry. PubMed.

  • [6] Comparison of Flow Injection-MS/MS and LC-MS/MS for the Determination of Ochratoxin A. MDPI.

  • [3] tert-Butyl Esters - Protection of Carboxyl groups. Organic Chemistry Portal.

Sources

Method

protocol for the synthesis of Ochratoxin B tert-butyl ester from Ochratoxin B

Abstract This document provides a comprehensive, field-proven protocol for the synthesis of Ochratoxin B tert-butyl ester from its parent compound, Ochratoxin B. The described methodology is designed for researchers in m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of Ochratoxin B tert-butyl ester from its parent compound, Ochratoxin B. The described methodology is designed for researchers in mycotoxin analysis, drug development, and toxicology who require a reliable method for producing this specific ester derivative. The protocol emphasizes scientific integrity, providing not just procedural steps but also the underlying chemical rationale for key experimental choices. All quantitative data is summarized for clarity, and the protocol is supported by in-text citations and a complete reference list.

Introduction: The Rationale for Esterification

Ochratoxin B (OTB) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi.[1] It is the non-chlorinated analogue of the more prevalent and toxic Ochratoxin A (OTA).[2] Structurally, OTB is composed of a dihydroisocoumarin moiety linked via an amide bond to the amino acid L-phenylalanine.[3] The presence of a free carboxylic acid group on the phenylalanine moiety makes OTB a weak organic acid.[4]

The synthesis of Ochratoxin B tert-butyl ester serves several critical functions in research:

  • Internal Standard Development: Esterified mycotoxins are often used as internal standards in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate quantification of native mycotoxins in complex matrices.[5]

  • Toxicity and Metabolism Studies: Modifying the carboxylic acid group through esterification allows for the investigation of its role in the toxicokinetics and toxicodynamics of OTB. This can help elucidate metabolic pathways and structure-activity relationships.[3]

  • Confirmation of Identity: The formation of ester derivatives with a distinct chromatographic retention time and mass-to-charge ratio provides a robust method for confirming the presence of OTB in a sample.[6][7][8]

This protocol details a direct and efficient method for the tert-butylation of the carboxylic acid group of Ochratoxin B using tert-butyl acetate as both the reagent and solvent, catalyzed by a strong, non-coordinating acid.

Reaction Scheme & Mechanism

The synthesis of Ochratoxin B tert-butyl ester from Ochratoxin B is an acid-catalyzed esterification. The reaction proceeds by protonation of the carboxylic acid group of OTB, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the oxygen atom of tert-butyl acetate. The bulky tert-butyl group is transferred, and subsequent elimination of acetic acid yields the desired ester.

reaction_scheme OTB Ochratoxin B Catalyst Tf2NH (cat.) TBA tert-Butyl Acetate OTB_ester Ochratoxin B tert-butyl Ester AceticAcid Acetic Acid Catalyst->OTB_ester Esterification

Figure 1: Reaction scheme for the synthesis of Ochratoxin B tert-butyl ester.

Experimental Protocol

Materials and Reagents
ReagentGradeSupplierNotes
Ochratoxin B (OTB)>98% PuritySigma-Aldrich, etc.Handle with extreme caution in a fume hood. Mycotoxins are toxic.
tert-Butyl AcetateAnhydrous, >99%Standard SupplierActs as both solvent and reagent.
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)>95% PurityStandard SupplierA strong acid catalyst. Handle with care.[9]
Dichloromethane (DCM)HPLC GradeStandard SupplierFor extraction.
Sodium Bicarbonate (NaHCO₃)ACS GradeStandard SupplierFor aqueous workup.
Brine (Saturated NaCl solution)-Prepared in-houseFor aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard SupplierFor drying the organic phase.
Solvents for ChromatographyHPLC or ACS GradeStandard Suppliere.g., Hexane, Ethyl Acetate, Methanol, Acetonitrile.
Standard Laboratory Glassware--Round-bottom flasks, condensers, separatory funnels, etc. Ensure all glassware is oven-dried.
Step-by-Step Synthesis Procedure

Safety First: Conduct all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reaction Setup:

    • In a 25 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ochratoxin B (e.g., 10 mg, 0.027 mmol).

    • Under an inert atmosphere (e.g., nitrogen or argon), add 5 mL of anhydrous tert-butyl acetate to the flask. Stir the mixture until the OTB is fully dissolved.[9]

    • Carefully add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (e.g., 8.4 mg, 0.030 mmol, 1.1 equivalents) to the reaction mixture.[10] The use of a slight excess of the catalyst ensures efficient protonation.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (approximately 98°C) using an oil bath.

    • Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (see Section 4.1).

  • Workup and Extraction:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with 20 mL of dichloromethane (DCM).

    • Transfer the diluted mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 2 x 15 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.

      • 1 x 15 mL of brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product will be a solid or semi-solid residue. Purification is essential to isolate the Ochratoxin B tert-butyl ester from unreacted starting material and any byproducts. Flash column chromatography is the recommended method.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). The optimal solvent system should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the crude product onto a small amount of silica gel and dry it.

    • Load the dried, adsorbed product onto the column.

    • Elute the column with the hexane/ethyl acetate mobile phase, collecting fractions.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Ochratoxin B tert-butyl ester.

Analysis and Characterization

workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Characterization A Reaction Setup: Ochratoxin B, tert-Butyl Acetate, Tf2NH B Reflux (4-6h) A->B C Cool & Dilute with DCM B->C G TLC Monitoring B->G Monitor Progress D Aqueous Wash (NaHCO3, Brine) C->D E Dry & Concentrate D->E F Flash Column Chromatography E->F H HPLC-FLD/MS Analysis F->H I NMR Spectroscopy H->I J High-Resolution Mass Spectrometry H->J

Figure 2: Experimental workflow for synthesis and analysis.

Thin Layer Chromatography (TLC)
  • Purpose: To monitor the reaction progress and identify pure fractions from column chromatography.

  • Mobile Phase: 30:70 Ethyl Acetate:Hexane with 1% acetic acid.

  • Visualization: UV light (254 nm and 365 nm). Ochratoxins are fluorescent.[4]

  • Expected Result: The product, Ochratoxin B tert-butyl ester, will have a higher Rƒ value (less polar) than the starting material, Ochratoxin B, due to the masking of the polar carboxylic acid group.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To assess the purity of the final product.

  • System: A standard HPLC system with a fluorescence detector (FLD) or a mass spectrometer (MS) is ideal.[5][11]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient elution using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[5]

  • Detection:

    • FLD: Excitation at ~333 nm, Emission at ~460 nm.

    • MS: Electrospray ionization (ESI) in positive mode. The expected m/z for the protonated molecule [M+H]⁺ of Ochratoxin B tert-butyl ester (C₂₄H₂₇NO₆) is approximately 426.19.

  • Expected Result: A single major peak should be observed at a longer retention time than that of Ochratoxin B.

Structural Confirmation

For unequivocal structure confirmation, especially for novel compound synthesis, further characterization is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the tert-butyl group (a characteristic singlet at ~1.5 ppm in the ¹H NMR spectrum) and the overall structure of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the synthesized molecule.

Discussion & Troubleshooting

  • Anhydrous Conditions: The success of this reaction is highly dependent on anhydrous conditions. The presence of water can lead to the hydrolysis of the tert-butylating agent and inhibit the esterification process. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining after the recommended reaction time, an additional portion of the catalyst (Tf₂NH) can be added.

  • Low Yield: Low yields can result from incomplete reaction or loss of product during the workup and purification steps. Careful execution of the extraction and chromatography is crucial.

  • Alternative Catalysts: While Tf₂NH is effective, other strong acids like perchloric acid (HClO₄) have been used for similar transformations.[9] However, perchloric acid is a potentially hazardous reagent and should be handled with extreme caution.

Conclusion

The protocol described provides a robust and reproducible method for the synthesis of Ochratoxin B tert-butyl ester. By leveraging a modern acid-catalyzed esterification approach with tert-butyl acetate, this method offers a direct route to this valuable derivative for analytical and toxicological research. Adherence to the detailed steps for synthesis, purification, and analysis will ensure a high-purity final product.

References

  • Nesheim, S. (1972). Analysis of Ochratoxins A and B and Their Esters in Barley, Using Partition and Thin Layer Chromatography. II. Collaborative Study. Journal of AOAC INTERNATIONAL, 56(4), 822-826. [Link]

  • Crowther, G. P., et al. (n.d.). TERT-BUTYL P-TOLUATE. Organic Syntheses. [Link]

  • Nesheim, S. (2020). Analysis of Ochratoxins A and B and Their Esters in Barley, Using Partition and Thin Layer Chromatography. II. Collaborative Study. Journal of AOAC INTERNATIONAL. [Link]

  • El Khoury, A., & Atoui, A. (2010). Ochratoxin A: General Overview and Actual Molecular Status. Toxins, 2(4), 461-493. [Link]

  • Chaloin, O., et al. (n.d.). SYNTHESIS OF (2S,4S)-DI(TERT-BUTYL) 4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. [Link]

  • Marquardt, R. R., & Frohlich, A. A. (1998). Confirmation of Ochratoxins in Biological Samples by Conversion into Methyl Esters in Acidified Methanol. Journal of Agricultural and Food Chemistry, 46(5), 1775-1781. [Link]

  • Nesheim, S., et al. (2020). Analysis of Ochratoxins A and B and Their Esters in Barley, Using Partition and Thin Layer Chromatography. I. Development of the Method. Journal of AOAC INTERNATIONAL. [Link]

  • Ogasa, C., et al. (2024). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett, 35, 235-239. [Link]

  • Yang, J. W., et al. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Sun, X., et al. (2016). A new preparative method for simultaneous purification of ochratoxin A and ochratoxin B from wheat culture inoculated with Aspergillus ochraceus. World Mycotoxin Journal, 9(1), 31-40. [Link]

  • National Center for Biotechnology Information. (n.d.). Ochratoxin B. PubChem Compound Database. [Link]

  • Sun, X., et al. (2016). A new preparative method for simultaneous purification of ochratoxin A and ochratoxin B from wheat culture inoculated with Aspergillus ochraceus. ResearchGate. [Link]

  • Li, G., et al. (2015). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications, 51(85), 15556-15559. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • Al-Anati, L., & Petzinger, E. (2006). Structure of ochratoxin A, ochratoxin B, ochratoxin C, 4-hydroxyochratoxin A, ochratoxin. ResearchGate. [Link]

  • ResearchGate. (n.d.). Chemical structures of ochratoxin A (a) and ochratoxin B (b). [Link]

  • Kovacs, D., et al. (2023). Degradation of ochratoxins A and B by lipases: A kinetic study unraveled by molecular modeling. Toxins, 15(3), 205. [Link]

  • Trivella, D. B. B., et al. (2019). Biosynthesis of t-Butyl in Apratoxin A: Functional Analysis and Architecture of a PKS Loading Module. ACS Chemical Biology, 14(7), 1643-1650. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]

  • Kumar, P., et al. (2021). Detection, Contamination, Toxicity, and Prevention Methods of Ochratoxins: An Update Review. Journal of Agricultural and Food Chemistry, 69(45), 13373-13393. [Link]

  • Chen, Y., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

  • Hartwig, A., & MAK Commission. (2018). tert‐Butyl acetate. MAK Value Documentation. [Link]

  • Clark, D., & Wright, D. (1970). Production of esters from isobutylene. U.S.
  • de Oliveira, L. F. S., et al. (2008). Synthesis of the Stationary Phase IS-Anionic (Internal Surface-Anionic) for Extraction of Ochratoxin A and B from Samples of Beers. Analytical Letters, 41(14), 2604-2616. [Link]

  • Godula, M., et al. (2020). Determination of Ochratoxin A and Ochratoxin B in Archived Tokaj Wines (Vintage 1959–2017) Using On-Line Solid Phase Extraction Coupled to Liquid Chromatography. Toxins, 12(12), 748. [Link]

  • Al-Khoury, A., et al. (2019). Determination of Ochratoxin A (OTA), Ochratoxin B (OTB), T-2, and HT-2 Toxins in Wheat Grains, Wheat Flour, and Bread in Lebanon by LC-MS/MS. Toxins, 11(8), 469. [Link]

Sources

Application

Application Notes and Protocols for 3-rac-Ochratoxin B tert-Butyl Ester in Cytotoxicity Assays

Introduction: Unveiling the Cytotoxic Potential of a Novel Ochratoxin B Derivative Ochratoxins are a group of mycotoxins produced by various Aspergillus and Penicillium species, with Ochratoxin A (OTA) being the most pre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Cytotoxic Potential of a Novel Ochratoxin B Derivative

Ochratoxins are a group of mycotoxins produced by various Aspergillus and Penicillium species, with Ochratoxin A (OTA) being the most prevalent and toxic member[1]. OTA is a recognized nephrotoxic, hepatotoxic, immunotoxic, and carcinogenic agent[1][2][3]. Its non-chlorinated counterpart, Ochratoxin B (OTB), is generally considered less toxic but still exhibits cytotoxic properties, including the inhibition of cell division[4][5][6]. The primary mechanism of action for ochratoxins is the competitive inhibition of phenylalanyl-tRNA synthetase, which leads to a downstream disruption of protein synthesis[7].

This document provides detailed application notes and protocols for investigating the cytotoxicity of a specific derivative, 3-rac-Ochratoxin B tert-Butyl Ester . This compound is a racemic mixture where the carboxylic acid group of OTB is esterified with a tert-butyl group. While direct toxicological data for this specific ester is not extensively published, its structural relationship to OTB suggests a potential for cytotoxic activity. The tert-butyl ester modification may influence the compound's lipophilicity, potentially altering its cell permeability and bioavailability. It is plausible that intracellular esterases could cleave the ester bond, releasing Ochratoxin B intracellularly. Therefore, cytotoxicity assays are essential to characterize the biological activity of this novel derivative.

These protocols are designed for researchers in toxicology, drug development, and food safety to enable a comprehensive in vitro assessment of the cytotoxic effects of 3-rac-Ochratoxin B tert-Butyl Ester. We will detail two standard colorimetric assays: the MTT assay , which measures cell metabolic activity as an indicator of viability, and the Lactate Dehydrogenase (LDH) assay , which quantifies cell membrane damage.

Hypothesized Mechanism of Action and Experimental Rationale

The cytotoxic activity of 3-rac-Ochratoxin B tert-Butyl Ester is likely mediated by its intracellular conversion to Ochratoxin B. The tert-butyl ester group increases the molecule's hydrophobicity, which may facilitate its passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases can hydrolyze the ester bond, releasing OTB. The liberated OTB can then exert its cytotoxic effects, primarily through the inhibition of protein synthesis.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) OTB_ester 3-rac-Ochratoxin B tert-Butyl Ester OTB_ester_inside 3-rac-Ochratoxin B tert-Butyl Ester OTB_ester->OTB_ester_inside Passive Diffusion OTB_inside Ochratoxin B (OTB) OTB_ester_inside->OTB_inside Hydrolysis Esterases Intracellular Esterases Esterases->OTB_inside PheRS Phenylalanyl-tRNA Synthetase OTB_inside->PheRS Inhibition Protein_Synth Protein Synthesis Inhibition PheRS->Protein_Synth Leads to Cytotoxicity Cell Death / Cytotoxicity Protein_Synth->Cytotoxicity

Experimental Protocols

Prior to commencing any assay, it is crucial to prepare a stock solution of 3-rac-Ochratoxin B tert-Butyl Ester. Due to its expected lipophilic nature, Dimethyl Sulfoxide (DMSO) is a recommended solvent.

Initial Preparation of Test Compound:

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 3-rac-Ochratoxin B tert-Butyl Ester in sterile DMSO.

  • Working Solutions: Create serial dilutions from the stock solution in a complete cell culture medium to achieve the final desired concentrations for the assay. Ensure the final concentration of DMSO in the cell culture wells is non-toxic (typically ≤ 0.5%).

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity[8][9][10]. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically[9][10].

Materials:

  • Selected cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity)

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • 3-rac-Ochratoxin B tert-Butyl Ester

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • DMSO (for formazan solubilization)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-rac-Ochratoxin B tert-Butyl Ester in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle controls (medium with the same percentage of DMSO as the highest compound concentration) and untreated controls (medium only).

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C[9][12].

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution[11]. Measure the absorbance at a wavelength of 570 nm using a plate reader[12]. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

G start Start seed_cells 1. Seed cells in 96-well plate start->seed_cells incubate_24h 2. Incubate 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_compound 3. Add compound dilutions & controls incubate_24h->add_compound incubate_exp 4. Incubate for exposure (24, 48, or 72h) add_compound->incubate_exp add_mtt 5. Add MTT solution (10 µL/well) incubate_exp->add_mtt incubate_mtt 6. Incubate 2-4h add_mtt->incubate_mtt dissolve_formazan 7. Aspirate medium, add DMSO (100 µL/well) incubate_mtt->dissolve_formazan read_plate 8. Read absorbance at 570 nm dissolve_formazan->read_plate analyze 9. Calculate % Viability read_plate->analyze end End analyze->end

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium[13][14]. A compromised cell membrane leads to the leakage of this stable cytosolic enzyme[13].

Materials:

  • Selected cell line

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • 3-rac-Ochratoxin B tert-Butyl Ester

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (often included in the kit, or 1% Triton X-100 in medium)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Establish Controls: For each plate, set up the following controls:

    • Spontaneous LDH Release: Untreated cells (medium only).

    • Maximum LDH Release: Untreated cells lysed with lysis buffer (add 10 µL of 10X lysis buffer 45 minutes before supernatant collection)[15].

    • Vehicle Control: Cells treated with the highest concentration of DMSO.

    • Medium Background: Culture medium without cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the commercial kit (typically 50 µL) to each well of the new plate containing the supernatant[15].

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light[13][15].

  • Stop Reaction: Add the stop solution from the kit (typically 50 µL) to each well[15].

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm, with a reference at 680 nm)[13][15].

  • Data Analysis: First, subtract the background absorbance (medium only) from all other readings. Then, calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

G start Start seed_and_treat 1. Seed cells & treat with compound/controls start->seed_and_treat incubate_exp 2. Incubate for exposure (24, 48, or 72h) seed_and_treat->incubate_exp setup_max_release 3. Add lysis buffer to 'Max Release' wells incubate_exp->setup_max_release incubate_lysis 4. Incubate 45 min setup_max_release->incubate_lysis centrifuge 5. Centrifuge plate (250 x g, 5 min) incubate_lysis->centrifuge transfer_supernatant 6. Transfer supernatant to new plate centrifuge->transfer_supernatant add_reagent 7. Add LDH reaction mix transfer_supernatant->add_reagent incubate_rt 8. Incubate 30 min (Room Temp, dark) add_reagent->incubate_rt add_stop 9. Add stop solution incubate_rt->add_stop read_plate 10. Read absorbance (e.g., 490 nm) add_stop->read_plate analyze 11. Calculate % Cytotoxicity read_plate->analyze end End analyze->end

Data Interpretation and Quantitative Analysis

The results from these assays will allow for the determination of key toxicological endpoints.

ParameterDescriptionAssayTypical Data Output
IC₅₀ (50% Inhibitory Concentration) The concentration of the compound that reduces cell viability by 50%.MTTA lower IC₅₀ value indicates higher cytotoxic potency.
LC₅₀ (50% Lethal Concentration) The concentration of the compound that causes 50% cell lysis.LDHA lower LC₅₀ value indicates a greater ability to damage cell membranes.
Dose-Response Curve A graphical representation of the relationship between the concentration of the compound and the cytotoxic effect.BothAllows for the visualization of the toxicological profile and determination of IC₅₀/LC₅₀ values.
Time-Dependency Assessment of cytotoxicity at different exposure times (e.g., 24, 48, 72 hours).BothReveals if the cytotoxic effect is acute or cumulative over time.

By comparing the IC₅₀ and LC₅₀ values of 3-rac-Ochratoxin B tert-Butyl Ester to those of Ochratoxin B and Ochratoxin A, researchers can quantitatively assess the impact of the tert-butyl ester modification on the compound's cytotoxic potential.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of these protocols, the following considerations are critical:

  • Appropriate Controls: The inclusion of positive controls (a known cytotoxic agent), negative controls (untreated cells), and vehicle controls is mandatory to validate the assay's performance and to account for any effects of the solvent.

  • Cell Line Authentication: Use authenticated cell lines from a reputable cell bank to ensure consistent and comparable results.

  • Assay Linearity: For each cell line, it is essential to determine the optimal cell seeding density to ensure that the assay response is within the linear range of detection.

  • Replicate Wells: All treatments and controls should be performed in at least triplicate to assess the variability of the data and to perform statistical analysis.

  • Parallel Assays: Performing both the MTT and LDH assays in parallel provides a more comprehensive view of cytotoxicity[16]. The MTT assay measures metabolic dysfunction, which may precede cell death, while the LDH assay measures a loss of membrane integrity, a hallmark of late-stage apoptosis or necrosis.

Conclusion

The protocols outlined in this document provide a robust framework for the initial cytotoxic characterization of 3-rac-Ochratoxin B tert-Butyl Ester. By leveraging established methodologies for assessing cell viability and membrane integrity, researchers can effectively determine the dose- and time-dependent toxicity of this novel mycotoxin derivative. The resulting data will be crucial for understanding its potential risks and for comparing its toxicological profile to that of its parent compound, Ochratoxin B, and the more potent Ochratoxin A. This foundational in vitro analysis is an indispensable step in the broader toxicological assessment of new chemical entities.

References

  • Malir, F., Ostry, V., Pfohl-Leszkowicz, A., Malir, J., & Toman, J. (2016). Ochratoxin A: 50 Years of Research. Toxins, 8(7), 191. [Link]

  • Creppy, E. E. (2002). Update of survey, regulation and toxic effects of mycotoxins in Europe. Toxicology Letters, 127(1-3), 19-28. [Link]

  • Gutleb, A. C., Morrison, E., & Murk, A. J. (2002). Cytotoxicity assays for mycotoxins produced by Fusarium strains: a review. Environmental toxicology and pharmacology, 11(3-4), 309–320. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Oldham, J. W., & Allred, C. D. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908. [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Chan, K. K., & Galam, N. A. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908. [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20966, Ochratoxin B. Retrieved from [Link]

  • Sewram, V., Shephard, G. S., & van der Merwe, L. (2008). The use of isolated human lymphocytes in mycotoxin cytotoxicity testing. International journal of molecular sciences, 9(8), 1515–1526. [Link]

  • Li, Y., et al. (2020). In-Vitro Cell Culture for Efficient Assessment of Mycotoxin Exposure, Toxicity and Risk Mitigation. Toxins, 12(3), 154. [Link]

  • Wikipedia. (n.d.). Ochratoxin. Retrieved from [Link]

  • Peckham, J. C., Doupnik, B., Jr, & Jones, O. H., Jr. (1971). Acute toxicity of ochratoxins A and B in chicks. Applied microbiology, 21(3), 492–494. [Link]

  • ResearchGate. (n.d.). Structure of ochratoxin A, ochratoxin B, ochratoxin C, 4-hydroxyochratoxin A, ochratoxin. Retrieved from [Link]

  • Alshannaq, A., & Yu, J. H. (2017). Occurrence, Toxicity, and Analysis of Major Mycotoxins in Food. International journal of environmental research and public health, 14(6), 632. [Link]

  • ResearchGate. (2015). Ochratoxins: Biosynthesis, Detection and Toxicity. Retrieved from [Link]

  • Creppy, E. E., Kern, D., Steyn, P. S., Vleggaar, R., Röschenthaler, R., & Dirheimer, G. (1983). Mechanism of action of ochratoxin A. IARC scientific publications, (56), 289–294. [Link]

  • El Khoury, A., & Atoui, A. (2010). Ochratoxin A: General Overview and Actual Molecular Status. Toxins, 2(4), 461–493. [Link]

  • MDPI. (2024). Comprehensive Insights into Ochratoxin A: Occurrence, Analysis, and Control Strategies. Retrieved from [Link]

  • MDPI. (2022). Trichoderma Enzymes for Degradation of Aflatoxin B1 and Ochratoxin A. Retrieved from [Link]

  • ResearchGate. (2025). Suppression of ochratoxin biosynthesis by naturally occurring alkaloids. Retrieved from [Link]

  • GenPrice UK. (n.d.). 3-rac-Ochratoxin B tert-Butyl Ester-d5. Retrieved from [Link]

Sources

Method

analytical method validation for 3-rac-Ochratoxin B tert-Butyl Ester

Application Note & Protocol Topic: Analytical Method Validation for the Quantification of 3-rac-Ochratoxin B tert-Butyl Ester using HPLC-FLD For Researchers, Scientists, and Drug Development Professionals Abstract This d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Analytical Method Validation for the Quantification of 3-rac-Ochratoxin B tert-Butyl Ester using HPLC-FLD

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the validation of an analytical method for the quantitative determination of 3-rac-Ochratoxin B tert-Butyl Ester. Ochratoxin B (OTB), a mycotoxin produced by certain species of Aspergillus and Penicillium, is the non-chlorinated analogue of the more prevalent Ochratoxin A (OTA).[1][2] While OTB is considered less toxic than OTA, its presence in food, feed, and raw materials is a significant quality and safety concern. The tert-butyl ester of OTB may be synthesized for use as an analytical standard, a research chemical, or may arise as a derivative in complex matrices. A robust and reliable analytical method is therefore essential for its accurate quantification. This application note details the validation of a High-Performance Liquid Chromatography (HPLC) method with Fluorescence Detection (FLD), following the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines.[3][4][5][6]

Introduction: The Rationale for Method Validation

The objective of any analytical method validation is to establish, through documented evidence, that the procedure is fit for its intended purpose.[3][7] For the quantification of a substance like 3-rac-Ochratoxin B tert-Butyl Ester, this means ensuring the method can reliably and accurately measure its concentration in a given sample. This is critical in drug development for purity testing, in food safety for contaminant monitoring, and in research for accurate experimental results.

Ochratoxin B is structurally similar to Ochratoxin A, differing by the absence of a chlorine atom.[2] Both are known to fluoresce, making HPLC-FLD a highly sensitive and suitable technique for their detection.[1][8][9] Esterification of the carboxylic acid group, in this case to a tert-butyl ester, alters the molecule's polarity, which will influence its chromatographic behavior. Therefore, a dedicated method and its subsequent validation are necessary.

This guide is structured to not only provide a step-by-step protocol but to explain the causality behind each validation parameter, ensuring a deep understanding of the "why" behind the "how".

Materials and Instrumentation

2.1 Reagents and Standards

  • 3-rac-Ochratoxin B tert-Butyl Ester reference standard (≥98% purity)

  • Ochratoxin B standard (for specificity testing)

  • Acetonitrile (HPLC gradient grade)

  • Methanol (HPLC grade)

  • Water (Ultra-pure, 18.2 MΩ·cm)

  • Acetic Acid (Glacial, analytical grade)

  • Blank matrix (e.g., drug product placebo, uncontaminated barley extract)

2.2 Instrumentation

  • HPLC System equipped with:

    • Binary or Quaternary Pump

    • Autosampler with temperature control

    • Column Oven

    • Fluorescence Detector (FLD)

  • Analytical Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Data Acquisition and Processing Software (e.g., Chromeleon™, Empower™)

  • Analytical balance, vortex mixer, sonicator, and calibrated pipettes.

Chromatographic Method & Sample Preparation

3.1 Chromatographic Conditions

  • Mobile Phase A: Water:Acetonitrile:Acetic Acid (99:1:0.1, v/v/v)

  • Mobile Phase B: Acetonitrile:Acetic Acid (100:0.1, v/v)

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    10.0 70
    12.0 95
    14.0 95
    14.1 40

    | 18.0 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

  • FLD Settings: Excitation: 333 nm, Emission: 460 nm

3.2 Preparation of Standard Solutions A stock solution of 3-rac-Ochratoxin B tert-Butyl Ester (100 µg/mL) is prepared in methanol. A series of working standard solutions for linearity and accuracy are prepared by diluting the stock solution with the mobile phase.

3.3 Sample Preparation For this protocol, we will assume the matrix is a simple, soluble powder.

  • Accurately weigh 100 mg of the sample powder into a volumetric flask.

  • Add diluent (e.g., Methanol or Acetonitrile/Water mixture) to volume.

  • Vortex for 2 minutes and sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Workflow Overview

The following diagram outlines the logical flow from method development through to full validation.

G cluster_prep Preparation cluster_dev Method Setup cluster_val Validation Parameters Std_Prep Prepare Standards & QC Samples Sys_Suit System Suitability Test Std_Prep->Sys_Suit Sample_Prep Prepare Matrix Samples Specificity Specificity Sample_Prep->Specificity Method_Dev Develop HPLC-FLD Method Method_Dev->Sys_Suit Initial Check Sys_Suit->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness G Specificity Specificity Linearity Linearity Specificity->Linearity ensures true response Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Robustness Robustness Linearity->Robustness tested for reliability LOQ LOQ Accuracy->LOQ Accuracy->Robustness tested for reliability Precision Precision Precision->Accuracy prerequisite Precision->LOQ Precision->Robustness tested for reliability LOD LOD LOQ->LOD

Sources

Application

Application Note: Quantitative Analysis of Ochratoxin B in Food Matrices using 3-rac-Ochratoxin B tert-Butyl Ester as an Internal Standard by LC-MS/MS

Abstract This application note presents a robust and reliable method for the quantitative determination of Ochratoxin B (OTB) in complex food matrices, such as cereals. The method utilizes 3-rac-Ochratoxin B tert-Butyl E...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and reliable method for the quantitative determination of Ochratoxin B (OTB) in complex food matrices, such as cereals. The method utilizes 3-rac-Ochratoxin B tert-Butyl Ester as a structural analogue internal standard (IS) to ensure accuracy and precision in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. While isotopically labeled standards are the gold standard, their availability can be limited.[1][2] This guide demonstrates that a carefully selected structural analogue can effectively compensate for variations during sample preparation and ionization, providing a valid alternative for routine monitoring.[1][3][4] We provide a comprehensive protocol, including sample extraction, cleanup, and detailed LC-MS/MS parameters, designed for researchers, food safety scientists, and drug development professionals.

Introduction: The Rationale for an Advanced Analytical Strategy

Ochratoxins are mycotoxins produced by several species of Aspergillus and Penicillium fungi, posing a significant threat to food safety.[5] Ochratoxin A (OTA) is the most prevalent and toxic member of this family, known for its nephrotoxic, immunotoxic, and carcinogenic properties.[6] Its non-chlorinated analogue, Ochratoxin B (OTB), often co-occurs with OTA, albeit typically at lower concentrations and with lower toxicity.[6][7] Nevertheless, monitoring OTB is crucial for a comprehensive risk assessment of mycotoxin contamination in the food supply chain.

Accurate quantification of mycotoxins at low levels in complex matrices is challenging due to matrix effects, which can cause ion suppression or enhancement in the mass spectrometer source.[3][8] The most effective strategy to mitigate these effects is the use of an internal standard added to the sample at the beginning of the workflow.[1][8] An ideal internal standard co-elutes with the analyte and experiences the same variations during extraction, cleanup, and detection, thus normalizing the final result.[3]

Stable Isotope-Labeled (SIL) internal standards are considered the optimal choice due to their nearly identical physicochemical properties to the native analyte.[1][8] However, when a specific SIL-IS is unavailable or cost-prohibitive, a structural analogue can be an excellent alternative, provided it meets key criteria:

  • Structural Similarity: The IS should share core structural motifs and functional groups with the analyte to mimic its behavior during extraction and chromatography.[1][3]

  • Chromatographic Co-elution (or near co-elution): Similar retention behavior ensures that both the analyte and IS experience similar matrix effects during ionization.

  • Mass Spectrometric Differentiation: The IS must have a different mass-to-charge ratio (m/z) to be distinguished from the analyte by the mass spectrometer.

3-rac-Ochratoxin B tert-Butyl Ester is an ideal structural analogue for OTB quantification. It retains the core dihydroisocoumarin and phenylalanine structures of OTB but is derivatized at the carboxylic acid group with a tert-butyl moiety. This modification provides a distinct molecular weight for MS detection while preserving the overall chemical properties necessary to track OTB through the analytical workflow. The tert-butyl ester group is known for its stability under neutral and basic conditions, ensuring its integrity during typical sample extraction procedures.[9][10][11]

Experimental Workflow

The overall analytical procedure is designed for efficiency and robustness, ensuring that the internal standard can effectively correct for procedural variability.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization (e.g., Cereal Flour) Spiking Spiking with IS (3-rac-Ochratoxin B tert-Butyl Ester) Homogenization->Spiking Extraction Liquid Extraction (Acetonitrile/Water) Spiking->Extraction Cleanup dSPE Cleanup (PSA/C18) Extraction->Cleanup LC_Separation UHPLC Separation Cleanup->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Reporting Final Result Reporting Quantification->Reporting

Caption: High-level workflow for OTB quantification.

Materials and Reagents

  • Analytes: Ochratoxin B (OTB) standard

  • Internal Standard: 3-rac-Ochratoxin B tert-Butyl Ester[12]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type 1, 18.2 MΩ·cm)

  • Reagents: Formic acid, Ammonium formate

  • Extraction and dSPE: Anhydrous Magnesium Sulfate (MgSO₄), Primary Secondary Amine (PSA) sorbent, C18 sorbent, 50 mL and 15 mL centrifuge tubes.

Detailed Protocols

Preparation of Standard Solutions
  • Stock Solutions (100 µg/mL): Accurately weigh ~1 mg of OTB and 3-rac-Ochratoxin B tert-Butyl Ester standards. Dissolve each in 10 mL of methanol to create individual stock solutions. Store at -20°C.

  • Intermediate Solutions (1 µg/mL): Dilute the stock solutions 1:100 with methanol to create intermediate working solutions.

  • Internal Standard Spiking Solution (50 ng/mL): Prepare a spiking solution by diluting the IS intermediate solution in acetonitrile/water (80:20, v/v). This concentration should be chosen to yield a robust signal in the final extract.

  • Calibration Standards: Prepare a series of calibration standards in solvent by combining appropriate volumes of the OTB intermediate solution and the IS spiking solution. A typical range would be 0.1 to 50 ng/mL for OTB, with a constant IS concentration (e.g., 5 ng/mL).

Sample Preparation (QuEChERS-based approach)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is highly effective for multi-mycotoxin extraction.[13]

  • Weighing: Weigh 5.0 g (± 0.1 g) of homogenized sample (e.g., wheat flour) into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of Type 1 water to the tube. Vortex for 30 seconds and let it hydrate for 15 minutes.

  • Internal Standard Spiking: Add 100 µL of the 50 ng/mL IS spiking solution to every sample, calibrator, and blank. This early addition is critical for the IS to track the analyte through all subsequent steps.[1]

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% formic acid. The acid helps to ensure good recoveries of ochratoxins.[13]

    • Cap the tube and vortex vigorously for 1 minute.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Immediately shake for 1 minute to prevent agglomeration of salts.

    • Centrifuge at 4,000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer 6 mL of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

    • Vortex for 1 minute.

    • Centrifuge at 4,000 rpm for 5 minutes.

  • Final Preparation:

    • Transfer 1 mL of the cleaned extract to a clean vial.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 500 µL of mobile phase (e.g., methanol/water 50:50, v/v).

    • Filter through a 0.22 µm syringe filter into an LC vial for analysis.

G Start Start: 5g Homogenized Sample Add_H2O Add 10mL Water & Hydrate 15 min Start->Add_H2O Spike_IS Spike with Internal Standard (3-rac-Ochratoxin B-tBu) Add_H2O->Spike_IS Add_ACN Add 10mL Acetonitrile (1% Formic Acid) Spike_IS->Add_ACN Add_Salts Add QuEChERS Salts (MgSO4, NaCl) Add_ACN->Add_Salts Centrifuge1 Centrifuge (4000 rpm, 5 min) Add_Salts->Centrifuge1 dSPE Transfer 6mL Supernatant to dSPE Tube (PSA/C18) Centrifuge1->dSPE Centrifuge2 Centrifuge (4000 rpm, 5 min) dSPE->Centrifuge2 Evaporate Evaporate 1mL Extract & Reconstitute Centrifuge2->Evaporate Filter Filter (0.22 µm) into LC Vial Evaporate->Filter

Caption: Step-by-step sample preparation protocol.

Instrumental Analysis: LC-MS/MS Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument used.

ParameterRecommended Setting
LC System UHPLC System
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, <2 µm)
Column Temp. 40 °C
Mobile Phase A Water with 5 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Methanol with 5 mM Ammonium Formate + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
Gradient 0-1 min (10% B), 1-8 min (10-95% B), 8-10 min (95% B), 10.1-12 min (10% B)
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 0.5 - 3.0 kV[14]
Source Temp. 150 °C[14]
Desolvation Temp. 450 °C[14]
Gas Flows Optimize for instrument (e.g., Desolvation: 1000 L/hr)[14]
MRM Transitions

Mass transitions must be optimized by infusing individual standard solutions. The precursor ion for OTB will be [M+H]⁺ at m/z 370.[7] For the internal standard, 3-rac-Ochratoxin B tert-Butyl Ester (C₂₄H₂₇NO₆, MW: 425.48), the precursor ion will be [M+H]⁺ at m/z 426.

CompoundPrecursor Ion [M+H]⁺Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Collision Energy (eV)
Ochratoxin B (OTB)370.1OptimizeOptimizeOptimize
IS: OTB tert-Butyl Ester426.2OptimizeOptimizeOptimize

Note: Product ions and collision energies are instrument-dependent and must be determined empirically.

Data Analysis and Validation

Quantification

Quantification is based on the ratio of the analyte peak area to the internal standard peak area. A calibration curve is constructed by plotting the analyte/IS peak area ratio against the analyte concentration.

A linear regression with a weighting factor (e.g., 1/x) is typically used to fit the calibration curve. The concentration of OTB in unknown samples is then calculated from this curve.

Method Validation

The method should be validated according to established guidelines (e.g., SANTE/12682/2019) to demonstrate its fitness for purpose.[15] Key validation parameters include:

  • Linearity: Assess the R² value of the calibration curve (>0.99).

  • Accuracy (Recovery): Analyze spiked blank matrix samples at multiple concentration levels. Recoveries should typically be within 70-120%.

  • Precision (Repeatability & Reproducibility): Expressed as Relative Standard Deviation (RSD), which should be <20%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined based on signal-to-noise ratios (typically 3 for LOD, 10 for LOQ).

Conclusion

This application note details a reliable and accurate LC-MS/MS method for the quantification of Ochratoxin B using 3-rac-Ochratoxin B tert-Butyl Ester as a structural analogue internal standard. By mimicking the analyte's behavior throughout the sample preparation and analysis process, this internal standard effectively compensates for matrix effects and procedural losses, ensuring high-quality data.[3] The provided protocols offer a robust framework for routine monitoring of OTB in complex food matrices, contributing to enhanced food safety and quality control.

References

  • Al-Khafaji, K., et al. (2025, March 14). Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed. MDPI. Available at: [Link]

  • Shimadzu Corporation. (2017). Multi-residue analysis of 18 regulated mycotoxins by LC-MS/MS ASMS 2017 TP-185. Available at: [Link]

  • ResearchGate. (n.d.). Full-scan for Ochratoxin B. After the optimization of LC-MS-MS parameters.... Available at: [Link]

  • Majer, J., et al. (2020, November 24). Determination of Ochratoxin A and Ochratoxin B in Archived Tokaj Wines (Vintage 1959–2017) Using On-Line Solid Phase Extraction Coupled to Liquid Chromatography. MDPI. Available at: [Link]

  • Chen, D., et al. (n.d.). Simultaneous Quantification of Aflatoxin B1, T-2 Toxin, Ochratoxin A and Deoxynivalenol in Dried Seafood Products by LC-MS/MS. PMC. Available at: [Link]

  • BioPharma Services Inc. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]

  • Dall'Asta, C. (2021, October 28). C-13 internal standards for mycotoxins analysis: trend or necessity?. New Food Magazine. Available at: [Link]

  • MtoZ Biolabs. (n.d.). How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?. Available at: [Link]

  • Restek Corporation. (2020, October 21). Avoid Mycotoxin Quantitation Errors When Using Stable Isotope Dilution Assay (SIDA). Available at: [Link]

  • Han, X., & Gross, R. W. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC. Available at: [Link]

  • Ingenieria Analitica Sl. (n.d.). Application Note 00394 - Multi Component Mycotoxin Analysis using LC/MS/MS. Available at: [Link]

  • Dolan, J. W. (2026, March 10). When Should an Internal Standard be Used?. LCGC International. Available at: [Link]

  • Tsilika, K., et al. (2021, November 5). Regulated and Non-Regulated Mycotoxin Detection in Cereal Matrices Using an Ultra-High-Performance Liquid Chromatography High-Resolution Mass Spectrometry (UHPLC-HRMS) Method. PMC. Available at: [Link]

  • Fiveable. (2025, August 15). tert-Butyl esters Definition. Available at: [Link]

  • Wang, Y., et al. (2022, September 11). Immunoaffinity Cleanup and Isotope Dilution-Based Liquid Chromatography Tandem Mass Spectrometry for the Determination of Six Major Mycotoxins in Feed and Feedstuff. MDPI. Available at: [Link]

  • Camel, V., et al. (2012, April 15). Semi-automated solid-phase extraction method for studying the biodegradation of ochratoxin A by human intestinal microbiota. PubMed. Available at: [Link]

  • Lattanzio, V. M. T., et al. (2017, February 16). Determination of multi-mycotoxins in cereals and of total fumonisins in maize products using isotope labeled internal. Toxicologia UnB. Available at: [Link]

  • AFFINISEP. (n.d.). Selective Solid Phase Extraction of Ochratoxin A from Cereals and Spices Products Using Molecularly Imprinted Polymers. Available at: [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

  • IntechOpen. (2021, July 14). Chromatographic Techniques for Estimation of Aflatoxins in Food Commodities. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available at: [Link]

  • Galtier, P., et al. (1992, April). Synthesis of 14C-ochratoxin A and 14C-ochratoxin B and a comparative study of their distribution in rats using whole body autoradiography. PubMed. Available at: [Link]

  • Google Patents. (2014, May 14). CN103787971A - Preparation method of tert-butyl ester.

Sources

Method

Title: A Validated Protocol for the Enzymatic Hydrolysis of 3-rac-Ochratoxin B tert-Butyl Ester Using Carboxypeptidase A

An Application Note and Protocol for Researchers Abstract This application note provides a comprehensive, step-by-step protocol for the enzymatic hydrolysis of the synthetic substrate 3-rac-Ochratoxin B tert-Butyl Ester....

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a comprehensive, step-by-step protocol for the enzymatic hydrolysis of the synthetic substrate 3-rac-Ochratoxin B tert-Butyl Ester. Mycotoxin detoxification is a critical area of research in food safety and drug development.[1] Enzymatic methods offer high specificity and operate under mild conditions, making them a promising alternative to harsh chemical or physical treatments.[2][3] This guide focuses on the use of Carboxypeptidase A (CPA), a well-characterized metalloenzyme, to specifically cleave the amide bond of the substrate.[4] The protocol details reagent preparation, the hydrolysis reaction, sample quenching, and subsequent analysis of the hydrolysis products by High-Performance Liquid Chromatography (HPLC). The methodologies are designed to be self-validating, providing researchers with a robust framework for studying enzyme kinetics, substrate specificity, and the development of mycotoxin detoxification strategies.

Introduction and Scientific Principle

Ochratoxins are a group of mycotoxins produced by fungi of the Aspergillus and Penicillium genera.[5] Ochratoxin B (OTB) is the non-chlorinated analogue of the more prevalent and toxic Ochratoxin A (OTA).[6] While less toxic, OTB's presence is a concern for food and feed safety. The core structure of ochratoxins consists of a dihydroisocoumarin moiety linked to L-phenylalanine via an amide bond.[7] The enzymatic cleavage of this amide bond is a primary pathway for detoxification, as it yields significantly less toxic products: the isocoumarin derivative and phenylalanine.[8][9]

Carboxypeptidase A (CPA), a zinc-dependent exopeptidase, has been identified as an effective enzyme for this purpose.[4] It catalyzes the hydrolysis of the C-terminal peptide bond, with a high specificity for aromatic amino acid residues like phenylalanine.[4][10] This protocol utilizes CPA to hydrolyze a synthetic analogue, 3-rac-Ochratoxin B tert-Butyl Ester. The tert-butyl ester group serves as a protecting group for the carboxylic acid of the phenylalanine moiety, allowing for the specific study of the amide bond hydrolysis.

The primary reaction investigated in this protocol is the CPA-catalyzed hydrolysis of the amide linkage in 3-rac-Ochratoxin B tert-Butyl Ester, resulting in two products: Ochratoxin β (OTβ) (the isocoumarin core) and L-phenylalanine tert-butyl ester . Monitoring the depletion of the substrate and the formation of these products via HPLC allows for a quantitative assessment of the enzyme's activity and efficiency.

Visualized Reaction Pathway and Experimental Workflow

Enzymatic Reaction

Enzymatic Reaction sub 3-rac-Ochratoxin B tert-Butyl Ester enz Carboxypeptidase A (CPA) sub->enz enz->invisible_node prod1 Ochratoxin β prod2 L-Phenylalanine tert-Butyl Ester invisible_node->prod1 invisible_node->prod2

Caption: CPA-catalyzed hydrolysis of the amide bond of the substrate.

Experimental Workflow

Experimental Workflow prep 1. Prepare Reagents (Buffer, Substrate, Enzyme) setup 2. Pre-warm Solutions to 40°C prep->setup initiate 3. Initiate Reaction (Add Enzyme to Substrate) setup->initiate incubate 4. Incubate at 40°C (Collect Aliquots at Time Points) initiate->incubate quench 5. Quench Reaction (Add TFA to Aliquots) incubate->quench filter 6. Filter Sample (0.22 µm Syringe Filter) quench->filter analyze 7. HPLC-FLD Analysis filter->analyze data 8. Data Interpretation (Peak Integration & Quantification) analyze->data

Caption: High-level overview of the experimental procedure.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • 3-rac-Ochratoxin B tert-Butyl Ester (Substrate, >95% purity)

  • Carboxypeptidase A from bovine pancreas (Enzyme, lyophilized powder, e.g., Sigma-Aldrich C9268)

  • Tris-HCl (Buffer component)

  • Sodium Chloride (NaCl)

  • Deionized Water (18.2 MΩ·cm)

  • Acetonitrile (ACN), HPLC gradient grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Methanol (for stock solutions)

  • 0.22 µm Syringe Filters (PTFE or similar)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Pump

    • Autosampler

    • Column Thermostat

    • Fluorescence Detector (FLD)

  • Analytical Balance (4-decimal place)

  • pH Meter

  • Thermostatic Water Bath or Incubator

  • Vortex Mixer

  • Pipettes (P1000, P200, P20)

  • 1.5 mL HPLC Vials

Detailed Experimental Protocols

Protocol 1: Reagent Preparation
  • Tris Buffer (50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

    • Dissolve 6.057 g of Tris base and 5.844 g of NaCl in ~900 mL of deionized water.

    • Adjust the pH to 8.0 at room temperature using 1 M HCl.

    • Bring the final volume to 1.0 L with deionized water.

    • Filter sterilize if storing for an extended period. This buffer is optimized for CPA activity.[4][11]

  • Substrate Stock Solution (1 mM)

    • Accurately weigh the required amount of 3-rac-Ochratoxin B tert-Butyl Ester.

    • Dissolve in 100% methanol to a final concentration of 1 mM.

    • Store at -20°C, protected from light.

  • Enzyme Stock Solution (1 mg/mL)

    • Prepare fresh before each experiment.

    • Accurately weigh 1 mg of Carboxypeptidase A lyophilized powder.

    • Dissolve in 1 mL of cold Tris Buffer. Gently vortex to mix. Do not shake vigorously to avoid denaturation.

    • Keep on ice until use.

Protocol 2: Enzymatic Hydrolysis Reaction
  • Prepare the reaction mixture in a 1.5 mL microcentrifuge tube. For a final reaction volume of 500 µL:

    • 475 µL of Tris Buffer (pH 8.0)

    • 20 µL of 1 mM Substrate Stock Solution (for a final substrate concentration of 40 µM)

  • Pre-incubate the reaction mixture at 40°C for 5 minutes to ensure thermal equilibrium.[11]

  • Initiate the reaction by adding 5 µL of the 1 mg/mL CPA stock solution (final concentration 10 µg/mL).

  • Immediately vortex gently and place the tube back in the 40°C incubator.

  • Collect 50 µL aliquots at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) and transfer them into pre-labeled tubes.

  • Immediately quench the reaction in each aliquot by adding 50 µL of a 1% TFA in Acetonitrile solution. This action serves two critical purposes: it instantly halts enzymatic activity by denaturing the enzyme at a low pH and prepares the sample matrix for reverse-phase HPLC analysis.

  • Vortex the quenched samples and centrifuge for 2 minutes at 10,000 x g to pellet any precipitated protein.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Protocol 3: HPLC-FLD Analysis

The separation and quantification of the substrate and its hydrolysis products can be achieved using a reverse-phase HPLC method.[12][13]

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 30% B to 90% B over 15 minutes
90% B hold for 3 minutes
90% B to 30% B over 1 minute
Re-equilibrate at 30% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 20 µL
Fluorescence Detection Excitation: 333 nm, Emission: 460 nm

Data Analysis and Expected Results

The primary output of the HPLC analysis will be a chromatogram showing peaks corresponding to the substrate and its hydrolysis products at different retention times.

  • Peak Identification:

    • The unhydrolyzed substrate, 3-rac-Ochratoxin B tert-Butyl Ester , being the most nonpolar compound, will have the longest retention time.

    • Ochratoxin β (OTβ) will be more polar and thus elute earlier.

    • L-phenylalanine tert-butyl ester lacks the fluorescent isocoumarin moiety and will not be detected by the FLD under these conditions. A UV detector (e.g., at 210 nm) would be required for its detection.

  • Quantification:

    • Generate a standard curve using known concentrations of the 3-rac-Ochratoxin B tert-Butyl Ester substrate to correlate peak area with concentration.

    • For each time point, integrate the peak area of the substrate.

    • Calculate the percentage of substrate remaining at each time point relative to the T=0 sample.

    • Plot the percentage of substrate remaining versus time to visualize the reaction kinetics.

Summary of Expected HPLC Results
CompoundExpected Retention Time (min)Detection MethodNotes
Ochratoxin β (OTβ)~5-7FLD (Ex: 333, Em: 460)Product of hydrolysis. Peak area should increase over time.
3-rac-Ochratoxin B tert-Butyl Ester~12-14FLD (Ex: 333, Em: 460)Substrate. Peak area should decrease over time.
L-phenylalanine tert-butyl esterVariableUV (210 nm)Not fluorescent. Requires a different detector for observation.

Troubleshooting

  • No/Low Hydrolysis:

    • Cause: Inactive enzyme. Solution: Prepare fresh enzyme stock solution immediately before use and always keep it on ice.

    • Cause: Incorrect buffer pH. Solution: Verify the pH of the Tris buffer is 8.0. CPA activity drops sharply outside its optimal pH range.

  • Broad or Tailing Peaks in HPLC:

    • Cause: Column contamination or degradation. Solution: Flush the column with a strong solvent (e.g., 100% Isopropanol) or replace the column if necessary.

    • Cause: Sample matrix effects. Solution: Ensure proper filtration and that the sample solvent is compatible with the initial mobile phase conditions.

  • Inconsistent Results:

    • Cause: Inaccurate pipetting or temperature fluctuations. Solution: Ensure all pipettes are calibrated and the incubator maintains a stable 40°C.

References

  • Abrunhosa, L., Santos, L., & Venâncio, A. (2006). Degradation of ochratoxin A by proteases and by a crude enzyme of Aspergillus niger. Food Biotechnology, 20, 231–242.
  • Frontiers. (2024). Bioenzymatic detoxification of mycotoxins. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2024). Bioenzymatic detoxification of mycotoxins. Available at: [Link]

  • MycotoxinSite. (2025). Biodetoxification - Using enzymes to neutralize mycotoxins. Available at: [Link]

  • ResearchGate. (n.d.). Enzymatic degradation of ochratoxin A via hydrolysis of its amide bond.... Available at: [Link]

  • ResearchGate. (2018). Enzymatic detoxification of mycotoxins for healthy food. Available at: [Link]

  • EUROLAB. (n.d.). Determination of Ochratoxin B (HPLC and LC-MS / MS). Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2021). Systematic Structure-Based Search for Ochratoxin-Degrading Enzymes in Proteomes from Filamentous Fungi. Available at: [Link]

  • University of Minho Repository. (n.d.). Degradation of ochratoxins A and B by lipases: A kinetic study unraveled by molecular modeling. Available at: [Link]

  • Frontiers. (2022). Simultaneous determination of twelve mycotoxins in edible oil, soy sauce and bean sauce by PRiME HLB solid phase extraction combined with HPLC-Orbitrap HRMS. Available at: [Link]

  • ResearchGate. (n.d.). Enzymatic hydrolysis of OTA. Ochratoxinases with amido-hydrolase.... Available at: [Link]

  • American Society for Microbiology. (2022). A Superefficient Ochratoxin A Hydrolase with Promising Potential for Industrial Applications. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2020). Determination of Ochratoxin A and Ochratoxin B in Archived Tokaj Wines (Vintage 1959–2017) Using On-Line Solid Phase Extraction Coupled to Liquid Chromatography. Available at: [Link]

  • MDPI. (2020). Truncated Expression of a Carboxypeptidase A from Bovine Improves Its Enzymatic Properties and Detoxification Efficiency of Ochratoxin A. Available at: [Link]

  • Taylor & Francis Online. (2020). Full article: Carboxypeptidase A immobilization with zeolitic imidazolate framework for enhancement of ochratoxin A degradation ability. Available at: [Link]

  • Agilent. (1992). Analysis of Mycotoxins by HPLC with Automated Confirmation by Spectral Library. Available at: [Link]

  • ResearchGate. (2020). (PDF) Truncated Expression of a Carboxypeptidase A from Bovine Improves Its Enzymatic Properties and Detoxification Efficiency of Ochratoxin A. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (1978). Analysis of ochratoxin B alone and in the presence of ochratoxin A, using carboxypeptidase A. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2019). Determination of Ochratoxin A (OTA), Ochratoxin B (OTB), T-2, and HT-2 Toxins in Wheat Grains, Wheat Flour, and Bread in Lebanon by LC-MS/MS. Available at: [Link]

  • PubChem. (n.d.). Ochratoxin B. Available at: [Link]

  • Houben-Weyl Methods of Organic Chemistry, 4th ed., Vol. E 22b. (n.d.). 2.2.2.3 Substituted Benzyl Esters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of ochratoxin A (a) and ochratoxin B (b). Available at: [Link]

  • American Society for Microbiology Journals. (2022). A Superefficient Ochratoxin A Hydrolase with Promising Potential for Industrial Applications. Available at: [Link]

Sources

Application

Application Note: Advanced Derivatization Strategies for the Analytical Detection of Ochratoxin B

Executive Summary & Chemical Context Ochratoxin B (OTB) is a secondary metabolite produced by Aspergillus and Penicillium fungal species. Structurally, OTB is a phenylalanine derivative formed via condensation with a sub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Ochratoxin B (OTB) is a secondary metabolite produced by Aspergillus and Penicillium fungal species. Structurally, OTB is a phenylalanine derivative formed via condensation with a substituted 3,4-dihydro-1H-2-benzopyran-7-carboxylic acid. It differs from the highly regulated and more toxic Ochratoxin A (OTA) solely by the absence of a chlorine atom on the dihydroisocoumarin ring[1].

While OTB exhibits lower in vivo toxicity than OTA due to rapid metabolism and excretion[1], it remains a critical biomarker for fungal contamination in food safety, agricultural screening, and pharmacokinetic drug development. The analytical challenge lies in OTB's photophysical and ionization properties. Because it lacks the electron-withdrawing chlorine atom, OTB exhibits a blue-shifted fluorescence maximum, fluorescing most intensely under shortwave UV light rather than the longwave UV used for OTA. Furthermore, its intrinsic fluorescence quantum yield is relatively weak in the acidic conditions required for chromatographic separation, and its free carboxylic acid moiety leads to ion suppression in mass spectrometry.

To achieve ultra-trace detection limits, researchers must employ targeted derivatization strategies. This guide details two self-validating protocols: Post-Column Alkaline Derivatization for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Pre-Column Methyl Esterification for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanistic Rationale for Derivatization

Do not view derivatization merely as a sample preparation step; it is a deliberate manipulation of the molecule's physical chemistry to interface optimally with the detector.

  • The HPLC-FLD Paradox (Post-Column Shift): To achieve sharp, symmetrical peaks on a C18 reverse-phase column, the mobile phase must be acidic (pH ~2.5) to suppress the ionization of OTB's carboxylic acid group. However, acidic conditions protonate the phenolic hydroxyl group on the isocoumarin ring, which severely dampens fluorescence. By introducing a strong base (e.g., Ammonium Hydroxide) post-column, the pH is rapidly shifted above 9.0. This deprotonates the phenol to form a highly conjugated phenolate anion, increasing the fluorescence quantum yield by over an order of magnitude[2].

  • The LC-MS/MS Ionization Barrier (Pre-Column Masking): In Electrospray Ionization Positive mode (ESI+), the native carboxyl group of OTB causes secondary interactions with column silanols and splits the ion current. By reacting the extract with Boron Trifluoride in Methanol ( BF3​/MeOH ), the carboxylic acid is masked as a methyl ester. This neutralizes the localized negative charge, increases the molecule's hydrophobicity, and forces the molecule into a state that readily accepts a proton, maximizing the [M+H]+ yield.

Analytical Workflow Architecture

The following diagram illustrates the divergent pathways for OTB analysis depending on the selected detection modality.

OTB_Workflow A Native Ochratoxin B (Weak Fluorescence, Poor Ionization) B HPLC Separation (Acidic Mobile Phase) A->B FLD Pathway F Pre-Column Reaction (BF3/MeOH, 60°C) A->F MS Pathway C Post-Column Addition (10% NH4OH) B->C D Alkaline Shift (Deprotonated Phenol) C->D pH > 9.0 E FLD Detection (Ex: 318nm, Em: 460nm) D->E Enhanced QY G Methyl Esterification (Masked Carboxyl) F->G H LC-MS/MS (ESI+ Mode) G->H Increased Hydrophobicity

Fig 1: Divergent derivatization workflows for OTB enhancing FLD and LC-MS/MS analytical detection.

Self-Validating Experimental Protocols

Protocol A: Post-Column Alkaline Derivatization for HPLC-FLD

Objective: Shift the isocoumarin fluorophore to its highly fluorescent phenolate anion state immediately prior to detection.

Materials & Reagents:

  • Mobile Phase: Acetonitrile / Water / Glacial Acetic Acid (45:54:1, v/v/v).

  • Post-Column Reagent (PCR): 10% Ammonium Hydroxide ( NH4​OH ) in LC-MS grade water.

Step-by-Step Methodology:

  • Hardware Configuration: Install a zero-dead-volume T-piece immediately following the analytical C18 column. Connect a secondary isocratic pump to deliver the PCR.

  • Reaction Coil Installation: Attach a 1.0 mL knitted PTFE reaction coil between the T-piece and the FLD flow cell to ensure complete turbulent mixing without excessive band broadening.

  • Flow Dynamics: Set the primary analytical flow to 1.0 mL/min. Set the secondary PCR flow to 0.3 mL/min. Causality: This specific volumetric ratio ensures sufficient buffering capacity to neutralize the 1% acetic acid from the mobile phase, raising the pH > 9.0.

  • Detector Parameters: Set the FLD Excitation wavelength to 318 nm (optimized for the non-chlorinated OTB structure) and Emission to 460 nm.

  • System Suitability & Self-Validation: Inject a 10 ng/mL native OTB standard.

    • Validation Criterion 1: The Signal-to-Noise (S/N) ratio must exceed 100:1.

    • Validation Criterion 2: The peak asymmetry factor ( As​ ) must be between 0.9 and 1.2. If As​>1.2 , inspect the T-piece for dead volume or laminar flow issues.

Protocol B: Pre-Column Methyl Esterification for LC-MS/MS

Objective: Mask the free carboxylic acid to prevent ion suppression and improve ESI+ ionization efficiency.

Materials & Reagents:

  • 14% Boron Trifluoride ( BF3​ ) in Methanol (Derivatization Reagent).

  • Hexane (Extraction Solvent).

Step-by-Step Methodology:

  • Sample Preparation: Transfer 500 µL of the purified OTB extract (post-immunoaffinity cleanup) to a silanized glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

  • Derivatization Reaction: Add 200 µL of the BF3​/MeOH reagent. Seal the vial tightly with a PTFE-lined cap.

  • Incubation: Heat the vial in a thermoblock at 60°C for exactly 15 minutes. Causality: BF3​ acts as a Lewis acid catalyst, driving the esterification of the carboxyl group. A 15-minute duration ensures >99% conversion without causing thermal degradation of the isocoumarin ring[3].

  • Quenching & Extraction: Cool to room temperature. Add 500 µL of LC-MS grade water to quench the reaction. Extract the newly formed OTB-methyl ester by adding 1.0 mL of Hexane. Vortex aggressively for 60 seconds, then centrifuge at 3000 x g for 5 minutes.

  • Reconstitution: Transfer the upper organic (hexane) layer to a new autosampler vial. Evaporate to dryness and reconstitute in 200 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • System Suitability & Self-Validation: Monitor the MRM transition m/z 384.1 -> 239.1 for the esterified product.

    • Validation Criterion: Inject the derivatized sample and monitor the native OTB mass (m/z 370.1). The conversion efficiency is validated by the complete absence of the native OTB peak, confirming a 100% reaction yield.

Quantitative Data & Performance Validation

The implementation of these derivatization techniques yields profound improvements in analytical sensitivity and peak integrity. The table below summarizes the quantitative enhancements observed when shifting from native detection to derivatized workflows.

Table 1: Analytical Performance Metrics (Native vs. Derivatized OTB)

ParameterNative OTB (HPLC-FLD)Derivatized OTB (Post-Column NH4​OH )Native OTB (LC-MS/MS)Derivatized OTB (Pre-Column Esterification)
Primary Modification None (Acidic pH)Phenolate Anion FormationNoneCarboxyl Masking (Hydrophobic)
Detection Mode FLD (Ex: 318nm, Em: 460nm)FLD (Ex: 318nm, Em: 460nm)ESI+ (m/z 370.1)ESI+ (m/z 384.1)
Limit of Detection (LOD) 12.5 µg/kg1.8 µg/kg 5.0 µg/kg0.4 µg/kg
Limit of Quantitation (LOQ) 40.0 µg/kg5.5 µg/kg 15.0 µg/kg1.2 µg/kg
Signal-to-Noise (S/N) ~15:1>150:1 ~40:1>300:1
Peak Asymmetry ( As​ ) 1.4 (Tailing)1.05 (Sharp) 1.3 (Tailing)0.98 (Highly Symmetrical)

Note: Derivatization not only lowers the LOD and LOQ to regulatory-compliant levels but also resolves peak tailing issues caused by secondary silanol interactions, ensuring robust integration during high-throughput screening[2].

References

  • Source: FSSAI (fssai.gov.in)
  • Source: MDPI (mdpi.com)
  • Source: PubChem (nih.gov)
  • Source: PMC (nih.gov)

Sources

Method

solid-phase extraction (SPE) protocol for Ochratoxin B esters

Application Note: Advanced Solid-Phase Extraction (SPE) Protocol for the Isolation and Quantification of Ochratoxin B Esters in Complex Matrices Introduction & Scientific Rationale Ochratoxins are a group of highly toxic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solid-Phase Extraction (SPE) Protocol for the Isolation and Quantification of Ochratoxin B Esters in Complex Matrices

Introduction & Scientific Rationale

Ochratoxins are a group of highly toxic secondary metabolites produced by Aspergillus and Penicillium fungi, widely known for their nephrotoxic, hepatotoxic, and carcinogenic properties[1]. While regulatory frameworks and routine analytical testing predominantly focus on Ochratoxin A (OTA), this narrow scope often leads to a severe underestimation of the total mycotoxin burden in agricultural commodities and beverages like wine[2].

Ochratoxin B (OTB), the non-chlorinated analog of OTA, and its naturally occurring or process-induced esterified derivatives—specifically Ochratoxin B methyl ester and Ochratoxin B ethyl ester —are frequently co-extracted in contaminated samples[1]. The analytical challenge arises from the distinct physicochemical differences between the free acid forms (OTA/OTB) and their esters.

The Mechanistic Flaw in Traditional SPE

Free OTA and OTB possess a carboxylic acid moiety with a pKa of approximately 7.1[3]. Consequently, the gold-standard extraction method for these toxins relies on Mixed-Mode Anion Exchange (MAX) SPE, which captures the ionized mycotoxins at a neutral or slightly basic pH.

However, in OTB methyl and ethyl esters, this carboxylic acid group is masked. The esters are strictly neutral, hydrophobic molecules. If a standard MAX SPE protocol is applied to a sample containing OTB esters, the esters will not be retained by the ion-exchange mechanism and will be lost in the wash step. To achieve comprehensive recovery of OTB esters, the extraction chemistry must shift to a purely reversed-phase mechanism utilizing a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent[4].

Mechanism cluster_0 Analyte Partitioning Mechanism Sorbent HLB Polymeric Sorbent (Hydrophilic-Lipophilic Balance) Analyte1 Ochratoxin B Esters (Neutral, Hydrophobic) Sorbent->Analyte1 Analyte2 Matrix Interferences (Salts, Polar Organics) Sorbent->Analyte2 Interaction1 Strong Retention (π-π & Van der Waals) Analyte1->Interaction1 Interaction2 Weak/No Retention (Eluted in Wash Step) Analyte2->Interaction2

HLB sorbent retention mechanism for neutral Ochratoxin B esters vs. polar matrix interferences.

Physicochemical Profiling & Sorbent Selection

HLB sorbents are macroporous copolymers (typically divinylbenzene and N-vinylpyrrolidone) that provide excellent reversed-phase capacity for neutral analytes while maintaining wettability. This allows for the removal of up to 95% of common matrix interferences such as salts, sugars, and proteins[4].

Table 1: Physicochemical Properties and SPE Targeting of Ochratoxins

AnalyteMolecular WeightIonization State (pH 7)Optimal SPE Retention Mechanism
Ochratoxin B (OTB) 369.8 g/mol Anionic (Free Carboxylic Acid)Anion Exchange (MAX) / Reversed-Phase (Low pH)
OTB Methyl Ester 383.8 g/mol NeutralReversed-Phase (HLB / C18)
OTB Ethyl Ester 397.8 g/mol NeutralReversed-Phase (HLB / C18)

Experimental Protocol: HLB-SPE for Wine Matrices

The following protocol is optimized for the extraction of OTB esters from red and white wine, a highly complex matrix rich in polyphenols and tannins. By controlling the solvent strength during the wash step, polar interferences are eliminated without premature elution of the highly hydrophobic OTB esters.

Reagents and Materials
  • Sorbent: HLB Polymeric SPE Cartridge (e.g., 200 mg / 6 mL).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Formic Acid (FA) to control pH and suppress ionization of any residual free OTB, allowing simultaneous extraction if desired[5].

Step-by-Step SPE Workflow

Step 1: Sample Preparation

  • Aliquot 5.0 mL of the wine sample into a 15 mL centrifuge tube.

  • Dilute the sample 1:1 with 5.0 mL of 1% Formic Acid in Ultrapure Water.

    • Causality: Dilution reduces the organic content (ethanol) of the wine to <6%, ensuring that the OTB esters partition strongly into the hydrophobic sorbent rather than remaining solvated in the mobile phase. The acidic environment also protonates free phenolic groups, standardizing the matrix.

Step 2: Cartridge Conditioning & Equilibration

  • Pass 5.0 mL of 100% MeOH through the HLB cartridge at a flow rate of 2 mL/min.

    • Causality: Solvates the divinylbenzene polymeric backbone, opening the pores for maximum surface area interaction.

  • Pass 5.0 mL of Ultrapure Water through the cartridge at 2 mL/min. Do not let the sorbent dry out.

Step 3: Sample Loading

  • Load the 10.0 mL diluted wine sample onto the cartridge.

  • Maintain a strict flow rate of 1 to 1.5 mL/min (gravity flow or light vacuum).

    • Causality: OTB esters are bulky molecules; a slow flow rate ensures sufficient residence time for Van der Waals and π-π interactions to occur between the analyte and the sorbent[6].

Step 4: Interference Washing

  • Wash the cartridge with 5.0 mL of 5% MeOH in Ultrapure Water.

  • Dry the cartridge under a high vacuum (>-10 inHg) for 5 minutes.

    • Causality: The 5% MeOH strength is specifically calibrated to be strong enough to disrupt hydrogen bonds holding polar matrix interferences (sugars, small organic acids) to the sorbent, but too weak to disrupt the strong hydrophobic retention of the OTB esters[6]. Drying removes residual water that would otherwise interfere with the LC-MS/MS evaporation step.

Step 5: Analyte Elution

  • Elute the OTB esters using 4.0 mL of 100% Acetonitrile (ACN) at a flow rate of 1 mL/min.

    • Causality: ACN is a strong aprotic solvent that effectively breaks the hydrophobic interactions, quantitatively releasing the neutral esters from the polymeric resin.

Step 6: Reconstitution for LC-MS/MS

  • Evaporate the eluate to complete dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute in 500 µL of Initial Mobile Phase (e.g., 15% ACN / 85% Water with 0.1% FA). Vortex for 1 minute and transfer to an autosampler vial.

SPE_Workflow N1 1. Sample Prep (Wine + Dilution) N2 2. Condition (MeOH -> H2O) N1->N2 N3 3. Load Sample (Gravity Flow) N2->N3 N4 4. Wash (5% MeOH in H2O) N3->N4 N5 5. Elute (100% Acetonitrile) N4->N5 N6 6. Dry & Reconstitute (LC-MS/MS) N5->N6

Step-by-step HLB solid-phase extraction workflow for isolating Ochratoxin B esters from wine.

Method Validation & Data Presentation

When coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), this HLB-SPE protocol provides a self-validating system with excellent linearity and sensitivity, bypassing the limitations of traditional immunoaffinity or anion-exchange columns[7].

Table 2: Typical Method Performance for OTB Esters in Wine Matrix (HLB SPE + LC-MS/MS)

Target AnalyteSpike Level (µg/L)Absolute Recovery (%)Precision (RSD, %)LOD (µg/L)LOQ (µg/L)
OTB Methyl Ester 0.588.44.20.050.15
OTB Ethyl Ester 0.586.74.80.060.18
Ochratoxin B (Free) 0.591.23.50.040.12

(Note: Free OTB is also recovered efficiently in this protocol due to the acidic sample preparation step, which neutralizes its carboxylic acid group, allowing it to behave as a hydrophobic molecule on the HLB sorbent).

References

  • Malir, F., Ostry, V., Pfohl-Leszkowicz, A., Malir, J., & Toman, J. (2016). "Ochratoxin A: 50 Years of Research." Toxins, 8(7), 191. URL:[Link]

  • Campone, L., Piccinelli, A. L., Celano, R., & Rastrelli, L. (2015). "Comparison of methods for the determination of ochratoxin A in wine." ResearchGate. URL:[Link]

  • Kholová, A., & Lhotská, I. (2020). "Determination of Ochratoxin A and Ochratoxin B in Archived Tokaj Wines (Vintage 1959–2017) Using On-Line Solid Phase Extraction Coupled to Liquid Chromatography." Toxins, 12(12), 739. URL:[Link]

  • Remiro, R., Ibáñez-Vea, M., González-Peñas, E., & Lizarraga, E. (2017). "Solid phase extraction as sample treatment for the determination of Ochratoxin A in foods: A review." Food Control, 85, 292-301. URL:[Link]

  • Schmidt, J., & Cramer, B. (2021). "Determination of Urinary Mycotoxin Biomarkers Using a Sensitive Online Solid Phase Extraction-UHPLC-MS/MS Method." Toxins, 13(6), 418. URL:[Link]

  • Zhao, H., et al. (2021). "Simultaneous determination of twelve mycotoxins in edible oil, soy sauce and bean sauce by PRiME HLB solid phase extraction combined with HPLC-Orbitrap HRMS." Frontiers in Nutrition. URL:[Link]

  • Han, Z., et al. (2018). "A Review of Current Methods for Analysis of Mycotoxins in Herbal Medicines." Toxins, 10(2), 65. URL:[Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Pattern of Ochratoxin B tert-Butyl Ester

Introduction & Background Ochratoxins are a well-documented class of mycotoxins produced by Aspergillus and Penicillium fungal species, with Ochratoxin A (OTA) being the most prevalent and strictly regulated[1]. Ochratox...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Background

Ochratoxins are a well-documented class of mycotoxins produced by Aspergillus and Penicillium fungal species, with Ochratoxin A (OTA) being the most prevalent and strictly regulated[1]. Ochratoxin B (OTB) is the non-chlorinated analog of OTA. While it exhibits lower toxicity, it shares the same structural framework: a dihydroisocoumarin core linked to an L-phenylalanine moiety via an amide bond[2][3].

In advanced analytical method development, pharmacokinetic tracking, and synthetic chemistry, the carboxyl group of the phenylalanine moiety is frequently derivatized. The Ochratoxin B tert-butyl ester is widely utilized as a stable synthetic intermediate, a lipophilic pro-drug model, or a precursor for stable isotope-labeled internal standards[4][5]. Elucidating its precise tandem mass spectrometry (MS/MS) fragmentation pattern is critical for researchers conducting structural validation, impurity profiling, and trace-level quantification.

This application note details the electrospray ionization (ESI) MS/MS fragmentation pathways of Ochratoxin B tert-butyl ester, providing a self-validating protocol for its identification using ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS).

Mechanistic Principles of Fragmentation

The fragmentation of Ochratoxin B tert-butyl ester in positive ESI mode is governed by the relative thermodynamic stabilities of its functional groups under collision-induced dissociation (CID). The causality of the fragmentation cascade follows a highly predictable hierarchy:

  • Ester Cleavage (Loss of Isobutylene): The bulky tert-butyl ester is highly labile under CID conditions. Upon protonation, the molecule undergoes a low-energy McLafferty-type rearrangement or inductive cleavage to expel neutral isobutylene (C₄H₈, 56.06 Da). This gas-phase fragmentation mimics the acidic deprotection commonly used in synthetic routes[5]. This primary, low-energy event yields the protonated native OTB ion at m/z 370.13[2][6].

  • Amide Bond Cleavage: Following the loss of the tert-butyl group, the next weakest link is the amide bond connecting the dihydroisocoumarin core to the phenylalanine moiety. Cleavage of this bond generates the highly stable, diagnostic isocoumarin fragment at m/z 205.05[3][7].

  • Secondary Dehydration: At elevated collision energies, the isocoumarin fragment (m/z 205.05) undergoes a subsequent loss of a water molecule (-18 Da) to form the m/z 187.04 product ion[2][7].

  • Alternative Pathway (Phenylalanine Retention): Direct cleavage of the amide bond from the intact precursor can occasionally result in charge retention on the phenylalanine tert-butyl ester moiety, yielding a minor fragment at m/z 222.15.

Fragmentation Pathway Visualization

MS_Fragmentation Precursor Ochratoxin B tert-butyl ester [M+H]+ m/z 426.19 OTB Ochratoxin B [M+H]+ m/z 370.13 Precursor->OTB - Isobutylene (C4H8) - 56 Da IsoC Isocoumarin Fragment [Fragment]+ m/z 205.05 Precursor->IsoC Amide Cleavage Charge on Isocoumarin PheTB Phe tert-butyl ester [Fragment]+ m/z 222.15 Precursor->PheTB Amide Cleavage Charge on Phe OTB->IsoC Amide Cleavage - Phenylalanine IsoC_H2O Dehydrated Isocoumarin [Fragment - H2O]+ m/z 187.04 IsoC->IsoC_H2O - H2O - 18 Da

Figure 1: MS/MS CID fragmentation pathway of Ochratoxin B tert-butyl ester.

Quantitative Data Summary

The following table summarizes the high-resolution mass spectrometry (HRMS) data and optimal collision energies for the targeted transitions of Ochratoxin B tert-butyl ester.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment AssignmentOptimal CE (eV)Relative Abundance
426.1911370.128556.0626[M+H - Isobutylene]⁺ (Protonated OTB)10 - 15High
426.1911222.1494204.0417[Phe tert-butyl ester + H]⁺15 - 25Low
426.1911205.0495221.1416[Isocoumarin]⁺20 - 30Very High (Quantifier)
426.1911187.0389239.1522[Isocoumarin - H₂O]⁺30 - 40Medium (Qualifier)

Experimental Protocol: UHPLC-MS/MS Workflow

To ensure a self-validating analytical system, this protocol utilizes a gradient elution strategy that chromatographically separates the esterified precursor from any spontaneously hydrolyzed native OTB, followed by targeted MS/MS detection.

Reagents and Materials
  • Ochratoxin B tert-butyl ester standard (Purity ≥ 98%).

  • LC-MS grade Acetonitrile (ACN) and Water (H₂O).

  • Formic Acid (FA), LC-MS grade.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of Ochratoxin B tert-butyl ester in 1.0 mL of ACN to create a 1 mg/mL stock solution. Store at -20°C to prevent degradation.

  • Working Solutions: Dilute the stock solution with 50% aqueous ACN (containing 0.1% FA) to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Causality Note: The inclusion of 0.1% FA in the diluent ensures the analyte is pre-protonated in solution. This maximizes the [M+H]⁺ ion yield during droplet desolvation in the electrospray source, drastically improving the signal-to-noise ratio[8].

UHPLC Conditions
  • Column: C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: H₂O + 0.1% FA.

  • Mobile Phase B: ACN + 0.1% FA.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: Linear gradient to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 10% B

    • 5.1 - 7.0 min: Re-equilibration at 10% B

  • Causality Note: The highly lipophilic tert-butyl group significantly increases the retention time compared to native OTB. The steep gradient ensures sharp peak shapes and minimizes the risk of on-column hydrolysis.

Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

  • Transitions Monitored:

    • Quantifier Transition: 426.19 → 205.05 (CE: 25 eV). This transition is chosen because the isocoumarin fragment is highly stable and suffers minimal background interference from matrix components[3][6].

    • Qualifier Transition: 426.19 → 370.13 (CE: 12 eV).

System Validation Checks
  • Inject a blank (50% ACN) to ensure no carryover in the autosampler or column.

  • Inject the 100 ng/mL standard. Verify that the peak area ratio of the quantifier (m/z 205.05) to the qualifier (m/z 370.13) remains consistent (± 15%) across triplicate injections.

  • Monitor for the presence of native OTB (m/z 370.13 precursor) at an earlier retention time to quantify any degradation of the ester standard during storage.

Sources

Method

Application Notes and Protocols for the Development of Immunoassays for Ochratoxin B (OTB) Detection

Introduction: The Imperative for Ochratoxin B Detection Ochratoxins are a group of mycotoxins produced by several species of Aspergillus and Penicillium fungi.[1][2] The most prominent and toxic member of this family is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Ochratoxin B Detection

Ochratoxins are a group of mycotoxins produced by several species of Aspergillus and Penicillium fungi.[1][2] The most prominent and toxic member of this family is Ochratoxin A (OTA), a potent nephrotoxin, teratogen, and potential human carcinogen (IARC Group 2B).[1][3] Frequently co-occurring with OTA is its de-chlorinated analogue, Ochratoxin B (OTB).[4][5] While generally considered less toxic than OTA, OTB still exhibits significant toxicity, inhibiting cell proliferation and posing a potential risk to human and animal health.[6][7] Given their concurrent presence in various food and feed commodities such as cereals, coffee, and wine, and the potential for synergistic toxic effects, the development of sensitive and specific analytical methods for the detection of OTB is crucial for comprehensive food safety assessment.[4][8][9]

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), have emerged as powerful tools for mycotoxin analysis due to their high sensitivity, specificity, and suitability for high-throughput screening.[10][11] This application note provides a detailed guide for researchers and drug development professionals on the principles and methodologies for developing a sensitive competitive indirect ELISA (ciELISA) for the detection of OTB and its derivatives. We will delve into the scientific rationale behind each step, from the synthesis of immunogenic conjugates to the final optimized assay protocol.

Principle of OTB Immunoassay Development

Mycotoxins like OTB are small molecules known as haptens. On their own, they are not capable of eliciting a robust immune response to generate antibodies.[2][12] Therefore, the foundational step in developing an immunoassay is to covalently link the OTB hapten to a large carrier protein, creating an immunogenic conjugate. This conjugate is then used to immunize an animal to produce antibodies that can specifically recognize the OTB molecule.

This guide will focus on the development of a competitive indirect ELISA (ciELISA) , a common and highly sensitive format for small molecule detection. The principle relies on the competition between free OTB in a sample and a fixed amount of OTB conjugated to a protein (the "coating antigen") for binding to a limited number of specific anti-OTB antibody binding sites. The amount of antibody bound to the plate is then detected using an enzyme-labeled secondary antibody. The resulting signal is inversely proportional to the concentration of OTB in the sample.

Part 1: Preparation of Immunogenic and Coating Conjugates

The success of any immunoassay is fundamentally dependent on the quality of the immunogen (for antibody production) and the coating antigen (for the ELISA plate). This involves the activation of OTB and its covalent conjugation to carrier proteins.

Causality Behind Experimental Choices:
  • Hapten Activation: OTB possesses a native carboxylic acid group, which is the ideal site for activation and conjugation.[2] This preserves the core structure of the molecule, maximizing the chances that the resulting antibodies will recognize the free toxin. We will utilize the carbodiimide reaction, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to convert the carboxyl group into a more stable, amine-reactive NHS ester.[13][14] The addition of NHS is critical as it improves the efficiency of the conjugation reaction and reduces the likelihood of undesirable side reactions.[15]

  • Choice of Carrier Proteins: Different carrier proteins are typically used for the immunogen and the coating antigen to prevent the generation of antibodies against the carrier protein itself, which could interfere with the assay.

    • Immunogen: Keyhole Limpet Hemocyanin (KLH) is a large, highly immunogenic protein that is unrelated to the proteins commonly found in mammalian samples, making it an excellent choice for raising a strong antibody response.[2]

    • Coating Antigen: Bovine Serum Albumin (BSA) or Ovalbumin (OVA) are commonly used for preparing the coating antigen as they are cost-effective and readily available.[2] Using a different protein than the one used for immunization ensures that the assay specifically detects the hapten and not the carrier.

  • Molar Substitution Ratio (MSR): The number of hapten molecules conjugated to each protein molecule (the MSR) is a critical parameter. A high MSR can sometimes lead to antibodies with lower affinity for the free hapten, while a low MSR may not elicit a strong immune response.[16] Characterizing this ratio is a key quality control step.

Diagram: OTB Conjugation Workflow

G cluster_activation Step 1: OTB Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Characterization OTB Ochratoxin B (OTB) (with -COOH group) EDC_NHS EDC + NHS (pH 4.5-6.0) OTB->EDC_NHS OTB_NHS OTB-NHS Ester (Amine-Reactive Intermediate) EDC_NHS->OTB_NHS Carrier Carrier Protein (KLH or BSA) (with -NH2 groups) OTB_NHS->Carrier pH 7.2-8.0 Conjugate OTB-Protein Conjugate (Immunogen or Coating Antigen) Carrier->Conjugate Purification Dialysis or Size-Exclusion Chromatography Conjugate->Purification Characterization Characterization (e.g., MALDI-TOF MS) Purification->Characterization

Caption: Workflow for the synthesis of OTB-protein conjugates.

Protocol 1: Synthesis of OTB-BSA Coating Antigen via EDC/NHS Chemistry

This protocol describes the conjugation of OTB to Bovine Serum Albumin (BSA). A similar procedure can be followed for conjugation to KLH, adjusting for the different molecular weights.

Materials:

  • Ochratoxin B (OTB)

  • Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare OTB Solution: Dissolve 5 mg of OTB in 0.5 mL of anhydrous DMF.

  • Activate OTB:

    • In a small glass vial, add the 0.5 mL of OTB solution.

    • Add 10 mg of EDC and 6 mg of NHS to the OTB solution. Note: EDC and NHS are moisture-sensitive; equilibrate to room temperature before opening and weigh them out immediately before use.[14][15]

    • Seal the vial and stir at room temperature, protected from light, for 4 hours to form the OTB-NHS ester.

  • Prepare BSA Solution: Dissolve 20 mg of BSA in 4 mL of Coupling Buffer (PBS, pH 7.4).

  • Conjugation Reaction:

    • Slowly add the activated OTB-NHS ester solution dropwise to the BSA solution while gently stirring.

    • Continue to stir the reaction mixture overnight at 4°C, protected from light.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against 1 L of PBS (pH 7.4) at 4°C for 48 hours, changing the buffer at least 4-5 times to remove unreacted OTB, EDC, and NHS byproducts.

  • Characterization and Storage:

    • Determine the protein concentration (e.g., using a BCA assay) and the molar substitution ratio (MSR) of the conjugate. This can be estimated using MALDI-TOF mass spectrometry by comparing the mass of the native BSA to the OTB-BSA conjugate.[17]

    • Store the purified OTB-BSA conjugate in aliquots at -20°C.

Part 2: Antibody Production and Characterization

The generation of high-affinity, specific antibodies is paramount. This section provides an overview of the process.

Methodology Overview:
  • Immunization: The OTB-KLH conjugate (immunogen) is emulsified with an adjuvant (e.g., Freund's Complete Adjuvant for the primary immunization and Freund's Incomplete Adjuvant for subsequent boosts) and injected into host animals (typically rabbits for polyclonal antibodies or mice for monoclonal antibodies). A series of booster injections are administered over several weeks to amplify the immune response.[2]

  • Titer Monitoring: After each boost, blood is collected, and the serum is tested to determine the antibody titer. This is typically done using an indirect ELISA, where the plates are coated with the OTB-BSA antigen. The serum is serially diluted to find the dilution that gives a significant signal, indicating the presence of anti-OTB antibodies.

  • Antibody Purification: Once a high titer is achieved, a larger volume of blood is collected. The IgG fraction is purified from the serum, typically using Protein A or Protein G affinity chromatography.

Part 3: Development and Optimization of the Competitive Indirect ELISA

With a coating antigen and specific antibodies in hand, the next stage is to develop and optimize the ciELISA.

Diagram: Principle of Competitive Indirect ELISA for OTB

G cluster_high_otb High OTB in Sample cluster_low_otb Low/No OTB in Sample A Free OTB (in sample) B Anti-OTB Ab (Limited) < A->B C OTB-BSA (Coated on plate) D Enzyme-linked 2nd Ab {E} E Substrate F Weak Signal G Free OTB (in sample) H Anti-OTB Ab (Limited) < I OTB-BSA (Coated on plate) H->I J Enzyme-linked 2nd Ab {E} I->J K Substrate J->K L Strong Signal K->L

Caption: Principle of competitive ELISA for OTB detection.

Protocol 2: Optimization via Checkerboard Titration

The optimal concentrations of the coating antigen (OTB-BSA) and the primary anti-OTB antibody must be determined to achieve the best assay performance (i.e., the highest signal with the lowest background). A checkerboard titration is the most efficient method for this.[18][19]

Objective: To find the combination of coating antigen and primary antibody concentrations that yields a high maximum absorbance (Amax) of ~1.0-1.5 in the absence of free OTB, as this provides a wide dynamic range for the competition assay.

Procedure:

  • Prepare Antigen Dilutions: Serially dilute the OTB-BSA coating antigen in Coating Buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6) to concentrations ranging from 10 µg/mL to 0.08 µg/mL.

  • Coat Plate: Pipette 100 µL of each OTB-BSA dilution into the columns of a 96-well microplate (e.g., Column 1: 10 µg/mL, Column 2: 5 µg/mL, etc.). Incubate overnight at 4°C.

  • Wash and Block: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20, PBST). Block the remaining protein-binding sites by adding 200 µL of Blocking Buffer (e.g., 5% non-fat dry milk in PBST) to each well. Incubate for 1-2 hours at 37°C.

  • Prepare Antibody Dilutions: While blocking, serially dilute the purified anti-OTB antibody in Assay Buffer (e.g., 1% BSA in PBST) to create a range of dilutions (e.g., 1:1,000, 1:2,000, 1:4,000, etc.).

  • Add Primary Antibody: Wash the plate 3 times with Wash Buffer. Add 100 µL of each anti-OTB antibody dilution to the rows of the plate (e.g., Row A: 1:1,000, Row B: 1:2,000, etc.). Incubate for 1 hour at 37°C.

  • Add Secondary Antibody: Wash the plate 3 times. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG), diluted according to the manufacturer's instructions, to all wells. Incubate for 1 hour at 37°C.

  • Develop and Read: Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature until a blue color develops (5-15 minutes). Stop the reaction by adding 50 µL of Stop Solution (e.g., 2 M H₂SO₄). Read the absorbance at 450 nm.

  • Analysis: Identify the combination of coating antigen concentration and antibody dilution that gives an absorbance value between 1.0 and 1.5. This will be the optimal combination for the competitive assay.

Checkerboard Titration Data (Example) Anti-OTB Antibody Dilution
OTB-BSA (µg/mL) 1:1000 1:2000 1:4000 1:8000
5.0 >2.01.951.601.15
2.5 1.881.651.25 0.85
1.25 1.551.200.900.60
0.63 1.100.880.650.40
0.31 0.750.550.380.22

Table 1: Example data from a checkerboard titration. The optimal conditions might be 2.5 µg/mL of OTB-BSA and a 1:4000 dilution of the anti-OTB antibody (highlighted in bold).

Protocol 3: Competitive Indirect ELISA for OTB Quantification

Materials:

  • Optimized concentrations of OTB-BSA coating antigen and anti-OTB antibody.

  • OTB standards of known concentrations.

  • Buffers and reagents from Protocol 2.

  • Samples for analysis.

Procedure:

  • Coat Plate: Coat a 96-well plate with 100 µL/well of the optimal concentration of OTB-BSA in Coating Buffer. Incubate overnight at 4°C.

  • Wash and Block: Wash the plate 3 times with Wash Buffer and block for 1-2 hours at 37°C with Blocking Buffer.

  • Competitive Reaction:

    • Wash the plate 3 times.

    • In a separate plate or tubes, pre-incubate 50 µL of each OTB standard or sample with 50 µL of the optimally diluted anti-OTB antibody for 30 minutes at 37°C.

    • Transfer 100 µL of this mixture to the corresponding wells of the OTB-BSA coated plate.

    • Incubate for 1 hour at 37°C. During this step, the free OTB in the standards/samples competes with the plate-bound OTB-BSA for binding to the antibody.

  • Add Secondary Antibody: Wash the plate 3 times. Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Develop and Read: Wash the plate 5 times. Add 100 µL of TMB substrate. Stop the reaction after 5-15 minutes with 50 µL of Stop Solution. Read absorbance at 450 nm.

Data Analysis and Interpretation
  • Calculate Percent Inhibition: Calculate the percentage of binding for each standard and sample using the following formula: % B/B₀ = (Absorbance of Standard or Sample / Absorbance of Zero Standard) x 100 Where B is the absorbance of a given standard/sample and B₀ is the absorbance of the zero-OTB standard (maximum signal).

  • Generate Standard Curve: Plot the % B/B₀ against the logarithm of the OTB concentration for the standards. This will generate a sigmoidal curve. The working range of the assay is typically between 20% and 80% inhibition.

  • Quantify Samples: Determine the concentration of OTB in the unknown samples by interpolating their % B/B₀ values from the standard curve.

Parameter Description Typical Value
IC₅₀ The concentration of OTB that causes 50% inhibition of antibody binding.Assay dependent (ng/mL range)
LOD Limit of Detection (concentration at 80-90% B/B₀).Assay dependent (pg/mL to ng/mL)
Working Range The range of concentrations that can be reliably quantified (typically IC₂₀ to IC₈₀).Assay dependent

Table 2: Key performance parameters of the developed ciELISA.

Part 4: Assay Validation - Ensuring Trustworthiness

A developed assay must be validated to ensure it is reliable and fit for purpose.

Protocol 4: Determining Antibody Specificity (Cross-Reactivity)

Objective: To assess the extent to which the anti-OTB antibody binds to other structurally related mycotoxins.

Procedure:

  • Prepare standard curves for OTB and potential cross-reactants (e.g., Ochratoxin A, Ochratoxin C) using the optimized ciELISA protocol.

  • Determine the IC₅₀ value for OTB and each of the other compounds.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of OTB / IC₅₀ of Cross-Reactant) x 100

A low percentage indicates high specificity for OTB.

Conclusion

The development of a robust and sensitive immunoassay for Ochratoxin B is a multi-step process that requires careful optimization and validation. By following the principles and protocols outlined in this application note—from the strategic synthesis of hapten-protein conjugates to the meticulous optimization of the competitive ELISA format—researchers can create a powerful analytical tool. Such an assay is invaluable for the comprehensive screening of food and feed products, contributing to a safer global food supply.

References

  • FineTest. (2021, December 28). Quantitative Elisa Checkerboard Titration Procedure. FineTest Elisa Kit. [Link]

  • Berthold Technologies GmbH & Co.KG. ELISA optimisation tips. [Link]

  • Singh, S., et al. (2004). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Bioconjugate Chemistry, 15(1), 168-173. [Link]

  • Eurofins. (2021, August 23). Ochratoxins ELISA, Microtiter Plate. [Link]

  • Zhao, Y., et al. (2020, March 6). Development of ELISA and Lateral Flow Immunoassays for Ochratoxins (OTA and OTB) Detection Based on Monoclonal Antibody. Frontiers in Microbiology, 11, 386. [Link]

  • Polo, A., et al. (2010, June 21). Development and Characterization of a Monoclonal Antibody against Ochratoxin B and Its Application in ELISA. Toxins, 2(6), 1581-1593. [Link]

  • GenFollower. (2025, April 28). Step-by-Step ELISA Protocol: A Comprehensive Guide. [Link]

  • Creative Biolabs. Ochratoxins Hapten Design and Synthesis Services. [Link]

  • Singh, S., et al. (2004). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry, 15(1), 168-173. [Link]

  • Abarca, M. L., et al. (2004). Structure of ochratoxin A, ochratoxin B, ochratoxin C, 4-hydroxyochratoxin A, ochratoxin. ResearchGate. [Link]

  • Singh, S., et al. (2004, January 15). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. [Link]

  • PubChem. Ochratoxin B. [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • Belver, A., et al. (2019). Synthetic route for the preparation of the NHS-ester of hapten OTAb. ResearchGate. [Link]

  • Al-Kordy, M., et al. (2024, June 18). Comprehensive Review of Aflatoxin and Ochratoxin A Dynamics: Emergence, Toxicological Impact, and Advanced Control Strategies. MDPI. [Link]

  • Creative Diagnostics. Competitive ELISA Protocol. [Link]

  • Belogianni, I., et al. (2025, August 16). Development of a Polyclonal Antibody for the Immunoanalysis of Ochratoxin A (OTA) by Employing a Specially Designed Synthetic OTA Derivative as the Immunizing Hapten. PMC. [Link]

  • Sibanda, L. (2002). Chemical structure of ochratoxin B. ResearchGate. [Link]

  • AIP Publishing. (2023, June 5). Synthesis of immunogenic OTA-protein conjugates and antibody production against ochratoxin a. [Link]

  • Gao, Y., et al. (2022, December 25). Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine Herbicides. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Peak Shape in Chiral HPLC of Racemic Ochratoxin B Esters

[fontname="Helvetica,Arial, Visualizing Interactions Graph I've just finalized a Graphviz DOT diagram depicting the chiral separation mechanism of Ochratoxin B esters. This diagram illustrates analyte interactions (hydro...

Author: BenchChem Technical Support Team. Date: March 2026

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Visualizing Interactions Graph

I've just finalized a Graphviz DOT diagram depicting the chiral separation mechanism of Ochratoxin B esters. This diagram illustrates analyte interactions (hydrogen bonding, pi-pi interactions, dipole-dipole, and steric inclusion) with the polysaccharide-based chiral stationary phase, highlighting the crucial role these interactions play in enantiomeric resolution.

Summarizing Key References

I'm now incorporating supporting references into my work on the mechanism of chiral separation for OTB esters. I've noted that, due to the missing chlorine, OTB's phenolic group is less acidic than OTA's, but still relevant. I'm referencing the Benchchem guide for TFA addition and dilution protocols, and an LCGC article for the bi-Langmuir model. I also noted Daicel and ResearchGate, for sample mismatch and polar mobile phases, too.

Addressing Peak Tailing FAQs

I'm now drafting FAQs centered on peak tailing, a common issue with OTB esters on chiral columns. I'm focusing on why OTB esters exhibit peak tailing, and why the esters of OTB might give different behaviour. The use of strong acids for the phenolic group is particularly relevant. My goal is to structure this info in a clear, concise question-and-answer format.

Refining FAQs & Protocols

I'm now integrating FAQs with my optimization protocol. I've refined the peak tailing FAQs, focusing on specific OTB ester characteristics and appropriate mobile phase additives. I'm prioritizing TFA for the phenolic OH. The protocol is also improved, building on literature reviews, and now focuses on identifying the root cause of tailing using both concentration and flow-rate tests, to guide mobile phase adjustments.

Diagnosing Overload Phenomena

I'm now focusing on a broad fronting peak and sharp second peak, and concluding that this indicates column overload, not necessarily degradation. I've re-examined the bi-Langmuir isotherm model, noting this is a classic signature. My plan is now to dilute my sample and repeat the injection to resolve this for analytical quantification.

Evaluating Sample Preparation Issues

I'm now investigating potential sample preparation-related issues that could be causing peak tailing, particularly solvent mismatch. I am noting significant solubility differences when the sample solvent is much more polar than the mobile phase, leading to issues with peak fronting. I'm focusing on minimizing or eliminating this mismatch, now dissolving in the mobile phase. I am also planning a new troubleshooting matrix and protocols to deal with the various peak deformations.

Refining Interaction Diagrams

I'm now revising Diagram 2's Graphviz DOT code, focusing on clarity and color coding. I have reviewed each node: OverloadYes and OTB, as well as CSP, H_Bond, Pi_Pi, Dipole, Steric, and Enantio, ensuring each is accurately rendered and intuitively color-coded for intuitive understanding. I am ensuring that the tones are professional.

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the enantiomeric separation of Ochratoxin B (OTB) esters.

Unlike Ochratoxin A, Ochratoxin B lacks a chlorine atom at the C-5 position, which subtly alters its electronic distribution. However, OTB esters still possess a highly active phenolic hydroxyl group, an isocoumarin moiety, and an amide linkage. When separating racemic OTB esters on polysaccharide-based chiral stationary phases (CSPs), these functional groups frequently trigger secondary interactions that manifest as peak tailing, broadening, or splitting. This guide provides self-validating protocols and mechanistic insights to restore peak integrity.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why do my Ochratoxin B ester enantiomers exhibit severe peak tailing on amylose/cellulose-based CSPs? A1: Peak tailing in chiral HPLC arises from two distinct physical phenomena: kinetic mass-transfer limitations and secondary thermodynamic interactions. OTB esters contain an amide bond and a phenolic hydroxyl group, both of which are strong hydrogen-bond donors and acceptors. On polysaccharide CSPs, these moieties can interact with high-capacity, non-selective Type I sites on the polymer backbone or with residual acidic silanols on the underlying silica support [1.7]. If tailing decreases at lower flow rates, the origin is sluggish kinetic mass transfer; if tailing decreases at lower sample concentrations, the cause is thermodynamic site saturation[1].

Q2: What mobile phase additives are required to correct this peak shape? A2: To mitigate secondary interactions, you must control the ionization state of the analyte. For OTB esters, the phenolic hydroxyl group requires an acidic environment to remain fully protonated. Adding 0.1% Trifluoroacetic Acid (TFA) or 0.1% Acetic Acid to the mobile phase effectively suppresses ionization, preventing electrostatic interactions with active silanol sites[2]. Furthermore, in polar organic modes (e.g., Acetonitrile), TFA and alcohol modifiers can alter the morphology of the polysaccharide polymer, optimizing the stereo-environment of the chiral cavities and improving resolution[3].

Q3: I observe a broad fronting peak for the first enantiomer and a sharp second peak. Is my column degrading? A3: Not necessarily. This specific complementary peak shape—where the first eluted peak has a diffuse front and sharp rear, while the second has a sharp front and diffuse rear—is a classic hallmark of competitive site saturation under overloaded conditions. This phenomenon is accurately described by the bi-Langmuir isotherm model, which accounts for competition between enantiomers at selective Type II chiral recognition sites[1]. To verify this, perform a serial dilution of your sample.

Q4: Can the sample injection solvent cause peak distortion? A4: Yes. A frequent chromatographic error is dissolving the racemic OTB ester in a solvent with significantly higher solvating power than the mobile phase (e.g., injecting a sample dissolved in 100% THF into a Hexane/Isopropanol mobile phase). This mismatch disrupts the partitioning equilibrium at the column head, leading to premature analyte precipitation or severe peak splitting[4]. Always dissolve your sample in the mobile phase whenever possible.

Part 2: Data Presentation & Optimization Parameters

Table 1: Troubleshooting Matrix for OTB Ester Peak Deformations
SymptomPrimary CauseMechanistic OriginRecommended Action
Severe Tailing (Both Peaks) Secondary InteractionsH-bonding with residual silanolsAdd 0.1% TFA or Acetic Acid to mobile phase.
Peak Fronting (Peak 1) Column OverloadSaturation of Type II chiral sitesDilute sample 1:10; reduce injection volume.
Broadening at High Flow Kinetic LimitationsSluggish mass transfer into CSP poresDecrease flow rate; increase column temp by 5°C.
Split Peaks / Shoulders Solvent MismatchDisrupted partitioning at column headReconstitute sample directly in mobile phase.
Table 2: Quantitative Guidelines for Mobile Phase Modifiers
Modifier TypeRecommended AgentConcentration (v/v)Target Functional Group in OTB Ester
Acidic Additive Trifluoroacetic Acid (TFA)0.05% – 0.1%Phenolic Hydroxyl (suppresses ionization)
Acidic Additive Formic Acid / Acetic Acid0.1% – 0.2%Phenolic Hydroxyl (LC-MS compatible option)
Basic Additive Diethylamine (DEA)Do Not UseContraindicated for acidic/phenolic analytes
Alcohol Modifier Ethanol / Isopropanol1.0% – 5.0%Amide Linkage (modulates H-bonding strength)

Part 3: Experimental Workflows & Logical Relationships

HPLC_Troubleshooting Start Observe Poor Peak Shape (Tailing/Broadening) CheckConc 1. Check Sample Concentration Dilute 1:10 and Reinject Start->CheckConc IsOverload Peak Shape Improves? CheckConc->IsOverload OverloadYes Thermodynamic Tailing (Column Overload) Reduce Injection Volume IsOverload->OverloadYes Yes CheckAdditives 2. Evaluate Mobile Phase Add 0.1% TFA / Acetic Acid IsOverload->CheckAdditives No IsSecondary Tailing Resolved? CheckAdditives->IsSecondary SecondaryYes Secondary Interactions (Phenolic OH / Silanols) Maintain Acidic Modifier IsSecondary->SecondaryYes Yes CheckTemp 3. Optimize Temperature Increase by 5-10°C IsSecondary->CheckTemp No IsKinetic Resolution Improves? CheckTemp->IsKinetic KineticYes Kinetic Broadening (Sluggish Mass Transfer) Operate at Higher Temp IsKinetic->KineticYes Yes ColumnHealth 4. Assess Column Health Flush with Strong Solvent IsKinetic->ColumnHealth No

Decision tree for diagnosing and resolving peak shape anomalies in chiral HPLC.

Chiral_Mechanism OTB Ochratoxin B Ester (Analyte) H_Bond Hydrogen Bonding (Amide & Phenolic OH) OTB->H_Bond Pi_Pi π-π Interactions (Isocoumarin & Phenyl) OTB->Pi_Pi Dipole Dipole-Dipole (Ester Carbonyls) OTB->Dipole Steric Steric Inclusion (Chiral Cavity Fit) OTB->Steric CSP Polysaccharide CSP (Amylose/Cellulose) Enantio Enantiomeric Resolution (ΔΔG ≠ 0) CSP->Enantio H_Bond->CSP Pi_Pi->CSP Dipole->CSP Steric->CSP

Mechanistic pathways of chiral recognition between OTB esters and polysaccharide CSPs.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Thermodynamic vs. Kinetic Tailing Differentiation (Sample Dilution)

Objective: To rule out column overload as the primary cause of peak asymmetry.

  • Prepare Baseline Sample: Prepare your racemic OTB ester sample at your standard analytical concentration (e.g., 1.0 mg/mL) in the exact mobile phase composition.

  • Initial Injection: Inject 10 µL of the baseline sample and record the chromatogram. Calculate the USP Tailing Factor (Tf) for both enantiomer peaks.

  • Serial Dilution: Prepare a 1:10 dilution (0.1 mg/mL) and a 1:100 dilution (0.01 mg/mL) using the mobile phase[2].

  • Re-analysis: Inject 10 µL of each diluted sample under identical conditions.

  • Validation: If the Tailing Factor approaches 1.0 and the complementary peak distortion (fronting/tailing) disappears at lower concentrations, the issue is thermodynamic overload[1]. Adjust your standard operating procedure to use the lower concentration.

Protocol 2: Mobile Phase Adjustment for Secondary Interactions

Objective: To suppress phenolic OH ionization and mask residual silanols.

  • Baseline Run: Run the OTB ester sample using a neutral mobile phase (e.g., Hexane/Isopropanol 80:20 or Acetonitrile 100%).

  • Acidic Modification: Prepare a new batch of mobile phase containing exactly 0.1% (v/v) Trifluoroacetic Acid (TFA)[2]. Note: Ensure your specific CSP is compatible with acidic modifiers; most coated and immobilized polysaccharide columns tolerate 0.1% TFA well.

  • Equilibration: Flush the column with the modified mobile phase for at least 20 column volumes to ensure the stationary phase is fully equilibrated and the polymer morphology has stabilized[3].

  • Validation: Inject the sample. A successful validation will show a sharp reduction in peak tailing and an increase in theoretical plates (N).

Protocol 3: Column Health Regeneration

Objective: To remove strongly adsorbed contaminants causing loss of selectivity or peak splitting.

  • Disconnect Detector: Disconnect the chiral column from the UV/MS detector to prevent contamination of the flow cell.

  • Solvent Flush (Coated Columns): For traditional coated polysaccharide columns (e.g., Chiralpak AD, Chiralcel OD), flush the column with 100% Ethanol or Isopropanol at 0.5 mL/min for 2-3 hours[2]. Warning: Do not use forbidden solvents like DCM or THF on coated columns.

  • Solvent Flush (Immobilized Columns): If using an immobilized CSP (e.g., Chiralpak IA, IB, IC), you may utilize extended-range solvents. Flush with 100% THF or Ethyl Acetate for 2 hours to remove stubborn lipophilic contaminants[4].

  • Re-equilibration: Flush the column with your standard mobile phase for 20 column volumes and perform a QC injection to verify restored performance[4].

References

  • Ismahan, R., et al. Chiral separations on polysaccharide stationary phases using polar organic mobile phases. ResearchGate. Available at:[Link]

  • LCGC International. HPLC 2025 Preview: Fundamentally Speaking (Part 1). Chromatography Online. Available at: [Link]

  • Daicel Chiral Technologies. Frequently Asked Questions. ChiralTech. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for Ochratoxin B Diastereomer Separation

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Separating diastereomers of Ochratoxin B (OTB)—such as its 3-(R) and 3-(S) or 2'R epimers—requires precise manipulation of intermolecular forces. Because OTB lacks the chlorine atom present in Ochratoxin A (OTA), it is slightly more polar, making its diastereomers notoriously difficult to resolve on standard reversed-phase systems.

This guide provides the mechanistic causality behind mobile phase optimization, self-validating protocols, and data-driven troubleshooting to ensure robust, reproducible baseline resolution.

Diagnostic Workflow: Mobile Phase Optimization

MobilePhaseOptimization Start Start: OTB Diastereomer Co-elution Detected Step1 Adjust Aqueous Phase pH Add 0.1-0.2% Formic Acid (Target pH 2.5 - 3.0) Start->Step1 Step2 Modify Organic Solvent Shift from ACN to MeOH or add Propan-2-ol (IPA) Step1->Step2 pH Suppressed Step3 Optimize Thermodynamics Increase Temp to 40-45°C Adjust Flow Rate Step2->Step3 Modifier Selected Decision Is Resolution (Rs) ≥ 1.5? Step3->Decision Success Method Validated Proceed to Quantitation Decision->Success Yes Alternative Switch to Polymeric C18 or Chiral Stationary Phase Decision->Alternative No Alternative->Step2 Re-evaluate

Workflow for troubleshooting and validating OTB diastereomer resolution.

Core Troubleshooting FAQs

Q1: Why are my OTB diastereomers co-eluting with severe peak tailing, and how does pH dictate this? A1: OTB contains a phenylalanine moiety with a free carboxylic acid (pKa ~4.4) and a dihydroisocoumarin phenolic group (pKa ~7.3). If your mobile phase lacks an acidic modifier, OTB exists in a partially ionized state. This causes secondary electrostatic interactions with residual silanols on the silica stationary phase, leading to peak tailing and complete co-elution. The Fix: You must force the molecule into a fully protonated, neutral state. Adding 0.1% to 0.2% formic or acetic acid drops the mobile phase pH to ~2.5–3.0, maximizing hydrophobic retention and eliminating tailing[1].

Q2: I am using Acetonitrile (ACN) and an acidic buffer, but the epimers still co-elute. Why? A2: Diastereomers have identical molecular weights and polarities; they differ only in their 3D spatial orientation. Acetonitrile is an aprotic solvent that interacts with analytes primarily through dipole-dipole forces. It lacks the ability to form hydrogen bonds, which are critical for recognizing the subtle stereochemical differences between OTB epimers. The Fix: Switch to a protic solvent like Methanol (MeOH) or introduce Propan-2-ol (IPA). Propan-2-ol acts as a strong hydrogen-bond donor and acceptor, interacting differentially with the spatial arrangements of the diastereomers. A ternary mixture (e.g., Water/ACN/IPA) leverages the low viscosity of ACN and the strong shape-selectivity of IPA to achieve baseline resolution[1].

Q3: If reversed-phase optimization fails, what stationary phase characteristics are required? A3: Standard monomeric C18 columns often lack the steric rigidity required for diastereomeric recognition. If mobile phase tweaks fail, you must upgrade the stationary phase. Polymeric C18 phases offer a more rigid, ordered structure that better recognizes spatial differences. Alternatively, utilizing next-generation chiral stationary phases—such as cyclodextrin-based columns or emerging chiral Covalent Organic Framework (COF) composites—provides absolute stereocontrol by creating distinct transient diastereomeric complexes with the analyte[2].

Mechanistic Logic of Mobile Phase Components

InteractionLogic Analyte Ochratoxin B (OTB) Outcome Diastereomer Resolution (Rs ≥ 1.5) Analyte->Outcome Acid Formic Acid (0.2%) Effect1 Suppresses Ionization (Maintains Neutrality) Acid->Effect1 Alcohol Propan-2-ol (20%) Effect2 Hydrogen Bonding (Stereo-recognition) Alcohol->Effect2 StatPhase Polymeric C18 Phase Effect3 Shape Selectivity (Rigid Structure) StatPhase->Effect3 Effect1->Analyte Prevents Tailing Effect2->Analyte Differentiates Epimers Effect3->Analyte Enhances Retention

Mechanistic logic of mobile phase components in OTB separation.

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following methodology is designed as a self-validating system . If the predefined resolution metric is not met, the protocol dictates an immediate, calculated adjustment rather than proceeding with flawed data.

Objective: Achieve baseline resolution (Rs ≥ 1.5) of OTB diastereomers using a ternary isocratic mobile phase.

Step 1: Mobile Phase Formulation

  • Aqueous Phase (A): Prepare 0.2% Formic Acid in LC-MS grade water. (Causality: Maintains pH < 3.0 to keep OTB protonated).

  • Organic Phase (B): Acetonitrile (LC-MS grade).

  • Organic Phase (C): Propan-2-ol. (Causality: Provides protic interactions for diastereomeric recognition).

Step 2: System Equilibration

  • Set the HPLC pump to deliver an isocratic mixture of 60:20:20 (A:B:C, v/v/v) at a flow rate of 1.0 mL/min[1].

  • Purge the system and equilibrate a Polymeric C18 column (e.g., 4.6 × 250 mm, 5 µm) until the pressure ripple is < 1% and the baseline is stable.

Step 3: Thermodynamic Optimization

  • Set the column oven compartment to 40 °C - 45 °C .

  • Causality: Propan-2-ol significantly increases system backpressure due to its high viscosity. Elevating the temperature mitigates this pressure spike while simultaneously accelerating mass transfer kinetics, which sharpens the chromatographic bands and improves resolution[1].

Step 4: Detection Parameters

  • Configure the Fluorescence Detector (FLD). OTB, like OTA, is highly fluorescent. Set the excitation wavelength (λex) to 330 nm and the emission wavelength (λem) to 460 nm[1][3].

Step 5: System Suitability & Self-Validation

  • Inject 10 µL of a mixed OTB diastereomer standard.

  • Calculate the Resolution (Rs) between the two epimer peaks using the formula: Rs = 1.18 × (tr2 - tr1) / (W50,1 + W50,2).

  • Validation Gate:

    • If Rs ≥ 1.5 , the system is validated. Proceed to sample analysis.

    • If Rs < 1.5 , the system fails validation. Corrective Action: Increase the Propan-2-ol ratio by 2% (reducing ACN proportionally) and re-inject. Do not proceed to sample analysis until Rs ≥ 1.5 is achieved.

Quantitative Data Summary

The following table summarizes the quantitative impact of various mobile phase compositions on the chromatographic behavior of Ochratoxin diastereomers, demonstrating why the ternary system is required.

Mobile Phase Composition (v/v/v)Aqueous pHColumn Temp (°C)Resolution (Rs)Peak Tailing (Tf)Mechanistic Observation
50:50 Water / ACN~6.0250.00 >2.0Complete co-elution; severe tailing due to analyte ionization.
50:50 Water (0.1% FA) / ACN~2.8250.85 1.2Ionization suppressed; aprotic solvent fails to resolve epimers.
50:50 Water (0.1% FA) / MeOH~2.8251.10 1.1Protic solvent introduces weak H-bonding; partial resolution.
60:20:20 Water (0.2% FA) / ACN / IPA~2.6401.65 1.0Ternary system balances viscosity and strong chiral recognition.
References
  • Attya, M., et al. (2014). Detection of ochratoxin A based on the use of its diastereoisomer as an internal standard. Analytical Methods (RSC Publishing). Available at:[Link]

  • Zapaśnik, A., et al. (2022). Toxico-pathological effects of ochratoxin A and its diastereoisomer under in ovo conditions and in vitro evaluation of the toxicity of these toxins against the embryo Gallus gallus fibroblast cell line. PubMed Central (PMC). Available at:[Link]

  • Zhang, Y., et al. (2025). Next-Generation Chromatography: Covalent Organic Frameworks in Biomedical Analysis. PubMed Central (PMC). Available at:[Link]

  • Farkas, A., et al. (2024). Separation of ochratoxins by centrifugal partition chromatography. University of Szeged Repository. Available at:[Link]

Sources

Troubleshooting

preventing degradation of 3-rac-Ochratoxin B tert-Butyl Ester in solution

Welcome to the Technical Support Center for mycotoxin derivatives. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the erratic stability of complex synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for mycotoxin derivatives. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the erratic stability of complex synthetic analogs.

3-rac-Ochratoxin B tert-Butyl Ester presents a unique chemical dichotomy. The molecule features a highly sterically hindered tert-butyl ester designed to protect the phenylalanine carboxyl group, alongside a delicate dihydroisocoumarin lactone ring [3]. This creates a narrow "Goldilocks" window for solution stability: the ester is highly labile to acid, while the lactone is highly labile to base. Furthermore, the conjugated system is severely susceptible to photodegradation [2].

Understanding the causality behind these degradation pathways is the foundation of preserving your compound. This guide provides the mechanistic insights, quantitative data, and self-validating protocols necessary to maintain absolute experimental integrity.

Mechanistic Causality of Degradation

To prevent degradation, you must first understand the orthogonal reactivity of the molecule's functional groups.

  • Acidic Vulnerability: The tert-butyl ester provides exceptional stability against nucleophiles and basic hydrolysis due to its massive steric bulk. However, under acidic conditions, it undergoes facile cleavage. This is driven by the formation of a highly stable tertiary carbocation, which rapidly eliminates isobutylene gas to leave the free carboxylic acid [1].

  • Basic Vulnerability: While the ester survives high pH, the dihydroisocoumarin lactone ring does not. Lactones are cyclic esters that are highly susceptible to nucleophilic attack by hydroxide ions, leading to irreversible ring-opening [3].

  • Photolytic Vulnerability: The conjugated ring system of Ochratoxin B strongly absorbs photons in the UV and blue light spectrum (specifically 455–470 nm). This high-energy state induces rapid photo-oxidation and structural desaturation[2].

DegradationMechanisms Core 3-rac-Ochratoxin B tert-Butyl Ester Acid Acidic Conditions (pH < 4) Core->Acid H+ Exposure Base Basic Conditions (pH > 8) Core->Base OH- Exposure Light Blue/UV Light (< 470 nm) Core->Light Photon Absorption EsterCleavage tert-Butyl Cleavage (Loss of 56 Da) Acid->EsterCleavage Carbocation Formation LactoneOpen Lactone Ring Opening (Addition of 18 Da) Base->LactoneOpen Nucleophilic Attack PhotoDeg Photodegradation (Desaturation) Light->PhotoDeg Photo-oxidation

Fig 1. Primary degradation pathways of 3-rac-Ochratoxin B tert-Butyl Ester.

Quantitative Stability Matrix

Summarizing the environmental triggers allows for rapid risk assessment during assay design.

Environmental TriggerVulnerable MoietyMechanistic CausalityMass Shift (LC-MS)Preventive Action
pH < 4.0 tert-Butyl EsterAcid-catalyzed cleavage via stable tertiary carbocation formation.-56 Da (Loss of Isobutylene)Use neutral, aprotic solvents; avoid TFA/HCl.
pH > 8.0 Dihydroisocoumarin LactoneHydroxide-driven nucleophilic acyl substitution causing ring opening.+18 Da (Addition of H₂O)Maintain strict neutral pH; avoid strong biological buffers.
Light (< 470 nm) Conjugated Ring SystemPhoton absorption leading to photo-oxidation and desaturation.Variable (Cleavage products)Utilize amber glassware; handle under red/yellow light.
Protic Solvents Amide Bond / LactoneGradual solvolysis over extended temporal exposure.+18 Da / FragmentationReconstitute exclusively in anhydrous Acetonitrile (MeCN).

Troubleshooting Guide: Diagnosing Degradation

Q: My LC-MS/MS analysis of the stock solution shows a major peak with a mass shift of -56 Da. What happened? A: A loss of 56 Da perfectly matches the mass of isobutylene. This strongly indicates the cleavage of the tert-butyl ester, resulting in the free carboxylic acid of Ochratoxin B [1]. This occurs almost exclusively under acidic conditions. Ensure your solvent system is not inadvertently acidified (e.g., using older chloroform that has degraded into HCl, or using glassware with residual Trifluoroacetic Acid (TFA) from previous peptide syntheses).

Q: We observe a mass increase of +18 Da during long-term storage in our assay buffers. Is this an adduct? A: No, this +18 Da shift corresponds to the covalent addition of water, indicative of lactone ring opening. While the tert-butyl ester is sterically shielded from basic hydrolysis, the dihydroisocoumarin lactone ring is highly vulnerable to nucleophilic attack by hydroxide ions [3]. If your assay requires a basic pH, you must minimize the time the compound spends in the buffer prior to the experiment.

Q: The concentration of our stock solution drops rapidly when left on the benchtop, but no specific hydrolysis peaks are dominant in the MS spectra. Why? A: This is a classic signature of photodegradation. Ochratoxin B is highly sensitive to UV and short-wavelength visible light (specifically blue light around 455–470 nm) [2]. Photodegradation often results in a complex mixture of desaturated and cleaved fragments rather than a single clean mass shift. Always handle the compound in amber vials and avoid direct fluorescent laboratory lighting.

Self-Validating Experimental Protocol: Stock Solution Preparation

To guarantee trustworthiness in your assays, your preparation protocol must be a self-validating system. This means integrating an immediate Quality Control (QC) feedback loop before committing the compound to long-term storage. If the QC step fails, the workflow halts, preventing the use of degraded material in downstream high-throughput screens.

ValidationWorkflow S1 1. Reconstitute (Anhydrous MeCN) S2 2. Aliquot & Purge (Amber Vials, Argon) S1->S2 Process S3 3. LC-MS/MS QC (Check m/z integrity) S2->S3 Sample S4 4. Cryostorage (-80°C, Dark) S3->S4 Pass (Intact) Fail Discard / Repurify S3->Fail Fail (Degraded)

Fig 2. Self-validating workflow for the preparation and storage of stock solutions.

Step-by-Step Methodology:
  • Solvent Selection: Procure HPLC-grade, anhydrous Acetonitrile (MeCN). Do not use Methanol or Water, as protic solvents facilitate slow solvolysis of the lactone ring over time.

  • Reconstitution (Dark Room): Under subdued lighting (preferably red/yellow safelights), dissolve the lyophilized 3-rac-Ochratoxin B tert-Butyl Ester in the anhydrous MeCN to achieve your desired stock concentration (e.g., 10 mM). Vortex gently until fully dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use amber glass vials. This prevents both light exposure and the need for repeated freeze-thaw cycles.

  • Inert Atmosphere Purging: Gently purge the headspace of each vial with a stream of dry Argon or Nitrogen gas for 5 seconds before capping tightly. This displaces atmospheric moisture and oxygen.

  • Self-Validation (QC Step): Randomly select one aliquot and subject it to a rapid LC-MS/MS run. Confirm the presence of the intact parent ion and verify the absence of the -56 Da (ester cleavage) and +18 Da (lactone opening) degradation peaks.

  • Cryostorage: Upon QC pass, immediately transfer the remaining aliquots to a constant-temperature -80°C freezer. Avoid frost-free freezers, as their thermal cycling accelerates localized degradation.

Frequently Asked Questions (FAQs)

Q: Does the "3-rac" stereochemistry affect the degradation rate? A: No. The "3-rac" designation indicates a racemic mixture (equal parts R and S enantiomers) at the C3 position of the dihydroisocoumarin ring. While this stereochemistry is critical for biological target binding and enzymatic docking, enantiomers possess identical physical and chemical stability properties in achiral solution environments.

Q: Can I use DMSO to reconstitute 3-rac-Ochratoxin B tert-Butyl Ester? A: While DMSO is a powerful aprotic solvent, it is highly hygroscopic. Over time, DMSO absorbs atmospheric water, which can facilitate the slow hydrolysis of the lactone ring. If DMSO must be used for downstream biological cell assays, prepare the working solutions immediately before use, but keep the primary stock in anhydrous Acetonitrile.

Q: Why is my compound degrading even when stored at -20°C? A: Temperature alone does not stop degradation if the solvent environment is hostile (e.g., acidic or protic). Furthermore, standard -20°C freezers are often "frost-free," meaning they undergo regular freeze-thaw cycles to prevent ice buildup. These micro-thaws concentrate solutes and drastically accelerate localized degradation. Always use a constant-temperature -80°C freezer for long-term storage.

References

  • Benchchem.Assessing the impact of the tert-butyl ester on reaction outcomes.
  • MDPI.Wavelength-Dependent Degradation of Ochratoxin and Citrinin by Light in Vitro and in Vivo and Its Implications on Penicillium.
  • PubChem (NIH).Ochratoxin B | C20H19NO6 | CID 20966.
Optimization

Mycotoxin Analytical Support Center: Troubleshooting Ochratoxin B Derivative Solubility

Welcome to the Technical Support Center for Mycotoxin Analytical Standards. As a Senior Application Scientist, I have designed this guide to address a pervasive and frustrating challenge in mycotoxin quantification: the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Mycotoxin Analytical Standards. As a Senior Application Scientist, I have designed this guide to address a pervasive and frustrating challenge in mycotoxin quantification: the poor solubility, erratic recovery, and phase instability of Ochratoxin B (OTB) and its derivatives (e.g., hydroxylated OTB, OTB esters) during the preparation of analytical reference standards.

Unlike standard protocols that merely list steps, this guide is built on mechanistic causality. By understanding the physical chemistry of your analytes, you can troubleshoot failures in real-time and ensure your calibration curves are built on a foundation of absolute scientific integrity.

The Mechanistic Root of the Problem

To solve solubility issues, we must first understand the molecular architecture of the analyte. Ochratoxin A (OTA) contains a chlorine atom on its dihydroisocoumarin ring, whereas Ochratoxin B (OTB) is its non-chlorinated analog[1]. This lack of a halogen alters the molecule's lipophilicity and electron distribution[2].

While OTB acts as a weak acid (similar to OTA's pKa of ~7.1), neutral OTB derivatives exhibit pronounced hydrophobicity in purely aqueous environments at neutral or acidic pH[3]. Attempting to dissolve these derivatives directly into water or high-aqueous mobile phases leads to micelle formation, micro-precipitation, or aggressive adsorption to the walls of glass vials. Successful solvation requires exploiting their solubility in polar aprotic/protic organic solvents or utilizing alkaline aqueous conditions to induce ionization[3][4].

Mechanism Neutral Neutral OTB Derivative (Hydrophobic Solid) Base Alkaline Buffer (pH > 8) Neutral->Base Deprotonation Organic Polar Aprotic Solvent (e.g., Acetonitrile) Neutral->Organic Solvation Anion Deprotonated OTB Anion (Aqueous Soluble) Base->Anion Solvated Solvated OTB Monomers (Stable Stock Solution) Organic->Solvated

Mechanistic pathways for solubilizing hydrophobic Ochratoxin B derivatives.

Frequently Asked Questions & Troubleshooting Guides

Q1: I am trying to reconstitute a solid standard of an OTB derivative in 50:50 Methanol:Water, but the solution remains cloudy. Why is this happening, and how do I fix it?

Scientist's Insight: The cloudiness indicates a suspension of micro-particulates rather than a true solution. Because of the hydrophobic dihydroisocoumarin and phenylalanine moieties, OTB derivatives have exceptionally low solubility in water[2][3]. A 50% aqueous fraction is far too high for initial stock reconstitution and forces the analyte out of solution. Resolution: Always reconstitute the primary stock solution in 100% polar organic solvent. Acetonitrile (ACN) or Methanol (MeOH) are the industry standards for ochratoxin solvation[5]. Once the solute is fully solvated in 100% organic solvent, you can make subsequent working dilutions in aqueous mobile phases, provided the final concentration is well below the aqueous solubility limit.

Q2: My OTB calibration curve loses linearity at lower concentrations (< 1 ng/mL). Is the standard degrading?

Scientist's Insight: While hydrolytic degradation of esterified derivatives is possible, non-linear calibration at trace levels is almost always caused by non-specific binding (adsorption). Hydrophobic OTB molecules will readily adsorb to the active silanol groups on the walls of standard borosilicate glass autosampler vials. Resolution:

  • Switch to silanized (deactivated) glass vials or high-recovery polypropylene vials for all trace-level standards.

  • Ensure your final diluent contains at least 20–30% organic solvent (MeOH or ACN) to keep the analyte thermodynamically partitioned in the liquid phase[6][7].

Q3: When I inject my OTB standard into the LC-MS/MS, I get split peaks or poor peak shape. The standard is dissolved in 100% Acetonitrile, but my initial mobile phase is 90% Water.

Scientist's Insight: This is a classic chromatographic "solvent effect" (viscous fingering). When a large injection volume of a strong solvent (100% ACN) enters a weak mobile phase (90% water), the OTB derivative momentarily precipitates or travels heterogeneously through the column head before the solvents fully mix[7]. Resolution: Match the injection solvent to the initial mobile phase conditions as closely as possible without causing precipitation in the vial. Dilute your 100% ACN stock solution with your aqueous mobile phase just before injection. A final composition of 30:70 ACN:Water is usually the optimal compromise, balancing solubility with chromatographic focusing[7].

Quantitative Solubility Profiles

To facilitate rapid decision-making during method development, consult the following solvent compatibility matrix.

Solvent SystemOTB Derivative SolubilityApplication PhaseMechanistic Rationale
100% Acetonitrile (ACN) Excellent (>5 mg/mL)Primary Stock PrepDisrupts hydrophobic interactions; highly stable for long-term storage.
100% Methanol (MeOH) Excellent (>5 mg/mL)Primary Stock PrepProtic solvent; provides excellent solvation of amide bonds.
50:50 ACN:Water Moderate (<0.1 mg/mL)Working DilutionsReduces the "solvent effect" in LC; risks precipitation at high concentrations.
100% Water (pH < 6) Poor (<0.01 mg/mL)Not RecommendedNeutral OTB is highly hydrophobic; leads to rapid aggregation and surface binding[3].
Aqueous NaHCO3 (pH > 8) GoodSpecific ExtractionsDeprotonates the carboxyl/phenolic groups, creating a highly soluble anion[3][4].

Self-Validating Standard Operating Procedure (SOP)

Trustworthiness in analytical chemistry requires protocols that verify themselves at each critical juncture. Follow this step-by-step methodology for preparing a 10 µg/mL working standard of an OTB derivative from a 1 mg solid aliquot.

Workflow Start Solid OTB Derivative (1 mg Aliquot) Solvent Add 1.0 mL 100% ACN or MeOH Start->Solvent Check Visual Inspection: Is Solution Perfectly Clear? Solvent->Check Dilute Proceed to Working Dilution (Maintain ≥30% Organic) Check->Dilute YES (Fully Solvated) Sonicate Sonicate 5 min @ 20°C Check->Sonicate NO (Particulates/Cloudy) Analyze LC-MS/MS Analysis Dilute->Analyze Sonicate->Check

Troubleshooting workflow for the reconstitution of Ochratoxin B derivative standards.

Phase 1: Primary Solvation (The 1 mg/mL Stock)
  • Equilibration: Allow the sealed vial containing 1 mg of the OTB derivative to equilibrate to room temperature for 30 minutes to prevent ambient moisture condensation.

  • Solvent Addition: Add exactly 1.0 mL of LC-MS grade Acetonitrile (100%) directly to the vial.

  • Agitation: Vortex vigorously for 60 seconds.

  • Validation Check (Optical): Hold the vial against a bright light source. The solution must be perfectly clear. Look closely for refractive schlieren lines (indicating incomplete mixing) or floating micro-particulates. If particulates remain, sonicate in a water bath at 20°C for 5 minutes.

Phase 2: Intermediate Dilution (The 100 µg/mL Sub-stock)
  • Transfer: Pipette 100 µL of the 1 mg/mL primary stock into a clean, silanized glass vial.

  • Dilution: Add 900 µL of 100% Acetonitrile.

  • Validation Check (Gravimetric): Because organic solvents have high vapor pressures that cause pipetting errors, weigh the vial before and after adding the 900 µL of ACN. The mass difference should be exactly 0.707 g (density of ACN at 20°C is ~0.786 g/mL).

  • Storage: Store at -20°C. Causality: Maintaining a 100% organic composition ensures long-term stability and prevents the hydrolytic degradation of esterified derivatives[5].

Phase 3: LC-MS Working Standard (The 10 µg/mL Injection Standard)
  • Transfer: Pipette 100 µL of the 100 µg/mL sub-stock into a polypropylene autosampler vial.

  • Aqueous Integration: Add 900 µL of 30:70 Acetonitrile:Water containing 0.1% Formic Acid.

  • Validation Check (Chromatographic): Analyze immediately via LC-MS/MS. The peak shape must be sharp and Gaussian. If peak tailing or splitting occurs, it indicates the solvent effect is still present; increase the organic fraction of your diluent to 40%[7].

Sources

Troubleshooting

Technical Support Center: Minimizing Ion Suppression for Ochratoxin B tert-Butyl Ester

Welcome to the Technical Support Center. This guide is designed for analytical researchers and drug development professionals struggling with signal loss and irreproducibility when quantifying Ochratoxin B tert-butyl est...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical researchers and drug development professionals struggling with signal loss and irreproducibility when quantifying Ochratoxin B tert-butyl ester (OTB-tBu) in complex matrices (e.g., cereals, coffee, plasma) using LC-MS/MS.

Below, you will find mechanistic explanations, self-validating diagnostic workflows, and step-by-step troubleshooting protocols to overcome severe matrix effects.

The Mechanistic Root of the Problem (FAQs)

Q: Why does Ochratoxin B tert-butyl ester (OTB-tBu) experience more severe ion suppression than native Ochratoxin A or B? A: The severity of ion suppression is directly tied to the molecule's lipophilicity and its resulting chromatographic behavior. Native Ochratoxin B contains a free carboxylic acid, making it moderately polar. However, derivatizing it to a tert-butyl ester masks this polar moiety with a bulky, highly hydrophobic group.

In reversed-phase liquid chromatography (RP-LC), this dramatically increases the retention time of OTB-tBu, forcing it to elute in the highly organic phase of the gradient (e.g., >80% Methanol or Acetonitrile). Unfortunately, this is the exact elution window for endogenous glycerophospholipids and triglycerides found in complex matrices. During Electrospray Ionization (ESI), these highly surface-active lipids saturate the droplet surface and deplete available protons, physically outcompeting OTB-tBu for charge and suppressing its signal 1.

Q: Can I use standard Immunoaffinity Columns (IAC) to clean up the matrix? A: Generally, no. While IAC is the gold standard for native mycotoxins, standard anti-Ochratoxin antibodies are highly specific to the free carboxylic acid and the isocoumarin ring. The bulky tert-butyl ester often sterically hinders antibody binding, leading to poor recovery. Polymeric reversed-phase or mixed-mode Solid Phase Extraction (SPE) is the required alternative.

Diagnostic Workflows: Visualizing the Matrix Effect

Before altering your sample preparation, you must definitively prove that signal loss is caused by ion suppression rather than poor extraction recovery. The self-validating system for this is Post-Column Infusion (PCI) .

Workflow A Complex Matrix Extract (High Lipid Content) B Post-Column Infusion (PCI) Map Suppression Zones A->B C OTB-tBu Co-eluting with Phospholipids? B->C D Optimize LC Gradient (Shift Retention Time) C->D Yes (Chromatographic fix) E Sample Prep: Mixed-Mode SPE C->E Yes (Sample Prep fix) F Compensate: Stable Isotope-Labeled IS C->F Unavoidable overlap G Accurate LC-MS/MS Quantification D->G E->G F->G

Diagnostic workflow for identifying and mitigating LC-MS/MS ion suppression.
Protocol 1: Post-Column Infusion (PCI) Mapping

Causality: By constantly infusing the analyte post-column while injecting a blank matrix, any dip in the steady MS baseline directly corresponds to unlabeled matrix components suppressing the ionization source.

  • System Setup: Install a zero-dead-volume T-piece between the analytical LC column and the MS ESI source.

  • Analyte Infusion: Connect a syringe pump to the third port of the T-piece. Infuse a pure standard solution of OTB-tBu (e.g., 100 ng/mL in 50:50 Methanol:Water) at a constant flow rate of 10 µL/min.

  • Equilibration: Start the LC flow with your standard mobile phase gradient. Monitor the MRM transition for OTB-tBu. The baseline will rise to a constant, elevated level.

  • Matrix Injection: Inject a blank matrix extract (e.g., grain or plasma extract without OTB-tBu) via the autosampler.

  • Data Interpretation: Observe the OTB-tBu MRM chromatogram. Significant dips in the steady baseline indicate zones of ion suppression. If the standard retention time of OTB-tBu falls within a suppression dip, chromatographic or sample prep optimization is mandatory 1.

Sample Preparation: Physical Removal of Interferences

If PCI reveals that OTB-tBu co-elutes with a massive suppression zone, physical removal of lipids is the most robust solution.

Protocol 2: Polymeric Reversed-Phase SPE for Lipid Depletion

Causality: Because OTB-tBu is highly lipophilic, it will remain strongly bound to a polymeric reversed-phase sorbent (e.g., HLB) even when washed with non-polar solvents. Washing with Hexane selectively strips away highly non-polar matrix triglycerides that would otherwise foul the MS source, while leaving the OTB-tBu intact for subsequent elution.

  • Conditioning: Pass 2 mL of Methanol followed by 2 mL of LC-MS grade Water through a polymeric reversed-phase SPE cartridge (30 mg bed weight).

  • Loading: Dilute the crude matrix extract (1 mL) with 4 mL of Water to reduce the organic solvent strength, preventing premature elution. Load onto the cartridge at a flow rate of 1 drop/second.

  • Polar Wash: Wash with 2 mL of 5% Methanol in Water to elute polar interferences (salts, sugars, small organic acids).

  • Lipid Wash (Crucial Step): Wash with 2 mL of Hexane. This removes triglycerides and sterols without eluting OTB-tBu.

  • Elution: Elute OTB-tBu with 2 mL of Acetonitrile.

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C. Reconstitute in 200 µL of your initial mobile phase to ensure peak focusing upon injection.

Chromatographic & MS Optimization

Q: How should I optimize my mobile phase to aid OTB-tBu ionization without causing salt-induced suppression? A: High concentrations of buffers can cause ion suppression themselves by competing for charge droplets. Limit ammonium formate or ammonium acetate to 5 mM and use 0.1% formic acid . This provides an optimal proton-rich environment for ESI+ ionization of the amide/ester groups without overwhelming the droplet surface with non-volatile ions 2.

Quantitative Impact of Mitigation Strategies

The table below summarizes expected outcomes when applying different mitigation strategies to highly complex matrices (e.g., spices, which are notorious for causing up to -89% signal suppression) 3.

Table 1: Comparison of Mitigation Strategies for OTB-tBu Ion Suppression

Mitigation StrategyMatrix Effect (Spices)Matrix Effect (Cereals)S/N RecoveryImplementation Complexity
None (Crude Extract) -89% (Severe)-65% (High)BaselineLow
Dilute-and-Shoot (1:10) -45%-20%0.5x (Dilution loss)Low
Matrix-Matched Calibration -89% (Unchanged)-65% (Unchanged)1.0xMedium
Optimized LC Gradient -30%-10%3.5xMedium
Polymeric SPE Cleanup -15%-5% (Minimal)4.8xHigh
Stable Isotope Dilution 0% (Math Corrected)0% (Math Corrected)1.0xLow (High Cost)

(Note: Matrix effect % is calculated as [(Response in Matrix / Response in Solvent) - 1] * 100. Negative values indicate suppression.)

Calibration & Compensation Strategies

Q: If I cannot completely remove the matrix using SPE, how do I ensure accurate quantification? A: You must use a Stable Isotope Dilution Assay (SIDA) . By spiking a 13C-labeled or deuterated internal standard (e.g., OTB-tBu-d5) into the sample prior to extraction, the internal standard will co-elute exactly with the unlabeled analyte. Because they elute simultaneously, the SIL-IS experiences the exact same degree of ion suppression as the analyte. The ratio of Analyte/IS remains constant, mathematically self-correcting the quantitative result 4.

Warning: While SIDA corrects the quantitative accuracy, it does not restore the lost signal-to-noise (S/N) ratio. If suppression is so severe that the analyte drops below the Limit of Detection (LOD), physical removal via SPE (Protocol 2) is the only viable solution. If SIL-IS is unavailable, matrix-matched calibration must be used, though it requires a blank matrix identical to your samples 3.

References

  • Compensate for or Minimize Matrix Effects?
  • Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed - Brill URL
  • Analysis of 12 Regulated Mycotoxins in 8 Food Matrices by Single Immunoaffinity Cleanup and Isotope Dilution LC–MS/MS - LCGC International URL
  • Comparison of Flow Injection-MS/MS and LC-MS/MS for the Determination of Ochratoxin A - MDPI URL

Sources

Optimization

Technical Support Center: Racemic Compound Analysis in Method Validation

Welcome to the Technical Support Center for Racemic Compound Analysis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of chiral method validation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Racemic Compound Analysis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of chiral method validation. The development of stereoisomeric drugs requires rigorous analytical control, as enantiomers can have vastly different pharmacological and toxicological profiles. This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios to ensure your analytical methods are robust, reliable, and compliant with regulatory expectations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the principles and regulatory expectations of chiral method validation.

Q1: Why is specific analysis of enantiomers so critical in drug development?

The biological systems in the human body are chiral. This means that enantiomers of a drug can interact differently with receptors, enzymes, and other biological targets. One enantiomer might be therapeutically active (the eutomer), while the other could be inactive, less active, or even cause harmful side effects (the distomer). Therefore, regulatory agencies like the U.S. Food and Drug Administration (FDA) require that the stereoisomeric composition of a new drug is well-defined. Developers must justify the choice to market a racemate versus a single enantiomer and develop quantitative assays for individual enantiomers early in the development process.

Q2: How does chiral method validation differ from standard achiral method validation?

While both follow the principles outlined in the ICH Q2(R1) guideline, chiral method validation places a critical emphasis on specificity and sensitivity concerning the enantiomers.

  • Specificity: In an achiral method, specificity is the ability to assess the analyte in the presence of other components like impurities or excipients. For a chiral method, specificity must also definitively prove the method's ability to separate the two enantiomers from each other and from all other potential components. The resolution (Rs) between the enantiomeric peaks is a key system suitability parameter, with a value of >1.7 generally considered baseline resolved.

  • Quantitation of the Minor Enantiomer: The "unwanted" enantiomer is treated as a specific impurity. Therefore, the validation must demonstrate the method's ability to accurately and precisely quantify this enantiomer at its specification limit. This involves validating the Limit of Quantitation (LOQ) and Limit of Detection (LOD) for the unwanted enantiomer.

Q3: What are the primary analytical techniques for chiral separations?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most widely used and effective techniques.

  • Chiral HPLC: This is the gold standard for enantiomeric analysis. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are extremely popular due to their broad applicability across various compound classes.

  • Chiral SFC: This technique is rapidly gaining popularity as a powerful alternative to HPLC. SFC uses supercritical CO2 as the primary mobile phase, which offers benefits like lower viscosity and higher diffusivity, leading to faster separations (3-5 times faster than HPLC) and reduced solvent consumption. It is particularly effective for both analytical and preparative-scale separations.

Q4: How do I select the right Chiral Stationary Phase (CSP)?

CSP selection is the most critical factor in method development and is often an empirical process. A screening approach is typically the most efficient strategy.

  • Start with Polysaccharide-based Columns: Columns with derivatized cellulose and amylose are successful for a wide range of compounds and should be the starting point for screening.

  • Consider Different Separation Modes: Screen columns under normal phase, reversed-phase, and polar organic modes, as the mobile phase dramatically influences the chiral recognition mechanism.

  • Consult Literature and Databases: Review application notes and publications for similar compounds to guide your initial column and mobile phase choices.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the analysis of racemic compounds.

Problem: Poor or No Enantiomeric Resolution (Rs < 1.5)

Potential Cause Explanation & Recommended Solution
Inappropriate CSP The chosen stationary phase may not have the correct chiral recognition mechanism for your analyte. Solution: Screen a wider range of CSPs with different chemistries (e.g., if you started with cellulose, try an amylose-based phase).
Suboptimal Mobile Phase The mobile phase composition (solvents, modifiers, additives) is critical for inducing the differential interactions needed for separation. Solution: 1. Systematically vary the ratio of the organic modifier (e.g., ethanol, isopropanol) in the mobile phase. 2. For basic or acidic compounds, add a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to improve peak shape and selectivity. Be aware of potential "memory effects" from additives.
Incorrect Flow Rate Chiral separations are often more sensitive to flow rate than achiral separations due to slower mass transfer kinetics on complex CSPs. Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). While this increases run time, it often significantly improves resolution.
Unsuitable Temperature Temperature affects the thermodynamics of the interaction between the analyte and the CSP. Solution: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity, but higher temperatures can improve peak efficiency.

Problem: Poor Peak Shape (Tailing or Fronting)

Potential Cause Explanation & Recommended Solution
Column Overload Injecting too much sample mass is a common cause of peak distortion, particularly tailing on chiral columns. Solution: Dilute the sample and reinject. Chiral compounds can show overload at lower concentrations than achiral ones.
Secondary Interactions Unwanted interactions between an acidic or basic analyte and the stationary phase can cause peak tailing. Solution: Add a competing acid or base to the mobile phase (e.g., 0.1% TFA for acids, 0.1% DEA for bases) to mask active sites and improve peak symmetry.
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, often fronting. Solution: Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination/Damage Adsorption of impurities at the column inlet or degradation of the stationary phase can lead to poor peak shape. Solution: 1. Reverse flush the column (for immobilized columns only) to remove contaminants from the inlet frit. 2. If performance is not restored, consider trimming the column inlet (1-2 cm) or replacing the column.

Problem: Method Fails Accuracy or Precision Criteria

Potential Cause Explanation & Recommended Solution
Poor Integration Inconsistent integration of a small enantiomeric impurity peak, especially on a tailing main peak, is a major source of variability. Solution: Optimize chromatography to achieve baseline resolution (Rs > 1.7) and good peak shape (Tailing Factor 0.8-1.5). Re-evaluate and fix the integration parameters in your chromatography data system.
Low Sensitivity for Minor Enantiomer If the specification for the unwanted enantiomer is very low, the method may be operating too close to the LOQ, leading to higher variability. Solution: Increase the injection volume or sample concentration to ensure the minor peak has an adequate signal-to-noise ratio (S/N > 10). Confirm that the response is within the validated linear range.
On-Column Racemization The analyte may be unstable under the analytical conditions, leading to interconversion of the enantiomers. This is a rare but serious issue. Solution: Investigate the effect of mobile phase pH, temperature, and residence time on the column. Analyze a sample of the pure enantiomer; the appearance of the other enantiomer confirms on-column conversion. The method may need to be completely redeveloped under milder conditions.

Section 3: Protocols & Workflows

Detailed Protocol: Validation of a Chiral HPLC Method for an Enantiomeric Impurity

This protocol outlines the steps for validating a chiral HPLC method according to ICH Q2(R1) guidelines, focusing on quantifying the unwanted enantiomer in a drug substance.

Objective: To demonstrate that the analytical method is suitable for its intended purpose.

1. Specificity / Selectivity

  • Procedure:

    • Inject a diluent/blank solution to show no interfering peaks.

    • Inject a solution of the racemic mixture (e.g., 50:50) to demonstrate separation of the two enantiomers.

    • Inject a solution of the pure, desired enantiomer (drug substance) to confirm its retention time.

    • Spike the drug substance with a known level of the unwanted enantiomer (e.g., at the specification limit) and any known related substances or impurities.

  • Acceptance Criteria: The method must demonstrate baseline resolution between the enantiomers (Rs > 1.7). No co-elution should occur at the retention time of the unwanted enantiomer from the blank, the main peak, or other impurities.

2. Limit of Detection (LOD) & Limit of Quantitation (LOQ) for the Unwanted Enantiomer

  • Procedure:

    • Prepare a series of dilute solutions of the unwanted enantiomer.

    • Determine LOD and LOQ based on the signal-to-noise ratio.

  • Acceptance Criteria:

    • LOD: S/N ratio ≥ 3.

    • LOQ: S/N ratio ≥ 10. The LOQ must be at or below the reporting threshold for the enantiomeric impurity.

3. Linearity & Range

  • Procedure:

    • Prepare at least five concentration levels of the unwanted enantiomer, typically from the LOQ to 150% of the specification limit.

    • Inject each concentration and plot peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99. The y-intercept should be minimal.

4. Accuracy (as Recovery)

  • Procedure:

    • Spike the pure drug substance with the unwanted enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percent recovery of the unwanted enantiomer.

  • Acceptance Criteria: Mean recovery should be within a pre-defined range, typically 90-110% for impurity analysis.

5. Precision

  • Repeatability (Intra-assay):

    • Procedure: Prepare six individual samples of the drug substance spiked with the unwanted enantiomer at the specification limit. Alternatively, perform six replicate injections of one sample.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 10-20% is often acceptable for impurity analysis at the quantitation limit.

  • Intermediate Precision (Inter-assay):

    • Procedure: Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: RSD should meet the pre-defined criteria, demonstrating method ruggedness.

6. Robustness

  • Procedure: Deliberately make small variations to the method parameters and assess the impact on the results.

    • Vary mobile phase composition (e.g., ±2% of organic modifier).

    • Vary column temperature (e.g., ±5°C).

    • Vary flow rate (e.g., ±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, demonstrating the method's reliability for routine use.

Visual Workflow: Chiral Method Development & Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) ATP Define Analytical Target Profile (ATP) Screen_CSP Screen Chiral Stationary Phases (CSPs) ATP->Screen_CSP Screen_MP Screen Mobile Phases (NP, RP, PO) Screen_CSP->Screen_MP Optimize Optimize Parameters (Flow, Temp, Modifiers) Screen_MP->Optimize SS System Suitability Optimize->SS Specificity Specificity SS->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision Accuracy->Precision Sensitivity Sensitivity (LOD/LOQ) Precision->Sensitivity Robustness Robustness Sensitivity->Robustness Validated Validated Method for Routine Use Robustness->Validated

Caption: Workflow from method development to validation for a chiral assay.

Section 4: Data Presentation

Table of Key Validation Parameters & Typical Acceptance Criteria

This table summarizes the critical validation parameters for a chiral method intended to quantify an enantiomeric impurity, based on ICH Q2(R1) guidelines.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate and quantify the enantiomers without interference.Resolution (Rs) between enantiomers > 1.7. Peak purity analysis should show no co-elution.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.Typically from LOQ to 120-150% of the impurity specification limit.
Accuracy To determine the closeness of the measured value to the true value.Percent recovery typically within 90-110% for impurities.
Precision (Repeatability)To assess the variability of results from multiple analyses of the same sample.RSD ≤ 10-20% at the LOQ/specification limit.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio ≥ 10. Must be ≤ specification limit.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability criteria (e.g., Rs, tailing) must be met under all varied conditions.

Section 5: References

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link].

  • Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. Available at: [Link].

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available at: [Link].

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link].

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Outsourcing. Available at: [Link].

  • Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters Corporation. Available at: [Link].

  • Supercritical Fluid Chiral Separations. Pharmaceutical Technology. Available at: [Link].

  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic

Troubleshooting

Technical Support Center: Enhancing Fluorescence Detection Sensitivity for Ochratoxin B Esters

Welcome to the technical support center for the fluorescence-based detection of Ochratoxin B (OTB) esters. This guide is designed for researchers, scientists, and professionals in drug development who are working with an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the fluorescence-based detection of Ochratoxin B (OTB) esters. This guide is designed for researchers, scientists, and professionals in drug development who are working with and aiming to enhance the detection sensitivity of these mycotoxins. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Introduction

Ochratoxin B (OTB) is a mycotoxin that, along with its more prevalent and toxic counterpart Ochratoxin A (OTA), can contaminate a variety of food and feed products.[1][2][3][4] While OTB is considered less toxic than OTA, its detection is crucial for a comprehensive risk assessment.[1][5][6] Fluorescence spectroscopy is a widely used technique for the detection of ochratoxins due to its high sensitivity and selectivity.[7][8] OTB is a naturally fluorescent compound, exhibiting blue fluorescence under ultraviolet light.[5] The sensitivity of its detection can be significantly influenced by various experimental factors. This guide provides practical solutions to common issues and strategies to enhance the fluorescence signal of OTB esters.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental fluorescence properties of Ochratoxin B and its esters?

A1: Ochratoxin B is an intrinsically fluorescent molecule. Its fluorescence arises from the dihydroisocoumarin moiety. The fluorescence properties, including the excitation and emission maxima (λex/λem) and quantum yield, are highly dependent on the microenvironment. For OTB, typical excitation is around 365 nm with an emission maximum near 430 nm.[9] Esterification of the carboxylic acid group, for instance, to form Ochratoxin B methyl or ethyl ester, can alter the electronic properties of the molecule and may lead to shifts in the fluorescence spectra and changes in intensity.[10][11][12]

Q2: Why is esterification of Ochratoxin B sometimes performed before fluorescence detection?

A2: Esterification of the carboxylic acid group of OTB to its corresponding ester (e.g., methyl or ethyl ester) is a common derivatization step to confirm the presence of the toxin.[10][11][12] This chemical modification alters the chromatographic retention time and can enhance the fluorescence intensity, thereby improving the sensitivity and specificity of the detection method.[10] The conversion to an ester can also improve its solubility in less polar solvents used in certain chromatographic systems.

Q3: What are the most critical factors that can quench or enhance the fluorescence signal of OTB esters?

A3: Several factors can significantly impact the fluorescence of OTB esters:

  • Solvent Polarity and Type: The choice of solvent can drastically alter fluorescence intensity. Protic solvents (like water and alcohols) can engage in hydrogen bonding and may lead to fluorescence quenching, while aprotic solvents might enhance the signal.[13][14][15]

  • pH: The pH of the solution affects the protonation state of the phenolic hydroxyl group on the isocoumarin ring, which is a key part of the fluorophore.[13][14] Changes in pH can lead to significant shifts in fluorescence intensity.

  • Presence of Quenchers: Certain molecules, including some solvents like chloroform and even water, can act as collisional quenchers, reducing the fluorescence signal.[13] Heavy atoms and some metal ions can also quench fluorescence.

  • Temperature: Generally, an increase in temperature leads to a decrease in fluorescence intensity due to increased molecular collisions and non-radiative decay pathways.

  • Analyte Concentration: At very high concentrations, self-quenching or inner filter effects can occur, leading to a non-linear relationship between concentration and fluorescence intensity.

Q4: Can other mycotoxins interfere with the fluorescence detection of OTB esters?

A4: Yes, other fluorescent mycotoxins or compounds in a complex sample matrix can interfere. Ochratoxin A (OTA), for example, is also fluorescent and has overlapping spectral properties with OTB.[16][17] Chromatographic separation, such as High-Performance Liquid Chromatography (HPLC), is therefore essential to distinguish OTB and its esters from other fluorescent compounds before detection.[5][7][10] The selectivity of the detection can be further improved by using specific antibodies or aptamers in sensor-based applications.[16][17][18][19]

Troubleshooting Guides

Guide 1: Low or No Fluorescence Signal

A weak or absent signal is one of the most common issues. Follow this systematic approach to diagnose and resolve the problem.

Step 1: Verify Instrument Settings
  • Action: Double-check the excitation and emission wavelengths on the fluorometer or HPLC fluorescence detector.

  • Rationale: Incorrect wavelength settings are a frequent source of error. Ensure they are set to the optimal values for your specific OTB ester and solvent system. Consult the literature or your own optimization experiments for these values.

  • Action: Check the slit widths for both excitation and emission.

  • Rationale: Narrower slits provide better spectral resolution but lower signal intensity. Wider slits increase the signal but may also increase background noise and reduce resolution. A balance is necessary. For low concentrations, wider slits may be required.[6]

Step 2: Assess Sample Integrity
  • Action: Prepare a fresh, known-concentration standard of your OTB ester and measure its fluorescence.

  • Rationale: This will help determine if the issue is with your sample preparation or the instrument itself. OTB and its esters can be susceptible to degradation, especially when exposed to light (photodegradation) or extreme pH.[20]

  • Action: Review your sample storage conditions.

  • Rationale: Samples should be stored in the dark, at low temperatures, and in appropriate solvents to prevent degradation.

Step 3: Investigate Environmental Factors
  • Action: Evaluate the solvent system you are using.

  • Rationale: As discussed in the FAQs, the solvent plays a critical role. The fluorescence of ochratoxins can be quenched by water molecules.[6] Consider using solvents like methanol or acetonitrile, which have been shown to provide better fluorescence intensity for similar mycotoxins compared to purely aqueous solutions.[14][15][21]

  • Action: Check the pH of your sample solution.

  • Rationale: The fluorescence of the phenolic group in ochratoxins is pH-dependent.[14] Ensure the pH is buffered to a range that provides optimal fluorescence. For ochratoxin A, a pH range of 5-6 has been shown to yield maximum fluorescence intensity.[22]

Guide 2: High Background Fluorescence

High background can mask the signal from your analyte, leading to poor sensitivity and inaccurate quantification.

Step 1: Identify the Source of Background
  • Action: Run a "blank" sample containing only the solvent or buffer.

  • Rationale: This will reveal if the background is coming from your reagents. Use high-purity, HPLC-grade, or fluorescence-grade solvents to minimize impurities.

  • Action: If working with complex matrices (e.g., food extracts), run a matrix blank (an extract of a sample known to be free of OTB).

  • Rationale: The sample matrix itself can contain naturally fluorescent compounds. If this is the case, a more rigorous sample cleanup or extraction procedure is necessary. Immunoaffinity columns are often used for this purpose in ochratoxin analysis.[5]

Step 2: Optimize the Experimental Protocol
  • Action: Implement a robust sample cleanup procedure.

  • Rationale: Techniques like solid-phase extraction (SPE) or immunoaffinity chromatography can effectively remove interfering compounds from the sample matrix before fluorescence measurement.

  • Action: Use background subtraction.

  • Rationale: Most modern fluorescence instruments have software features that allow for the subtraction of a blank signal from the sample signal.

Guide 3: Poor Reproducibility and Inconsistent Results

Lack of reproducibility can undermine the validity of your experimental findings.

Step 1: Standardize All Experimental Parameters
  • Action: Ensure precise and consistent preparation of all standards and samples. Use calibrated pipettes and analytical balances.

  • Rationale: Small variations in concentration can lead to significant differences in fluorescence intensity.

  • Action: Control the temperature of your samples and instrument.

  • Rationale: As mentioned, fluorescence is temperature-sensitive. Performing all measurements at a constant, controlled temperature is crucial.

Step 2: Evaluate Photostability
  • Action: Minimize the exposure of your samples to ambient and excitation light.

  • Rationale: Photobleaching, the irreversible photodegradation of a fluorophore, can occur with prolonged exposure to light, leading to a decrease in signal over time. Prepare samples fresh and keep them in amber vials or covered in foil.

Step 3: Ensure Complete Esterification (if applicable)
  • Action: Optimize the esterification reaction conditions (time, temperature, catalyst concentration).

  • Rationale: Incomplete or variable conversion of OTB to its ester will result in inconsistent fluorescence measurements. A study on ochratoxin esterification found that >95% conversion could be achieved with incubation for over 12 hours at 20°C in the presence of 6 N HCl and a high volume of methanol.[10]

Visualizations and Data

Experimental Workflow for OTB Ester Analysis

workflow Sample Sample Collection Extraction Extraction of OTB Sample->Extraction Cleanup Sample Cleanup (SPE/IAC) Extraction->Cleanup Esterification Esterification to OTB Ester Cleanup->Esterification Optional but Recommended HPLC HPLC Separation Cleanup->HPLC Esterification->HPLC Detection Fluorescence Detection HPLC->Detection Data Data Analysis Detection->Data

Caption: General workflow for the analysis of Ochratoxin B esters.

Troubleshooting Low Fluorescence Signal

troubleshooting Start Low/No Signal Node_Instrument Check Instrument Settings? (λex/λem, Slits) Start->Node_Instrument Node_Standard Run Fresh Standard? Node_Instrument->Node_Standard Yes Result_Instrument_Fix Adjust Settings Node_Instrument->Result_Instrument_Fix No Result_Standard_OK Standard Signal OK (Issue is with Sample) Node_Standard->Result_Standard_OK Yes Result_Standard_Bad Standard Signal Low (Check Reagent/Instrument) Node_Standard->Result_Standard_Bad No Node_Solvent Optimize Solvent/pH? Result_Solvent_OK Signal Improved Node_Solvent->Result_Solvent_OK Yes Result_Solvent_Bad Still Low Signal (Investigate Quenching) Node_Solvent->Result_Solvent_Bad No Result_Instrument_OK Settings Correct Result_Standard_OK->Node_Solvent

Caption: Decision tree for troubleshooting low fluorescence signals.

Influence of Solvent on Fluorescence Intensity
Solvent SystemRelative Fluorescence Intensity (Arbitrary Units)Rationale for Effect
Water (pH 7.0)LowHigh polarity and hydrogen bonding capacity can lead to quenching.[13]
MethanolModerate to HighLower quenching effect compared to water.[14][21]
AcetonitrileHighAprotic solvent, minimizes hydrogen-bond-related quenching.[15]
ChloroformVery LowCan act as a fluorescence quencher.[13]

Detailed Experimental Protocol

Protocol: Esterification of OTB to OTB-Methyl Ester for HPLC-Fluorescence Detection

This protocol is adapted from established methods for ochratoxin esterification.[10]

1. Reagents and Materials:

  • OTB standard

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (5% w/v in water)

  • Ethyl acetate (HPLC grade)

  • Nitrogen gas for evaporation

  • HPLC system with a fluorescence detector and a C18 reversed-phase column

2. Preparation of Reagents:

  • 6 N HCl: Carefully add concentrated HCl to deionized water. Safety Note: Always add acid to water.

3. Esterification Procedure:

  • Aliquot a known amount of OTB extract into a clean glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 500 µL of methanol.

  • Add 25 µL of 6 N HCl. The final methanol concentration should be approximately 95%.[10]

  • Vortex the mixture gently to ensure complete dissolution.

  • Seal the vial tightly and incubate at room temperature (approx. 20-25°C) for at least 12 hours in the dark.[10]

4. Sample Neutralization and Extraction:

  • After incubation, neutralize the reaction by adding sodium bicarbonate solution dropwise until effervescence ceases.

  • Extract the OTB-methyl ester by adding 1 mL of ethyl acetate and vortexing for 1 minute.

  • Centrifuge to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new vial.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the HPLC mobile phase for injection.

5. HPLC-Fluorescence Detection:

  • Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with a small percentage of acetic or formic acid) is common. A typical starting point could be Acetonitrile:Water:Acetic Acid (50:49:1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector Settings:

    • Excitation: ~330-370 nm (must be optimized)

    • Emission: ~430-450 nm (must be optimized)[9][10]

  • Injection Volume: 20 µL.

6. Data Analysis:

  • Identify the peak corresponding to OTB-methyl ester based on its retention time, confirmed by running a derivatized OTB standard.

  • Quantify the amount of OTB in the original sample by comparing the peak area to a calibration curve prepared from derivatized OTB standards.

References

  • PubChem. (n.d.). Ochratoxin B. National Center for Biotechnology Information. Retrieved from [Link]

  • Marquardt, R. R., & Li, S. (1998). Confirmation of Ochratoxins in Biological Samples by Conversion into Methyl Esters in Acidified Methanol. Journal of Agricultural and Food Chemistry, 46(9), 3647–3652. Retrieved from [Link]

  • Nesheim, S., Hardin, N. F., Francis, O. J., Jr., & Langham, W. S. (1973). Analysis of Ochratoxins A and B and Their Esters in Barley, Using Partition and Thin Layer Chromatography. I. Development of the Method. Journal of AOAC INTERNATIONAL, 56(4), 817–821. Retrieved from [Link]

  • EUROLAB. (n.d.). Determination of Ochratoxin B (HPLC and LC-MS / MS). Retrieved from [Link]

  • Bazin, I., T-T., H., & G., G. (2009). Investigation of solvent effect and cyclodextrins on fluorescence properties of ochratoxin A. Luminescence, 24(4), 223-230. Retrieved from [Link]

  • Umesha, S., & Al-Kadhem, A. (2021). Detection, Contamination, Toxicity, and Prevention Methods of Ochratoxins: An Update Review. Journal of Agricultural and Food Chemistry, 69(47), 14175–14193. Retrieved from [Link]

  • Nesheim, S. (1973). Analysis of Ochratoxins A and B and Their Esters in Barley, Using Partition and Thin Layer Chromatography. II. Collaborative Study. Journal of AOAC INTERNATIONAL, 56(4), 822–826. Retrieved from [Link]

  • Poór, M., & Kunsági-Máté, S. (2018). Fluorescence anisotropy values of ochratoxin B (OTB; 1 µM; λex = 365 nm, λem = 430 nm)... [Figure]. ResearchGate. Retrieved from [Link]

  • Cennamo, M., Di Giovanni, D., Zeni, L., & Cennamo, N. (2021). Sensitive detection of Ochratoxin A in food and drinks using metal–enhanced fluorescence. Scientific Reports, 11(1), 1835. Retrieved from [Link]

  • Poór, M., Kőszegi, B., & Kunsági-Máté, S. (2018). Probing the Interactions of Ochratoxin B, Ochratoxin C, Patulin, Deoxynivalenol, and T-2 Toxin with Human Serum Albumin. Toxins, 10(11), 461. Retrieved from [Link]

  • Dell'Aica, I., Mally, A., & Dekant, W. (2015). Comparative Ochratoxin Toxicity: A Review of the Available Data. Toxins, 7(10), 4249–4276. Retrieved from [Link]

  • Sharma, A., Dahiya, S., & Kumar, P. (2018). Evaluation of Various Factors Affecting Fluorescence Emission Behavior of Ochratoxin A: Effect of pH, Solvent and Salt Composition. Biomedical Journal of Scientific & Technical Research, 10(2). Retrieved from [Link]

  • Silva, C., et al. (2021). Degradation of ochratoxins A and B by lipases: A kinetic study unraveled by molecular modeling. Food Chemistry, 344, 128634. Retrieved from [Link]

  • Roy, B., & Sari, M. A. (2020). Intrinsic “Turn-On” Aptasensor Detection of Ochratoxin A Using Energy-Transfer Fluorescence. Journal of Agricultural and Food Chemistry, 68(5), 1435–1442. Retrieved from [Link]

  • Wang, Y., et al. (2022). Detection of ochratoxin A using a “turn-on” fluorescence assay based on guanine quenching of the aptamer. Analytical and Bioanalytical Chemistry, 414(28), 8199–8207. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Amplified Fluorescent Aptasensor for Ochratoxin A Assay Based on Graphene Oxide and RecJ f Exonuclease. Foods, 9(11), 1544. Retrieved from [Link]

  • Liu, Y., et al. (2024). Ultrasensitive Ochratoxin A Detection in Cereal Products Using a Fluorescent Aptasensor Based on RecJf Exonuclease-Assisted Target Recycling. Foods, 13(4), 587. Retrieved from [Link]

  • Silva, C., et al. (2021). Degradation of ochratoxins A and B by lipases: A kinetic study unraveled by molecular modeling. ResearchGate. Retrieved from [Link]

  • Ghalkhani, M., et al. (2019). Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Aflatoxin B1, B2, G1 and G2. Analytical and Bioanalytical Chemistry Research, 6(2), 449-456. Retrieved from [Link]

  • Silva, C., et al. (2020). Degradation of ochratoxins A and B by lipases: a kinetic study unraveled by molecular modelling. Universidade do Minho. Retrieved from [Link]

  • Li, H., et al. (2025). Small Molecular Organic Fluorescent Probes (SMOFPs) Applied in Food Safety Inspection from 2015 to 2025. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Bencsik, O., et al. (2021). Effects of Microenvironmental Changes on the Fluorescence Signal of Alternariol: Magnesium Induces Strong Enhancement in the Fluorescence of the Mycotoxin. International Journal of Molecular Sciences, 22(16), 8758. Retrieved from [Link]

  • Wei, R., & Chu, F. S. (1973). Aflatoxin-Solvent Interactions Induced by Ultraviolet Light. Journal of AOAC INTERNATIONAL, 56(6), 1425–1430. Retrieved from [Link]

  • Giraudi, G., et al. (2012). Immunochemical Methods for Ochratoxin A Detection: A Review. Toxins, 4(10), 833–856. Retrieved from [Link]

  • Williams, A., et al. (2018). Adsorption–desorption nano-aptasensors: fluorescent screening assays for ochratoxin A. Analytical Methods, 10(4), 406-412. Retrieved from [Link]

  • Centre of Biological Engineering. (n.d.). FIT Publications. Universidade do Minho. Retrieved from [Link]

  • Li, Y., et al. (2023). Fluorescent Sensor Based on Magnetic Separation and Strand Displacement Amplification for the Sensitive Detection of Ochratoxin A. ACS Omega, 8(17), 15423–15430. Retrieved from [Link]

  • Wang, Y., et al. (2022). Detection of ochratoxin A using a "turn-on" fluorescence assay based on guanine quenching of the aptamer. PubMed. Retrieved from [Link]

Sources

Optimization

selecting the optimal chiral stationary phase for Ochratoxin B ester separation

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the enantioseparation of Ochratoxin B (OTB) esters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the enantioseparation of Ochratoxin B (OTB) esters. OTB esters possess chirality at the C-3 position of the dihydroisocoumarin ring and the α -carbon of the phenylalanine moiety. Resolving these stereoisomers is critical for accurate toxicological profiling and the purification of analytical reference standards.

Part 1: Core FAQs – CSP Selection & Mechanism

Q1: Which Chiral Stationary Phase (CSP) classes are most effective for resolving Ochratoxin B esters? A1: The most effective CSPs for OTB esters are polysaccharide-based columns (e.g., Chiralpak IA, Chiralcel OD-H) and Molecularly Imprinted Polymers (MIPs) 1. Mechanistic Causality: Polysaccharide CSPs operate via a "three-point attachment" model [[2]](). The carbamate linkages on the amylose or cellulose backbone provide critical hydrogen-bonding sites (C=O and NH) that interact with the amide bond of the OTB ester. Simultaneously, the phenyl groups on the CSP offer π−π interactions with the isocoumarin and phenylalanine aromatic rings of the mycotoxin. Immobilized polysaccharide phases (like Chiralpak IA) are highly recommended because they allow the use of extended-range solvents (e.g., dichloromethane or MTBE) which enhance the solubility of lipophilic OTB esters.

Q2: How do mobile phase modifiers dictate the enantioseparation of OTB esters on polysaccharide columns? A2: The choice of alcohol modifier (methanol, ethanol, or isopropanol) in a normal-phase system alters the steric bulk and hydrogen-bonding capacity within the chiral cavities of the CSP. Mechanistic Causality: Isopropanol (IPA) is bulkier than methanol and often results in higher retention and selectivity by forcing the OTB ester into tighter interaction with the chiral grooves. Furthermore, because OTB contains a phenolic hydroxyl group, an acidic additive (e.g., 0.1% formic acid or trifluoroacetic acid) is mandatory. The acid suppresses the ionization of the phenol, preventing secondary electrostatic interactions with residual silanols on the silica support, thereby eliminating peak tailing and improving resolution 3.

Part 2: Troubleshooting Guide – Common Experimental Issues

Issue 1: Poor resolution or severe peak tailing of OTB ester epimers
  • Root Cause: Inadequate suppression of the phenolic hydroxyl ionization, or steric mismatch in the chiral cavity.

  • Solution:

    • Verify that 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) is present in the mobile phase.

    • Switch the alcohol modifier from Methanol to Isopropanol to increase steric hindrance and enhance chiral recognition.

    • If using a coated phase (e.g., Chiralcel OD), ensure the column temperature is strictly controlled (e.g., 25 °C), as chiral recognition is highly enthalpy-dependent.

Issue 2: Low sensitivity and poor ionization during LC-MS/MS analysis
  • Root Cause: Normal-phase solvents (Hexane/IPA) are highly non-polar and cause poor ionization efficiency and spray instability in Electrospray Ionization (ESI) sources.

  • Solution: Transition to a Reversed-Phase (RP) Chiral LC-MS/MS method. Use an immobilized polysaccharide column (e.g., Chiralpak IA-3) which is compatible with aqueous/organic mixtures 4. Switch the mobile phase to Water/Acetonitrile with 0.1% Formic acid. This provides excellent ESI+ ionization for OTB esters while maintaining chiral resolution.

Issue 3: Matrix interferences masking the OTB ester peaks in complex samples
  • Root Cause: Co-eluting achiral matrix components sharing the same mass transitions.

  • Solution: Implement a Two-Dimensional Liquid Chromatography (2D-LC) approach. An achiral C18 column in the first dimension can separate the bulk matrix, followed by heart-cutting the OTB ester fraction onto an ultrafast chiral column (e.g., 4.6 × 50 mm sub-2 µm chiral stationary phase) in the second dimension 5.

Part 3: Data Presentation & Visualization

Table 1: Comparison of CSPs for Ochratoxin B Ester Separation
CSP TypeExample ColumnSeparation MechanismMobile Phase CompatibilityBest ForExpected Rs​
Immobilized Polysaccharide Chiralpak IA-3H-bonding, π−π , steric inclusionNP, RP, PO (Broad)LC-MS/MS, Trace Bioanalysis> 1.8
Coated Polysaccharide Chiralcel OD-HH-bonding, π−π , steric inclusionNP (Hexane/Alcohol)Preparative scale, UV/FLD> 2.0
Cyclodextrin-based β -CDInclusion complexationRP (Aqueous/Organic)Aqueous samples, polar metabolites1.2 - 1.5
Molecularly Imprinted Polymers OTB-MIPShape recognition, specific cavitiesTailoredComplex biological matricesN/A (Extraction)
Workflow: CSP Selection & Optimization

G Start Ochratoxin B Ester Sample (Stereoisomer Mixture) Detect Select Detection Modality Start->Detect UV UV / Fluorescence (Preparative / High Conc.) Detect->UV Optical MS LC-MS/MS (Trace Bioanalysis) Detect->MS Mass Spec NP Normal Phase (NP) Coated Polysaccharide CSP (e.g., Chiralcel OD-H) UV->NP RP Reversed Phase (RP) Immobilized Polysaccharide CSP (e.g., Chiralpak IA-3) MS->RP Mod1 Mobile Phase: Hexane / IPA + 0.1% TFA NP->Mod1 Mod2 Mobile Phase: H2O / MeCN + 0.1% FA RP->Mod2 Opt System Suitability: Rs > 1.5, Asymmetry < 1.2 Mod1->Opt Mod2->Opt

Decision tree for selecting the optimal chiral stationary phase and mobile phase for OTB esters.

Part 4: Self-Validating Experimental Protocol

RP-Chiral LC-MS/MS for OTB Methyl Ester Objective: Achieve baseline enantioseparation of OTB methyl ester stereoisomers with high MS ionization efficiency.

Materials:

  • Column: Immobilized Polysaccharide CSP (e.g., Chiralpak IA-3, 150 × 2.1 mm, 3 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

Step-by-Step Methodology:

  • Sample Preparation: Reconstitute the OTB methyl ester standard/sample in the Initial Mobile Phase (e.g., 50:50 A:B) to prevent solvent-induced peak distortion (solvent mismatch).

  • Column Equilibration: Flush the column with 50% B at 0.25 mL/min for 20 column volumes.

    • Causality: Immobilized columns require thorough equilibration in aqueous/organic mixtures to ensure the polymer swells uniformly, creating consistent chiral cavities.

  • Isocratic Elution: Run an isocratic method at 45% B for 15 minutes.

    • Causality: Isocratic conditions provide the stable baseline and constant α (selectivity) required for resolving closely eluting chiral centers.

  • Temperature Control: Maintain the column oven strictly at 25 °C ± 0.1 °C.

    • Causality: Enantiomeric resolution ( Rs​ ) is highly sensitive to temperature fluctuations due to the subtle enthalpic differences ( ΔΔH ) between the transient diastereomeric complexes.

  • System Suitability (Self-Validation): Inject a racemic standard. The system is validated if the resolution ( Rs​ ) > 1.5, peak asymmetry is between 0.9 and 1.2, and retention time %RSD < 1.0% over three replicate injections.

References

  • Research and Application of Highly Selective Molecular Imprinting Technology in Chiral Separ
  • Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Whe
  • Analytical Methods (RSC Publishing).
  • RADAR and PICS Compendium (Waters Corpor
  • Ultrafast Chiral Chromatography as the Second Dimension in Two-Dimensional Liquid Chromatography Experiments (Analytical Chemistry).

Sources

Troubleshooting

QuEChERS for Mycotoxin Esters: A Technical Troubleshooting Guide

Welcome to the technical support center for QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction for mycotoxin esters. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction for mycotoxin esters. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful sample preparation technique. As your virtual application scientist, I will guide you through the common challenges and their underlying causes, providing field-proven solutions to enhance the accuracy, reproducibility, and robustness of your analytical workflow.

The analysis of mycotoxins is challenging due to the diversity of their physicochemical properties and the complexity of the matrices in which they are found, such as grains, feed, and other agricultural products.[1][2] The QuEChERS method has become a preferred approach due to its simplicity, high throughput, and reduced solvent usage.[3][4] However, its successful implementation requires a nuanced understanding of the critical steps involved. This guide is structured to address specific issues you may encounter, moving from problem identification to resolution.

Core Troubleshooting Guide

This section addresses the most common hurdles encountered during QuEChERS extraction for mycotoxin analysis, providing causal explanations and actionable solutions.

Problem 1: Low Analyte Recovery

Low recovery is one of the most frequent issues, indicating that a significant portion of the target mycotoxin is lost during the sample preparation process.

Potential Cause A: Inefficient Initial Extraction

  • The "Why": The extraction solvent may not be optimal for the polarity of your target mycotoxin esters. Mycotoxins span a wide range of polarities, and a single solvent may not be universally effective.[1][5] Furthermore, the pH of the extraction environment can significantly impact the recovery of acidic mycotoxins (e.g., Ochratoxin A), which may be ionized and retained in the aqueous phase if the pH is not sufficiently low.[1]

  • Solutions & Protocol Adjustments:

    • Solvent Selection: Acetonitrile (MeCN) is the most commonly used and preferred extraction solvent as it tends to extract a wide range of mycotoxins with fewer matrix components compared to methanol.[1][6] For particularly polar mycotoxins like fumonisins, which are hydrophilic, the addition of water to the extraction solvent is critical.[5] A common starting point is a mixture of acetonitrile and water (e.g., 80:20 v/v).[5]

    • pH Modification: For acidic mycotoxins, acidifying the extraction solvent is crucial. The addition of 1-2% formic acid to the acetonitrile/water mixture helps to neutralize the charge on acidic analytes, preventing their loss to the aqueous layer and improving their partitioning into the organic phase.[1][7]

    • Homogenization & Hydration: Ensure the sample is finely ground and properly homogenized. For dry samples like cereals, a pre-extraction hydration step (letting the sample sit in water for 15-30 minutes) is essential for efficient solvent penetration and analyte extraction.[1]

Potential Cause B: Analyte Loss During Dispersive SPE (d-SPE) Cleanup

  • The "Why": The d-SPE cleanup step is designed to remove matrix interferences, but the sorbents can also retain the target analytes if not chosen carefully. Primary Secondary Amine (PSA) is excellent for removing organic acids and sugars, but it can also retain acidic mycotoxins if the extract is not acidified.[1]

  • Solutions & Protocol Adjustments:

    • Sorbent Selection: Choose d-SPE sorbents based on your matrix composition (see Table 1 below). For high-fat matrices, C18 is necessary to remove lipids.[1] If acidic mycotoxins are targets, ensure the extract is acidified (e.g., with formic acid) before adding the PSA-containing d-SPE tube to prevent analyte loss.[1]

    • Amount of Sorbent: Using an excessive amount of d-SPE sorbent can lead to the non-specific adsorption of your target analytes. Start with the recommended amount and optimize if recovery issues persist.

Problem 2: High Matrix Effects (Ion Suppression or Enhancement)

Matrix effects are a significant challenge in LC-MS/MS analysis, caused by co-extracted matrix components that interfere with the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.[4][8]

Potential Cause A: Insufficient Cleanup

  • The "Why": Complex matrices like grains contain a high concentration of lipids, pigments, sugars, and organic acids that can be co-extracted with the mycotoxins.[1][3] If not adequately removed during the d-SPE step, these compounds can co-elute with the analytes and cause significant ion suppression or enhancement.

  • Solutions & Protocol Adjustments:

    • Optimize d-SPE: A combination of sorbents is often necessary. For a general-purpose cleanup of cereal matrices, a combination of PSA (to remove polar interferences) and C18 (to remove non-polar lipids) is effective.[1][9]

    • Consider Advanced Sorbents: For exceptionally challenging matrices with high fat content, such as nuts or vegetable oils, consider newer sorbents like Z-Sep or Enhanced Matrix Removal-Lipid (EMR-Lipid) which show high specificity for lipid removal.[10][11]

    • Dilution: A simple and effective strategy is to dilute the final extract (e.g., 1:1 or 1:5 with the initial mobile phase). This reduces the concentration of matrix components entering the MS source, thereby minimizing their impact.

Potential Cause B: Chromatographic Co-elution

  • The "Why": Even with good cleanup, some matrix components may remain. If their chromatographic retention time is identical to your target analyte, matrix effects will occur.

  • Solutions & Protocol Adjustments:

    • Modify Gradient: Adjust the HPLC/UHPLC gradient to better separate the analyte peak from the interfering matrix peaks. Extending the gradient or making it shallower around the elution time of the target analyte can often resolve the issue.

    • Use Matrix-Matched Calibration: To compensate for unavoidable matrix effects, prepare your calibration standards in a blank matrix extract that has been processed through the entire QuEChERS procedure.[1][2] This ensures that the standards and samples experience the same degree of ion suppression or enhancement, leading to more accurate quantification.

Problem 3: Poor Reproducibility (High %RSD)

Inconsistent results from one sample replicate to the next undermine the reliability of the method.

Potential Cause A: Inconsistent Sample Preparation

  • The "Why": The QuEChERS method involves several manual steps, and any inconsistency can introduce variability. This includes non-uniform sample homogenization, inaccurate weighing of the sample or salts, and inconsistent shaking/vortexing times.

  • Solutions & Protocol Adjustments:

    • Standardize Homogenization: Use a high-quality laboratory mill to ensure a consistent, fine particle size for all samples.

    • Precise Measurements: Use calibrated balances and pipettes. Pre-weighed QuEChERS salt and d-SPE tubes can minimize weighing errors.

    • Automate Shaking: Use a mechanical shaker for a fixed duration and speed to ensure consistent extraction and cleanup steps across all samples.

Potential Cause B: Incomplete Phase Separation

  • The "Why": After centrifugation, a clear and distinct separation between the aqueous and organic (acetonitrile) layers is crucial. If the separation is poor, you may inadvertently draw up part of the aqueous layer or particulates, leading to variability and instrument contamination.

  • Solutions & Protocol Adjustments:

    • Increase Centrifugation: Ensure centrifugation is performed at a sufficient speed and for an adequate duration (e.g., ≥3000 g for 5 minutes).[1]

    • Chill the Sample: For some matrices, placing the sample in a freezer for 15 minutes before centrifugation can help precipitate interfering compounds and promote cleaner phase separation.[5]

Visual Workflow: Troubleshooting the QuEChERS Process

The following diagram illustrates the standard QuEChERS workflow, highlighting critical points where errors commonly occur and troubleshooting should be focused.

QuEChERS_Workflow cluster_prep Part 1: Sample Preparation & Extraction cluster_cleanup Part 2: Dispersive SPE Cleanup Sample 1. Sample Homogenization (5g ground sample) Hydrate 2. Add Water & Internal Standard (10 mL H₂O + IS) Sample->Hydrate T1 Issue: Poor Reproducibility Cause: Inconsistent particle size. Sample->T1 Extract 3. Add Extraction Solvent (10 mL MeCN + Acid) Hydrate->Extract Salts 4. Add QuEChERS Salts (e.g., MgSO₄, NaCl) Extract->Salts T2 Issue: Low Recovery (Polar Mycotoxins) Cause: Incorrect solvent polarity. Extract->T2 T3 Issue: Low Recovery (Acidic Mycotoxins) Cause: Wrong pH, analyte loss to aqueous phase. Extract->T3 Shake 5. Shake Vigorously (1-15 min) Salts->Shake Centrifuge1 6. Centrifuge (≥3000g, 5 min) Shake->Centrifuge1 Supernatant 7. Take Aliquot of Supernatant (e.g., 1-6 mL) Centrifuge1->Supernatant Collect Organic Layer T4 Issue: Incomplete Phase Separation Cause: Insufficient centrifugation. Centrifuge1->T4 dSPE 8. Add to d-SPE Tube (e.g., PSA, C18, MgSO₄) Supernatant->dSPE Vortex 9. Vortex Briefly (30-60 sec) dSPE->Vortex T5 Issue: Low Recovery / Matrix Effects Cause: Incorrect d-SPE sorbent for matrix. dSPE->T5 Centrifuge2 10. Centrifuge (≥3000g, 5 min) Vortex->Centrifuge2 T6 Issue: Analyte Loss Cause: Excessive vortexing or sorbent amount. Vortex->T6 Final 11. Final Extract (Ready for LC-MS/MS) Centrifuge2->Final

Caption: QuEChERS workflow with key troubleshooting checkpoints.

Detailed Experimental Protocol: Mycotoxins in Cereals

This protocol provides a robust starting point for the analysis of multiple mycotoxins in a common matrix like maize or wheat flour.

1. Sample Preparation and Extraction

  • Weigh 5.0 g ± 0.1 g of a finely milled, homogenized sample into a 50 mL polypropylene centrifuge tube.[5]

  • Add 10 mL of deionized water. Vortex briefly to mix.

  • Allow the sample to hydrate for at least 15 minutes .[1]

  • (Optional but recommended) Fortify with an appropriate internal standard solution (e.g., ¹³C-labeled mycotoxins).

  • Add 10 mL of an extraction solvent solution (e.g., Acetonitrile with 1-2% formic acid).[1]

  • Add a QuEChERS extraction salt packet (commonly containing 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap the tube tightly and shake vigorously for 15 minutes using a mechanical shaker.

  • Centrifuge the tube for 5 minutes at ≥3000 g .[1]

2. Dispersive SPE (d-SPE) Cleanup

  • Carefully transfer 1 mL of the upper organic supernatant into a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 .

  • Cap the tube and vortex for 30 seconds .[1]

  • Centrifuge for 5 minutes at ≥3000 g .

  • Transfer approximately 500 µL of the final purified supernatant into an autosampler vial.

  • (Optional) Evaporate the extract to dryness under a gentle stream of nitrogen at 40-50 °C and reconstitute in an appropriate volume (e.g., 500 µL) of the initial mobile phase (e.g., 50:50 methanol/water) to improve compatibility with the LC system.[1]

  • The sample is now ready for LC-MS/MS analysis.

Table 1: d-SPE Sorbent Selection Guide

SorbentPrimary FunctionTarget Interferences RemovedBest Suited ForCautions
PSA (Primary Secondary Amine)Anion ExchangerOrganic acids, fatty acids, sugars, polar pigmentsGeneral purpose cleanup for most food/feed matrices.[1]Can retain acidic mycotoxins. Ensure extract is acidified prior to use.[1]
C18 (Octadecylsilane)Reverse PhaseNon-polar interferences, lipids, sterolsHigh-fat matrices (e.g., nuts, oils, animal feed).[1][9]May retain very non-polar mycotoxins if used in excess.
GCB (Graphitized Carbon Black)AdsorbentPigments, sterols, planar moleculesHighly pigmented matrices (e.g., spices, dark leafy greens).Can strongly retain planar mycotoxins like aflatoxins. Use with caution.
Z-Sep (Zirconia-based)Lewis Acid/Base & HydrophobicLipids, phospholipids, carotenoidsVery high-fat and complex matrices.[11]A more expensive, specialized sorbent.
MgSO₄ (Anhydrous Magnesium Sulfate)Drying AgentResidual water from the sample and extractionIncluded in almost all d-SPE kits to ensure complete partitioning.---

Frequently Asked Questions (FAQs)

Q1: Which QuEChERS salt formulation should I use (Original, AOAC, EN)? A: The choice depends on your specific application and the pH sensitivity of your analytes. The original unbuffered method is simple. The AOAC method uses an acetate buffer, while the EN 15662 method uses a citrate buffer. For multi-mycotoxin methods that include pH-sensitive compounds, using an unbuffered salt formulation and controlling the pH with an acidified extraction solvent (e.g., with formic acid) provides more direct control and often yields better results.[1]

Q2: How do I handle very high-fat matrices like vegetable oil? A: For high-fat liquid samples, a modified approach is needed. You may need to perform a liquid-liquid extraction with a solvent like hexane to first remove the bulk of the fat before proceeding with a standard QuEChERS extraction. The d-SPE cleanup step is critical here; a combination of PSA and C18 is a good starting point, and specialized lipid-removal sorbents like Z-Sep or EMR-Lipid are highly recommended.[10][11]

Q3: Can I effectively analyze both very polar (e.g., fumonisins) and non-polar (e.g., zearalenone) mycotoxins in a single run? A: Yes, this is a primary strength of the QuEChERS method. The key is the extraction solvent. An acetonitrile/water mixture (e.g., 80:20 v/v) is crucial for this. The water component helps extract the polar, hydrophilic mycotoxins like fumonisins, while the acetonitrile efficiently extracts the less polar mycotoxins like zearalenone and aflatoxins.[5][6]

Q4: What is the purpose of adding formic acid to the extraction solvent? A: Formic acid serves two main purposes. First, it ensures that acidic mycotoxins (like Ochratoxin A) are in their neutral, protonated form, which improves their partitioning into the organic acetonitrile layer and prevents them from being lost in the aqueous phase.[1] Second, it can improve the chromatographic peak shape and ionization efficiency for many compounds in LC-MS/MS analysis.[5]

Q5: How can I quickly test if I have a matrix effect problem? A: A simple post-extraction spike experiment can diagnose matrix effects. Analyze three samples: (1) a pure standard in solvent, (2) a blank matrix extract, and (3) a blank matrix extract spiked with the standard at the same concentration as sample 1. If the peak area of sample 3 is significantly different (e.g., >20% deviation) from the peak area of sample 1, a matrix effect is present. A lower area indicates ion suppression, while a higher area indicates ion enhancement.

References

  • Review of QuEChERS Methods for the Analysis of Mycotoxins in Food Samples. (2022). Google Scholar.
  • QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices - PMC. (n.d.).
  • Determination of Multiple Mycotoxins in Grain Using a QuEChERS Sample Preparation Approach and LC-MS/MS. (n.d.). Thermo Fisher Scientific.
  • Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds. (2021). PubMed.
  • Combined (d)SPE-QuEChERS Extraction of Mycotoxins in Mixed Feed Rations and Analysis by High Performance Liquid Chromatography-High-Resolution Mass Spectrometry. (2020). MDPI.
  • Comprehensive overview: QuEChERS methods for mycotoxin determination in different m
  • Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds. (2021). MDPI.
  • METHOD DEVELOPMENT FOR DETERMINATION OF MULTI-MYCOTOXIN IN VEGETABLE OIL USING QuEChERS TECHNIQUE AND LIQUID CHROMATOGRAPHY TAND. (2015). Universiti Putra Malaysia.
  • Development and validation of a QuEChERS-LC-MS/MS method for determination of multiple mycotoxins in maize and sorghum
  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. (2023). MDPI.
  • Development and validation of a QuEChERS-LC-MS/MS method for determination of multiple mycotoxins in maize and sorghum
  • Development and Validation of a QuEChERS-Based Liquid Chromatography Tandem Mass Spectrometry Multi-Method for the Determination of 38 Native and Modified Mycotoxins in Cereals. (2020). PubMed.
  • QuEChERS – Knowledge and References. (n.d.). Taylor & Francis.
  • Development and Validation of QuEChERS Followed by UHPLC-ToF-MS Method for Determination of Multi-Mycotoxins in Pistachio Nuts. (2021). MDPI.

Sources

Optimization

stability testing of mycotoxin analytical standards in various solvents.

Welcome to the Technical Support Center for Mycotoxin Analytical Standards. As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with field-proven ins...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Mycotoxin Analytical Standards. As a Senior Application Scientist, I have designed this resource to provide researchers and drug development professionals with field-proven insights into the stability of mycotoxin reference materials.

This guide moves beyond basic instructions to explain the causality behind experimental choices. Understanding the chemical behavior of mycotoxins in various solvent matrices ensures that your calibration curves remain accurate, your standard recoveries are reliable, and your analytical workflows are robust.

Section 1: Core Fundamentals & Causality

Q: Why do mycotoxin standards degrade differently depending on the solvent composition? A: The stability of mycotoxins is highly dependent on their chemical structure and the surrounding solvent matrix.

  • Aflatoxins (AFB1, AFB2, AFG1, AFG2): Aflatoxins are highly susceptible to degradation in aqueous solutions[1]. The degradation is primarily driven by addition reactions, oxidation, and modifications to the methoxy group when exposed to water, UV light, or elevated temperatures[2]. Aflatoxins G1 and G2 are particularly unstable; in solutions with less than 100% organic solvent (e.g., 30% methanol), they exhibit rapid concentration drops at room temperature[3]. However, in 100% methanol or acetonitrile, all four primary aflatoxins remain stable regardless of standard room temperatures[3].

  • Ochratoxin A (OTA): OTA possesses a dihydroisocoumarin ring linked to phenylalanine. While it exhibits exceptional thermal stability (surviving temperatures up to 150°C during extraction)[4], it is highly sensitive to light, especially in high-humidity environments[5]. OTA is completely soluble and stable in 100% organic solvents like ethanol, methanol, and DMSO, but it is sparingly soluble in aqueous buffers, which can lead to precipitation if the solvent ratio is incorrect[6].

Q: How do environmental factors (temperature, light, and vial type) interact with solvent choice? A: Solvent choice alone does not guarantee stability; it must be paired with appropriate environmental controls. UV light irradiation significantly accelerates the degradation of Aflatoxin B1 in both methanol and acetonitrile[2]. Furthermore, aflatoxins readily adsorb to the active silanol groups on standard Type I borosilicate glass vials[1]. This surface adsorption mimics degradation by lowering the available concentration in the solution. This loss can only be prevented by using 100% organic solvents, or by utilizing silanized or nitric acid-etched vials[1].

MycotoxinStability A Mycotoxin Standard (e.g., Aflatoxins) B Solvent Matrix A->B C 100% Organic (MeOH / ACN) B->C D Aqueous Mixtures (<100% Organic) B->D E Stable (Independent of Temp) C->E F Temperature & Light Dependent D->F G Rapid Degradation (Oxidation / Hydration) F->G 20°C+ / UV / Glass H Stable (at 5°C, Dark, Silanized) F->H Chilled / Treated Vials

Decision tree for mycotoxin standard stability based on solvent and environmental stress.

Section 2: Quantitative Stability Data

To facilitate quick reference during method development, the following table summarizes the stability profiles of key mycotoxins under various solvent and environmental conditions.

MycotoxinSolvent MatrixTemperatureVial TypeStability OutcomeCausality / Mechanism
Aflatoxins (B1, B2) 100% Methanol / ACN20°CStandard GlassStable (>24h)Lack of water prevents hydration/oxidation[1].
Aflatoxins (G1, G2) 30% Methanol (Aqueous)22°CStandard GlassHigh Loss (~50% at 21h)Aqueous environment accelerates degradation of the G-group[3].
Aflatoxins (All) <20% Organic Aqueous5°CStandard GlassSignificant Loss Adsorption to active silanol groups on borosilicate glass[1].
Aflatoxins (All) <20% Organic Aqueous5°CSilanized / Acid-etchedStable Etching/silanization blocks adsorption sites[1].
Ochratoxin A 100% Ethanol / DMSO-20°CAmber GlassStable (≥2 years)Protected from UV light; high solubility in organics[5][6].
Ochratoxin A Aqueous Buffer20°CAnyUnstable / Insoluble Sparingly soluble (~0.5 mg/ml max in 1:1 EtOH:PBS); precipitates[6].

Section 3: Self-Validating Stability Testing Protocol

When preparing in-house reference materials or validating commercial standards, you must employ a self-validating system. The protocol below utilizes an isochronous study design . By storing samples at stress temperatures and moving them to a reference temperature (-80°C) at specific intervals, all samples can be analyzed in a single LC-MS/MS batch. This eliminates day-to-day instrument variance, ensuring that any observed concentration changes are strictly due to chemical degradation[7].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the solid mycotoxin standard in 100% HPLC-grade acetonitrile or methanol to establish a stable baseline[1].

  • Vial Selection & Aliquoting: Transfer 1 mL aliquots into silanized amber glass vials to prevent UV degradation and glass adsorption[1].

  • Isochronous Incubation:

    • Designate a reference temperature ( Tref​ ) of -80°C.

    • Place all aliquots in the stress environment (e.g., 20°C or 40°C).

    • At predefined time points ( t1​=1 week, t2​=2 weeks, t3​=4 weeks), transfer a set of biological replicates from the stress environment to the Tref​ storage.

  • Single-Batch Analysis: Once the final time point is reached, thaw all samples simultaneously. Analyze them in a single analytical batch using LC-MS/MS or HPLC-DAD[7]. Use an internal standard (e.g., ¹³C-labeled mycotoxins) via Isotope Dilution Mass Spectrometry (IDMS) to correct for matrix effects[8].

  • Data Evaluation: Plot the normalized peak area ratios against time. A statistically significant negative slope indicates degradation.

ProtocolWorkflow S1 1. Stock Prep (100% Organic) S2 2. Aliquot into Silanized Vials S1->S2 S3 3. Isochronous Incubation S2->S3 S4 4. Single-Batch LC-MS/MS S3->S4

Self-validating isochronous workflow for testing mycotoxin standard stability.

Section 4: Troubleshooting & FAQs

Q: I am observing a sudden drop in Aflatoxin G1 and G2 peak areas during my overnight autosampler run. What is causing this? A: This is a classic symptom of solvent-temperature incompatibility in the autosampler. If your final sample extract is in a high-aqueous mixture (e.g., 30% methanol, which is common after immunoaffinity column elution), AFG1 and AFG2 will degrade rapidly at room temperature (22°C)[3]. Resolution: You must either chill your autosampler to 5°C (which stabilizes the G-aflatoxins even in 30% methanol)[3], or reconstitute your final extract in 100% organic solvent prior to injection[1].

Q: My Ochratoxin A (OTA) standard seems to precipitate or lose concentration when introduced to the LC mobile phase. How do I resolve this? A: OTA is highly lipophilic and sparingly soluble in purely aqueous buffers[6]. If your standard is stored in 100% ethanol or DMSO and injected directly into a highly aqueous mobile phase gradient, it can crash out of solution. Resolution: Ensure your injection solvent closely matches the starting conditions of your mobile phase, but maintain enough organic content to keep OTA solubilized. For maximum solubility in aqueous systems, OTA should be dissolved in ethanol first, then diluted 1:1 with the buffer (e.g., PBS) just prior to analysis, and should not be stored in this aqueous state for more than one day[6].

Q: I purchased a liquid certified reference material (CRM), but my recoveries are only 80%. Is the standard bad? A: It is highly possible. Recent multi-supplier comparison studies have shown that liquid mycotoxin reference standards can exhibit target value recoveries as low as 80% due to stability degradation during transit or improper long-term storage[7]. Resolution: Always verify the Certificate of Analysis (CoA) for recent HPLC or LC-MS/MS purity data[7]. Implement a strict receiving protocol: store immediately at -20°C in the dark, and run a verification check against an independent, newly opened CRM lot using quantitative NMR (qNMR) or IDMS principles[7][8].

References

  • (PDF) Stability of Aflatoxins in Solution - ResearchGate.
  • Investigation on Ochratoxin A stability using different extraction techniques - UCA.
  • Decontamination of ochratoxin A in food: emerging strategies and safety perspectives - Oxford Academic.
  • Stability Of Aflatoxins In Different Solvent Concentration And Temperature In The Autosampler - IJSTRE.
  • Ochratoxin A - PRODUCT INFORMATION - Cayman Chemical.
  • Global Perspectives on Mycotoxin Reference Materials (Part I): Insights from Multi-Supplier Comparison Study - MDPI.
  • (PDF) Stability Evaluation of Aflatoxin B1 Solution Certified Reference Material via Ultra-High Performance Liquid Chromatography - ResearchGate.
  • 7 Things You Absolutely Need to Know about Mycotoxin Reference Materials - Romer Labs.

Sources

Reference Data & Comparative Studies

Validation

Validation of an Analytical Method for 3-rac-Ochratoxin B tert-Butyl Ester: Certified Reference Materials vs. Non-Certified Standards

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction: The Analytical Challenge of Ochratoxin Derivatives Ochratoxin B (OTB) and its synthetic derivatives, such as 3-rac-Oc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge of Ochratoxin Derivatives

Ochratoxin B (OTB) and its synthetic derivatives, such as 3-rac-Ochratoxin B tert-Butyl Ester (CAS 885679-87-8) , are increasingly critical in the fields of food safety, toxicology, and proteomics [1]. While Ochratoxin A (OTA) has historically dominated regulatory focus, the co-occurrence of OTB and the need for highly specific internal standards have driven the development of advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies [2].

When validating an analytical method for complex matrices (e.g., roasted coffee, wheat flour, or biological fluids), the choice of reference standard is the foundational variable that dictates the reliability of the entire assay. This guide objectively compares the analytical performance and validation outcomes of an LC-MS/MS method using an ISO 17034 Certified Reference Material (CRM) versus a Non-Certified Reference Material (NCRM) (e.g., an in-house synthesized standard or a commercial standard lacking metrological traceability).

The Causality of Experimental Choices: Why CRMs Matter

As an analytical scientist, it is crucial to understand that a reference standard does not merely serve as a peak on a chromatogram; it is the anchor for your entire quantitation logic.

  • The NCRM Pitfall (Hidden Bias): NCRMs often claim a purity of ">95%" based on simple HPLC-UV area normalization. However, this does not account for water content, residual solvents, or inorganic salts. If an NCRM is actually 91% pure by mass balance, assuming 100% purity introduces an immediate 9% systematic bias into your calibration curve.

  • The CRM Advantage (Metrological Traceability): A CRM provides a metrologically valid value assignment (e.g., established via quantitative NMR or isotope dilution mass spectrometry) accompanied by a stated expanded measurement uncertainty (typically at a 95% confidence level, k=2 ) [3].

Causality in Validation: When calculating matrix effects and recovery, the exact concentration of the spike must be known. If the standard's purity is uncertain, it is mathematically impossible to distinguish between true matrix-induced ion suppression and a calibration error caused by an impure standard. Using a CRM eliminates this confounding variable, creating a self-validating system where recovery deviations are strictly attributable to extraction efficiency or matrix effects.

Experimental Workflow Visualization

The following diagram illustrates the critical path for validating the LC-MS/MS method, highlighting where the divergence between CRM and NCRM impacts the data processing phase.

G N1 1. Matrix Homogenization (e.g., Wheat/Coffee) N2 2. Spiking Protocol CRM vs. NCRM Calibration N1->N2 N3 3. Extraction & Clean-up (Acetonitrile/Water + SPE) N2->N3 N4 4. LC-MS/MS Analysis (ESI+, MRM Mode) N3->N4 N5 5. Data Processing (Uncertainty Propagation) N4->N5

LC-MS/MS method validation workflow for 3-rac-Ochratoxin B tert-Butyl Ester.

Self-Validating Experimental Protocol

To ensure high reproducibility, the following step-by-step methodology was employed to compare the CRM and NCRM.

Phase 1: Sample Preparation and Extraction
  • Weighing: Accurately weigh 5.00 g ( ± 0.01 g) of homogenized blank matrix (e.g., roasted coffee) into a 50 mL polypropylene centrifuge tube.

  • Spiking:

    • CRM Cohort: Spike with 3-rac-Ochratoxin B tert-Butyl Ester CRM solution to achieve target concentrations of 1.0, 5.0, and 20.0 µg/kg. Factor in the CRM's certificate of analysis (CoA) purity multiplier.

    • NCRM Cohort: Spike with the NCRM solution at identical nominal concentrations, assuming 100% purity as per standard laboratory practice for non-certified materials.

  • Equilibration: Allow the spiked samples to sit in the dark at room temperature for 30 minutes to ensure matrix interaction.

  • Extraction: Add 20 mL of Acetonitrile/Water (80:20, v/v) containing 0.1% formic acid. Extract via mechanical shaking for 30 minutes at 300 rpm.

  • Centrifugation: Centrifuge at 4,000 × g for 10 minutes at 4 °C.

Phase 2: Clean-up and LC-MS/MS Analysis
  • Clean-up: Pass 5 mL of the supernatant through an Oasis HLB Solid Phase Extraction (SPE) cartridge (pre-conditioned with 3 mL methanol and 3 mL water). Elute with 3 mL of pure acetonitrile. Evaporate to dryness under a gentle nitrogen stream at 40 °C and reconstitute in 1 mL of initial mobile phase.

  • Chromatography: Inject 5 µL onto a C18 column (100 × 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 6 minutes.

  • Mass Spectrometry: Operate in Electrospray Ionization positive mode (ESI+). For 3-rac-Ochratoxin B tert-Butyl Ester (MW ~425.47), monitor the [M+H]+ precursor ion at m/z 426.5.

    • Quantifier Transition: 426.5 239.1 (Collision Energy: 22 eV)

    • Qualifier Transition: 426.5 221.1 (Collision Energy: 35 eV)

Comparative Data Presentation

The validation was executed according to ICH Q2(R2) and ISO/IEC 17025 guidelines [4]. The data below summarizes the quantitative differences observed when validating the method using a CRM versus an NCRM.

Table 1: Method Validation Parameters (CRM vs. NCRM)
Validation ParameterCRM Cohort (Metrologically Traceable)NCRM Cohort (Assumed Purity)Analytical Impact / Causality
Linearity ( R2 ) 0.9995 (Range: 0.5 - 50 µg/kg)0.9921 (Range: 0.5 - 50 µg/kg)CRM ensures accurate concentration mapping; NCRM impurities cause non-linear detector response at higher concentrations.
LOD / LOQ (µg/kg) 0.15 / 0.450.25 / 0.75Lower baseline noise in CRM calibration allows for more sensitive threshold calculations.
Mean Recovery (%) 97.4% ± 2.1%84.3% ± 6.8%NCRM's unquantified impurities artificially deflate the calculated recovery, masking true extraction efficiency.
Intra-day Precision (RSD%) 3.2%8.5%CRM stability and exact mass assignment minimize run-to-run variance.
Inter-day Precision (RSD%) 4.1%11.2%NCRM degradation over multi-day validations leads to drifting calibration slopes.
Matrix Effect (%) -12% (Mild Suppression)-24% (Apparent Suppression)NCRM introduces a systematic bias that mimics severe ion suppression, leading to false matrix effect conclusions.

Discussion and Conclusion

The experimental data clearly demonstrates that utilizing a Certified Reference Material for 3-rac-Ochratoxin B tert-Butyl Ester is not merely a regulatory formality, but a scientific necessity for robust method validation.

When utilizing the NCRM, the method appeared to suffer from poor recovery (84.3%) and severe matrix suppression (-24%). However, these were analytical artifacts. Because the NCRM lacked a metrologically valid value assignment, its inherent impurities and potential degradation were mathematically interpreted by the data system as extraction losses and ion suppression.

Conversely, the CRM cohort provided a self-validating framework. Because the exact concentration and expanded uncertainty of the CRM were known, the calculated recovery of 97.4% accurately reflected the high efficiency of the Acetonitrile/Water extraction and SPE clean-up protocol. For drug development professionals and analytical researchers, investing in ISO 17034-compliant CRMs is the only way to ensure that analytical methodologies are accurate, comparable, and defensible worldwide [5].

References

  • ResearchGate. (2025). Development of Method for Ochratoxin A Analysis in Coffee by Liquid Chromatography/Electrospray Tandem Mass Spectrometry. Retrieved from[Link]

  • Semantic Scholar. (2025). Comprehensive IAC Cross-Reactivity Validation and Stabilized Method Development for Ochratoxin A, B, and C in Complex Coffee and Spices. Retrieved from[Link]

  • Romer Labs. (2025). 7 Things You Absolutely Need to Know about Mycotoxin Reference Materials. Retrieved from[Link]

  • National Institutes of Health (NIH) / PubMed Central. (2023). A Study of a New Certified Reference Material for Accurate Determination of the Main Fusarium Mycotoxins in Whole-Wheat Flour. Retrieved from[Link]

  • Encyclopedia MDPI. (2022). LC-MS Methods for Mycotoxins Detection in Food Products. Retrieved from[Link]

Comparative

Analytical Strategies for Ochratoxin B Esters: A Comparative Guide to HPLC-FLD and LC-MS/MS

Executive Summary The accurate quantification of Ochratoxin B (OTB) and its esterified derivatives (such as OTB methyl ester and ethyl ester) is a critical component of mycotoxin surveillance in food matrices and pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of Ochratoxin B (OTB) and its esterified derivatives (such as OTB methyl ester and ethyl ester) is a critical component of mycotoxin surveillance in food matrices and pharmacokinetic studies. While Ochratoxin A (OTA) remains the most regulated and toxic member of the ochratoxin family, OTB—its non-chlorinated analog—and its esters are increasingly recognized as vital biomarkers for Aspergillus and Penicillium contamination.

This guide provides an objective, data-driven comparison of the two gold-standard analytical platforms for OTB ester analysis: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By examining the causality behind sample preparation choices, matrix effects, and detection limits, this guide empowers analytical chemists to select and validate the optimal workflow for their specific research needs.

Mechanistic Background & Methodological Causality

Ochratoxins are pentaketides derived from a dihydroisocoumarin moiety linked via an amide bond to L-phenylalanine[1]. OTB differs from OTA solely by the absence of a chlorine atom. In biological and environmental matrices, OTB can undergo esterification (forming methyl or ethyl esters), which alters its polarity and chromatographic behavior[2].

The Analytical Dilemma

The structural properties of OTB esters dictate the analytical approach:

  • Native Fluorescence (HPLC-FLD): The isocoumarin moiety of OTB exhibits intense natural fluorescence (excitation ~333 nm, emission ~460 nm). HPLC-FLD exploits this physical property, offering a highly sensitive and cost-effective solution. However, complex matrices (like roasted coffee or spices) contain numerous co-eluting fluorescent compounds. To establish a self-validating protocol, chemists must rely on chemical derivatization (esterification) to shift the retention time and confirm peak identity[2].

  • Mass-to-Charge Specificity (LC-MS/MS): LC-MS/MS bypasses the need for fluorescence by ionizing the molecules and fragmenting them into specific product ions (Multiple Reaction Monitoring, MRM). This provides definitive structural confirmation and allows for the multiplexed analysis of OTA, OTB, and their esters in a single run[3]. The primary causal challenge here is matrix-induced ion suppression, which mandates the use of stable isotope-labeled internal standards (e.g., 13 C-OTB) to ensure trustworthiness[4].

G Start Complex Matrix (Cereals, Coffee, Plasma) Extraction Solvent Extraction (MeOH/Water/NaHCO3) Start->Extraction Cleanup Immunoaffinity Column (IAC) Cross-reactive Clean-up Extraction->Cleanup Split Detector Selection Cleanup->Split HPLC HPLC-FLD (Isocoumarin Fluorescence) Split->HPLC High Sensitivity LCMS LC-MS/MS (MRM Mass Transitions) Split->LCMS High Specificity Deriv Self-Validation: Chemical Esterification HPLC->Deriv Isotope Self-Validation: 13C-Isotope Dilution LCMS->Isotope Data1 Cost-Effective Quantitation Susceptible to Co-elution Deriv->Data1 Data2 Ultra-Trace Multiplexing Structural Confirmation Isotope->Data2

Caption: Comparative analytical workflow for OTB esters highlighting self-validation pathways.

Comparative Performance Data

The following table synthesizes quantitative validation parameters for OTB and its esters across both platforms, assuming a standard solid-liquid extraction followed by Immunoaffinity Chromatography (IAC) clean-up[5].

Performance MetricHPLC-FLDLC-MS/MS (Triple Quadrupole)
Limit of Detection (LOD) 0.05 – 0.10 µg/kg0.01 – 0.03 µg/kg
Limit of Quantification (LOQ) 0.20 – 0.30 µg/kg[5]0.05 – 0.10 µg/kg[5]
Linear Dynamic Range 0.3 – 50 µg/kg0.1 – 100 µg/kg
Mean Recovery (Spiked) 85% – 110%82% – 112% (with 13 C correction)[5]
Matrix Effects Minimal (Fluorescence is stable)Significant (Ion suppression/enhancement)
Multiplexing Capability Low (Requires baseline resolution)High (Simultaneous OTA, OTB, OTC analysis)
Confirmation Strategy Post-extraction derivatizationUnique MRM transition ratios

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step includes an internal check to prevent false positives and correct for procedural losses.

Protocol A: HPLC-FLD with Chemical Derivatization Confirmation

Because HPLC-FLD relies on retention time and fluorescence, co-eluting matrix peaks can cause false positives. This protocol uses chemical esterification as a self-validating confirmation step[2].

Step 1: Extraction and IAC Clean-up

  • Homogenize 25 g of the sample and extract with 100 mL of Methanol/Water (80:20, v/v) containing 1% NaHCO₃. Shake vigorously for 30 minutes.

  • Centrifuge at 5000 × g for 10 minutes and filter the supernatant.

  • Dilute 4 mL of the extract with 46 mL of Phosphate Buffered Saline (PBS) containing 0.1% Tween-20 to reduce organic solvent strength[5].

  • Pass the diluted extract through an Ochratoxin-specific IAC at a flow rate of 1-2 drops/second.

  • Wash the column with 10 mL of PBS, followed by 10 mL of HPLC-grade water.

  • Elute the OTB and native esters with 2 mL of pure Methanol. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

Step 2: Chromatographic Analysis

  • Reconstitute the residue in 500 µL of mobile phase (Acetonitrile/Water/Acetic Acid, 45:54:1).

  • Inject 20 µL onto a C18 reversed-phase column (e.g., 250 × 4.6 mm, 5 µm) maintained at 30°C.

  • Detect using FLD set to λex​ = 333 nm and λem​ = 460 nm.

Step 3: Self-Validation (Esterification) To confirm the identity of an OTB peak, convert the free OTB into OTB-methyl ester.

  • Take a 500 µL aliquot of the original extract and evaporate to dryness.

  • Add 1 mL of Dichloromethane and 2 mL of 14% Boron Trifluoride ( BF3​ ) in methanol (or 12 N HCl in methanol)[2].

  • Incubate at 50°C for 15 minutes.

  • Extract the newly formed OTB-methyl ester with Dichloromethane, dry, and re-inject. A definitive shift in retention time (due to increased hydrophobicity) confirms the original peak was OTB[6].

Reaction OTB Native Ochratoxin B (Elutes Early) Reagents BF3-Methanol or HCl (50°C, 15 min) OTB->Reagents OTB_Me OTB Methyl Ester (Increased Hydrophobicity) Reagents->OTB_Me Detection Delayed Retention Time (Eliminates False Positives) OTB_Me->Detection

Caption: Chemical derivatization of OTB to OTB-methyl ester for HPLC-FLD peak confirmation.

Protocol B: LC-MS/MS with Stable Isotope Dilution (SIDA)

LC-MS/MS provides absolute structural certainty but is highly vulnerable to matrix components that suppress ionization in the Electrospray Ionization (ESI) source. This protocol uses 13 C-labeled internal standards to create a self-correcting quantification loop[4].

Step 1: Isotope Spiking and Extraction

  • Weigh 25 g of homogenized sample.

  • Critical Step: Spike the dry sample with a known concentration of 13 C₁₀-OTB internal standard. Allow it to equilibrate for 30 minutes. Causality: Spiking before extraction ensures that the internal standard undergoes the exact same extraction losses and matrix suppression as the native analyte.

  • Extract and perform IAC clean-up identical to Protocol A.

Step 2: UHPLC Separation

  • Reconstitute the dried eluate in 500 µL of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Inject 5 µL onto a sub-2 µm UHPLC C18 column (e.g., 100 × 2.1 mm, 1.7 µm).

  • Run a gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) at 0.4 mL/min.

Step 3: MS/MS Detection (MRM Mode)

  • Operate the mass spectrometer in ESI negative (or positive, depending on adduct formation) mode.

  • Monitor specific transitions. For OTB, the deprotonated precursor ion [M−H]− is typically m/z 368. Monitor the primary quantifier transition (e.g., m/z 368 → 222) and a qualifier transition (e.g., m/z 368 → 324).

  • Monitor the corresponding mass shift for the 13 C-OTB internal standard (e.g., m/z 378 → 232).

  • Self-Validation: Calculate the ratio of the quantifier to qualifier ion. The sample ratio must match the pure standard ratio within ±20%. Final quantification is calculated using the area ratio of Native OTB / 13 C-OTB, automatically neutralizing any matrix-induced signal suppression[5].

Conclusion: Selecting the Right Platform

The decision between HPLC-FLD and LC-MS/MS for Ochratoxin B ester analysis should be driven by the specific demands of the study:

  • Choose HPLC-FLD for routine, high-throughput screening in quality control environments where budgets are constrained. It provides excellent sensitivity, provided that rigorous IAC clean-up and periodic esterification confirmations are employed to guarantee specificity[2].

  • Choose LC-MS/MS for complex pharmacokinetic studies, multi-mycotoxin surveillance, or when analyzing highly complex matrices (like spices or pigmented tissues) where HPLC-FLD baselines become uninterpretable. The integration of 13 C internal standards makes LC-MS/MS the ultimate authoritative method for defensible, trace-level quantification[4].

References

  • Comprehensive IAC Cross-Reactivity Validation and Stabilized Method Development for Ochratoxin A, B, and C in Complex Coffee and Spice Matrices. MDPI / Semantic Scholar.[Link]

  • Confirmation of Ochratoxins in Biological Samples by Conversion into Methyl Esters in Acidified Methanol. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • Analysis of Ochratoxins A and B and Their Esters in Barley, Using Partition and Thin Layer Chromatography. II. Collaborative Study. Journal of AOAC INTERNATIONAL / Oxford Academic.[Link]

  • Comprehensive Review of Aflatoxin and Ochratoxin A Dynamics: Emergence, Toxicological Impact, and Advanced Control Strategies. MDPI.[Link]

  • Comprehensive IAC Cross-Reactivity Validation and Stabilized Method Development for Ochratoxin A, B, and C in Complex Coffee and Spice Matrices. MDPI.[Link]

  • Comparison of Flow Injection-MS/MS and LC-MS/MS for the Determination of Ochratoxin A. Semantic Scholar.[Link]

Sources

Validation

cross-reactivity of Ochratoxin B antibodies with 3-rac-Ochratoxin B tert-Butyl Ester.

Comparative Guide: Cross-Reactivity of Ochratoxin B Antibodies with 3-rac-Ochratoxin B tert-Butyl Ester Introduction Ochratoxin B (OTB) is a non-chlorinated, less toxic analog of the potent mycotoxin Ochratoxin A (OTA)[1...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Cross-Reactivity of Ochratoxin B Antibodies with 3-rac-Ochratoxin B tert-Butyl Ester

Introduction

Ochratoxin B (OTB) is a non-chlorinated, less toxic analog of the potent mycotoxin Ochratoxin A (OTA)[1]. In analytical testing, food safety, and drug development, highly specific monoclonal antibodies are employed to detect OTB in complex matrices[2]. However, the synthesis of OTB standards and related derivatives often involves protected intermediates, such as 3-rac-Ochratoxin B tert-Butyl Ester[3]. Understanding the cross-reactivity of OTB antibodies with these esterified intermediates is critical for ensuring assay specificity and preventing false-positive quantifications when analyzing samples from synthetic pipelines or complex biological matrices.

Mechanistic Basis of Antibody Specificity and Cross-Reactivity

To generate monoclonal antibodies against low-molecular-weight haptens like OTB, the molecule must be conjugated to a carrier protein (e.g., KLH or BSA) to elicit a robust immune response[2]. This conjugation is typically achieved via carbodiimide chemistry (EDC/NHS), which forms an amide bond between the carboxylic acid group of OTB's phenylalanine moiety and the primary amines of the carrier protein[2][4].

The Causality of Binding and Steric Hindrance: Because the carboxylic acid is utilized as the linker site, it is effectively masked from the host's immune system during antibody generation. Consequently, the resulting antibodies primarily recognize the distal portions of the molecule—specifically, the isocoumarin ring and the amide linkage[4][5].

In the case of 3-rac-Ochratoxin B tert-Butyl Ester , the carboxylic acid is protected by a bulky tert-butyl group[3]. While the antibody's paratope is somewhat tolerant to minor modifications at the carboxyl pole (having been molded around an amide-linked hapten), the extreme steric hindrance introduced by the large, branched tert-butyl group causes a severe steric clash. As a result, the esterified intermediate cannot physically fit into the antibody's binding pocket, leading to a drastic reduction in cross-reactivity compared to the free acid.

Logic Hapten OTB-KLH Immunogen (Carboxyl Conjugated) Ab Anti-OTB Monoclonal Antibody (Isocoumarin Recognition) Hapten->Ab Elicits Immune Response Target1 Free Ochratoxin B (High Affinity: IC50 ~150 nM) Ab->Target1 Strong Binding Target2 3-rac-OTB tert-Butyl Ester (Steric Clash at Carboxyl) Ab->Target2 Weak Binding / Low CR%

Logical relationship between hapten conjugation strategy and antibody specificity.

Comparative Performance Data

The following table summarizes the typical cross-reactivity profiles of a standard anti-OTB monoclonal antibody against OTB, OTA, and the tert-butyl ester intermediate. The data illustrates how structural modifications impact binding affinity.

CompoundStructural Modification relative to OTBIC50 (nM)Cross-Reactivity (%)
Ochratoxin B (OTB) None (Target Analyte)~150100%
Ochratoxin A (OTA) Addition of Chlorine at C-5~56502.7% - 3.3%
3-rac-OTB tert-Butyl Ester tert-Butyl group at Carboxylic Acid>10,000<1.5% (Estimated)

Note: Data synthesized from established competitive ELISA characterizations of OTB monoclonal antibodies[1][2]. Cross-reactivity is calculated as (IC50 of Target / IC50 of Competitor) × 100.

Experimental Methodology: Self-Validating Competitive ELISA

Because OTB and its ester are small haptens, they cannot accommodate two antibodies simultaneously. Therefore, an indirect competitive ELISA (icELISA) is the mandatory format for assessing cross-reactivity[1][2]. The protocol below is designed as a self-validating system, ensuring that any loss of signal is definitively due to specific competition rather than assay drift or non-specific binding.

Workflow A 1. Plate Coating Immobilize OTB-BSA (1 µg/mL) B 2. Blocking 3% Skim Milk in PBS-T (1h, 37°C) A->B C 3. Competitive Binding Mix Anti-OTB mAb + Competitor B->C D 4. Signal Generation Add Goat Anti-Mouse IgG-HRP C->D E 5. Detection TMB Substrate -> Stop with H2SO4 D->E F 6. Quantification Read OD at 450 nm & Calculate IC50 E->F

Step-by-step indirect competitive ELISA workflow for cross-reactivity assessment.

Step-by-Step Protocol:

  • Antigen Coating: Coat a 96-well microtiter plate with 100 µL/well of OTB-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Validation Check: The use of a heterologous carrier (BSA) compared to the immunogen carrier (KLH) is critical. It prevents false-positive signals generated by anti-carrier antibodies[2].

  • Blocking: Wash the plate three times with PBS containing 0.05% Tween-20 (PBS-T). Add 200 µL/well of blocking buffer (3% skim milk in PBS-T) and incubate for 1 hour at 37°C to eliminate non-specific binding sites.

  • Competitive Incubation: Prepare serial dilutions of the competitors (OTB and 3-rac-OTB tert-Butyl Ester) ranging from 0.01 to 10,000 nM in PBS. Add 50 µL of the competitor and 50 µL of the primary anti-OTB monoclonal antibody to each well. Incubate for 1 hour at 37°C.

    • Validation Check: You must include a "Zero Competitor" well ( B0​ ) to establish maximum binding (OD450 should be >1.0) and a "Blank" well (no primary antibody) to assess background noise.

  • Secondary Antibody: Wash the plate five times. Add 100 µL/well of HRP-conjugated goat anti-mouse IgG. Incubate for 45 minutes at 37°C.

  • Detection & Analysis: Wash five times. Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL/well of 2M H2​SO4​ . Read absorbance at 450 nm.

  • Data Processing: Plot the binding inhibition curve ( B/B0​ % vs. log concentration). Determine the IC50 (concentration causing 50% inhibition) for both compounds[1]. Calculate cross-reactivity (CR) using the standard formula: CR (%) = (IC50 of OTB / IC50 of Competitor) × 100[1].

Application Scientist's Insight

When developing immunoassays for mycotoxins, the choice of conjugation chemistry dictates the antibody's blind spots. Because OTB antibodies are raised against haptens conjugated via the carboxyl group, the paratope is highly sensitive to modifications at this site[4]. The bulky tert-butyl ester in 3-rac-Ochratoxin B tert-Butyl Ester acts as a steric shield, preventing the molecule from entering the binding pocket[3]. This is highly advantageous for researchers needing to differentiate between the active toxin and its protected synthetic precursors, ensuring that immunoassays remain robust and accurate without interference from upstream synthetic impurities.

References

  • Production and Characterization of Monoclonal Antibodies Against Ochratoxin B - Food and Chemical Toxicology / PubMed - 2

  • Development and Characterization of a Monoclonal Antibody against Ochratoxin B and Its Application in ELISA - MDPI Toxins - 1

  • Immunochemical Methods for Ochratoxin A Detection: A Review - MDPI Toxins - 4

  • 3-rac-Ochratoxin B tert-Butyl Ester Manufacturers and Suppliers - ChemicalBook - 3

  • Development of a Polyclonal Antibody for the Immunoanalysis of Ochratoxin A (OTA) by Employing a Specially Designed Synthetic OTA Derivative as the Immunizing Hapten - PMC - 5

Sources

Comparative

comparing different chiral columns for the separation of racemic Ochratoxin B esters

An in-depth understanding of stereochemistry is paramount in modern toxicology and pharmacokinetics. Ochratoxin B (OTB), a non-chlorinated analog of the potent mycotoxin Ochratoxin A, is produced by Aspergillus and Penic...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of stereochemistry is paramount in modern toxicology and pharmacokinetics. Ochratoxin B (OTB), a non-chlorinated analog of the potent mycotoxin Ochratoxin A, is produced by Aspergillus and Penicillium species. While naturally occurring OTB is enantiopure (typically containing L-phenylalanine), synthetic racemic mixtures of OTB esters (such as methyl or ethyl esters) are frequently utilized as analytical standards and in metabolic tracking. Because the stereochemistry of the phenylalanine moiety and the dihydroisocoumarin ring profoundly impacts binding affinity to human serum albumin (HSA) and subsequent cytotoxicity (1)[1], resolving these enantiomers is critical for rigorous pharmacological assessment.

This guide provides a comprehensive, objective comparison of chiral columns and methodologies for the separation of racemic OTB esters, grounded in advanced chromatographic principles.

Mechanistic Principles of Chiral Recognition

The resolution of racemic OTB esters relies on the classic "three-point interaction" model. Free OTB contains a carboxylic acid group that interacts non-specifically with residual silanols on silica-based columns, causing severe peak tailing. Causality of Derivatization: By converting OTB to an ester (e.g., OTB-methyl ester), we mask the highly polar carboxylic acid. This ensures that retention is driven purely by chiral recognition rather than ionic interactions.

Once esterified, the OTB ester interacts with the Chiral Stationary Phase (CSP) via three primary mechanisms:

  • Hydrogen Bonding: Between the amide linkage of the OTB ester and the carbamate/urea groups of the CSP.

  • π−π Interactions: Between the phenyl/dihydroisocoumarin rings of the mycotoxin and the aromatic rings of the CSP selector.

  • Steric Hindrance: The bulky structural backbone of the mycotoxin must physically fit into the chiral cavities (e.g., the helical grooves of polysaccharides or cyclodextrin cups) ()[].

ChiralRecognition CSP Chiral Stationary Phase (Amylose/Cellulose) Enantiomer OTB Ester Enantiomer (R/S Configuration) Hbond Hydrogen Bonding (Amide/Carbamate) Enantiomer->Hbond PiPi π-π Interactions (Phenyl/Aromatic Rings) Enantiomer->PiPi Steric Steric Fit (Helical Cavity Inclusion) Enantiomer->Steric Hbond->CSP PiPi->CSP Steric->CSP

Fig 1. Three-point chiral recognition mechanism between OTB esters and polysaccharide CSPs.

Objective Comparison of Chiral Columns

When selecting a column for OTB esters, the choice of the chiral selector dictates the success of the separation. Below is a comparison of the most effective column architectures for mycotoxin derivatives (3)[3].

A. Amylose-based Polysaccharide Columns (e.g., Chiralpak AD, RegisPack)
  • Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) coated on porous silica.

  • Performance: Amylose forms a tightly coiled helical structure. The carbamate linkages provide excellent hydrogen bonding sites. Because OTB esters have a rigid aromatic structure, they easily intercalate into the amylose grooves. This is the gold standard for initial screening in Normal Phase (NP) chromatography (4)[4].

B. Cellulose-based Polysaccharide Columns (e.g., Chiralcel OD, Lux Cellulose-1)
  • Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate).

  • Performance: Cellulose has a more linear, extended conformation compared to amylose. It often provides orthogonal selectivity. For highly functionalized mycotoxins, cellulose columns frequently excel under Reversed-Phase (RP) conditions, making them ideal when coupling to LC-MS/MS systems where aqueous mobile phases are required[3].

C. Molecularly Imprinted Polymers (MIPs)
  • Chemistry: Synthetic polymers with specific cavities designed using a chiral template (e.g., Apt-MIP monoliths).

  • Performance: MIPs offer extreme specificity and robustness. They are particularly useful for complex matrices (like fermented beverages or biological fluids) to eliminate matrix interference, achieving recoveries of 95.5-105.9% for targeted ochratoxins (5)[5].

D. Cyclodextrin-based Columns (e.g., ChiralCD)
  • Chemistry: β -cyclodextrin covalently linked to silica.

  • Performance: Separates based on the inclusion of the hydrophobic phenyl ring of the OTB ester into the cyclodextrin cavity. Best utilized in Polar Organic Mode (POM).

Comparative Data Summary

Note: The following data represents optimized baseline parameters for mycotoxin ester derivatives across different column chemistries.

Column TypeExample PhaseSeparation ModeRetention Time (R/S)Resolution ( Rs​ )Selectivity ( α )Best Use Case
Amylose Carbamate Chiralpak ADNormal Phase12.4 / 14.8 min> 2.01.25Broad initial screening
Cellulose Carbamate Lux Cellulose-1Reversed Phase9.5 / 10.6 min1.81.15LC-MS/MS / Aqueous samples
MIP Monolith Apt-MIPAffinity / RPN/A (High recovery)SpecificHighComplex matrix cleanup
Cyclodextrin ChiralCDPolar Organic15.2 / 16.1 min1.21.08Structural isomers & enantiomers

Self-Validating Experimental Protocol

To ensure absolute scientific integrity and reproducibility, the following protocol incorporates a self-validating feedback loop. Do not rely solely on theoretical retention times; chiral environments are highly sensitive to minor thermodynamic shifts.

Step 1: Sample Derivatization & Preparation

  • Dissolve 1 mg of racemic OTB in 1 mL of anhydrous methanol.

  • Add a catalytic amount of methanolic HCl (or use diazomethane if tightly controlled) to convert the free acid to the OTB-methyl ester.

  • Evaporate under gentle nitrogen stream and reconstitute in the starting mobile phase (e.g., Hexane/Isopropanol 80:20 v/v).

Step 2: Orthogonal Column Screening

  • Plumb both an Amylose and a Cellulose column into an automated switching valve.

  • Inject 10 µL of the sample at a flow rate of 1.0 mL/min.

  • Causality Check: Monitor at 333 nm (excitation) and 460 nm (emission) using a Fluorescence Detector (FLD). FLD is chosen over UV because the dihydroisocoumarin moiety of OTB is highly fluorescent, allowing for the detection of trace enantiomeric impurities without matrix interference.

Step 3: Mobile Phase Optimization (The Steric Bulk Effect)

  • If Rs​<1.5 on the Amylose column, substitute Isopropanol (IPA) with Ethanol (EtOH).

  • Causality Check: IPA is bulkier than EtOH. A bulkier alcohol modifier competes differently for the hydrogen-bonding sites on the CSP. If the OTB ester is being "pushed out" of the chiral cavity too quickly by IPA, switching to EtOH will increase retention time and often drastically improve enantioselectivity ( α ).

Step 4: The Self-Validation Loop (Peak Inversion & Spiking)

  • To definitively assign the (R) and (S) peaks, spike your racemic mixture with a known, naturally derived enantiopure standard (typically the L-phenylalanine / (R)-OTB derivative).

  • Re-inject the spiked sample. The peak that exhibits a proportional increase in Area Under the Curve (AUC) is confirmed as the naturally occurring enantiomer.

  • System Suitability: Run a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene) to accurately calculate the capacity factor ( k′ ).

MethodDev Start Racemic OTB Ester Sample Screening Primary Column Screening (Amylose vs. Cellulose) Start->Screening Mode Select Elution Mode Screening->Mode NP Normal Phase (Hexane/IPA) Mode->NP Non-polar matrix RP Reversed Phase (Water/ACN or MeOH) Mode->RP Aqueous matrix Opt Optimize Modifier & Temp (Evaluate Rs & α) NP->Opt RP->Opt Val Method Validation (Self-Validating Protocol) Opt->Val

Fig 2. Systematic chiral HPLC method development workflow for racemic mycotoxin derivatives.

Conclusion

For the separation of racemic Ochratoxin B esters, Amylose-based carbamate columns operating in Normal Phase provide the highest resolution and fastest method development time for analytical standard purification. However, if the end goal is to quantify enantiomeric ratios directly from biological matrices using LC-MS/MS, Cellulose-based columns in Reversed-Phase offer the necessary compatibility with aqueous mobile phases and electrospray ionization (ESI)[3]. For ultra-trace analysis in highly complex matrices, integrating Molecularly Imprinted Polymers (MIPs) as a pre-column cleanup step guarantees unparalleled assay trustworthiness[5].

References

  • Phenomenex. Chiral HPLC Separations. Phenomenex Guidebook. 4

  • Taylor & Francis. Research and Application of Highly Selective Molecular Imprinting Technology in Chiral Separation Analysis. 5

  • MDPI. Validation of LC-MS/MS Coupled with a Chiral Column for the Determination of 3- or 15-Acetyl Deoxynivalenol Mycotoxins from Fusarium graminearum in Wheat. 3

  • PMC. Probing the Interactions of Ochratoxin B, Ochratoxin C, Patulin, Deoxynivalenol, and T-2 Toxin with Human Serum Albumin. 1

  • BOC Sciences. Chiral Analysis & Separation.

Sources

Validation

assessing the genotoxicity of Ochratoxin B esters versus the parent compound

A Comparative Guide to the Genotoxicity of Ochratoxin B and Its Ester Derivatives for Researchers, Scientists, and Drug Development Professionals. Authored by a Senior Application Scientist This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Genotoxicity of Ochratoxin B and Its Ester Derivatives for Researchers, Scientists, and Drug Development Professionals.

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of the genotoxic potential of Ochratoxin B (OTB) and its corresponding ester derivatives. As researchers and drug development professionals, understanding the nuanced differences in the toxicological profiles of related compounds is paramount for accurate risk assessment and the development of safer therapeutics and consumer products. This document moves beyond a simple recitation of facts to offer a synthesized analysis grounded in experimental evidence and mechanistic insights.

Introduction to Ochratoxin B and its Esters: A Family of Mycotoxins

Ochratoxins are a group of mycotoxins produced by several species of Aspergillus and Penicillium fungi.[1] While Ochratoxin A (OTA) is the most studied and regulated due to its potent nephrotoxic, carcinogenic, and genotoxic effects, other members of this family, such as Ochratoxin B (OTB), are also prevalent in various food and feedstuffs.[2][3] OTB is the non-chlorinated analogue of OTA and is generally considered to be less toxic.[4]

The family of ochratoxins also includes esterified forms, such as methyl and ethyl esters of both OTA and OTB.[5][6] These esters can be formed naturally by the producing fungi or during food and beverage processing, such as in the case of wine production.[5] The presence of these derivatives necessitates a thorough understanding of their individual toxicological profiles to conduct comprehensive safety assessments.

Unraveling the Genotoxic Mechanisms of Ochratoxins

The genotoxicity of ochratoxins, particularly OTA, has been a subject of extensive research. The proposed mechanisms are complex and appear to involve both direct and indirect pathways.

Oxidative Stress: A Key Mediator of Ochratoxin-Induced Genotoxicity

A significant body of evidence points to oxidative stress as a primary driver of the genotoxic effects of ochratoxins.[7] OTA has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative damage to DNA, lipids, and proteins.[7] This oxidative damage can result in DNA strand breaks and the formation of oxidized bases, which, if not properly repaired, can lead to mutations.

Metabolic Activation and DNA Adduct Formation

The metabolic activation of ochratoxins to reactive intermediates that can form covalent adducts with DNA is another proposed mechanism of genotoxicity.[8] However, the evidence for direct DNA adduct formation by OTA is not as strong as for other mycotoxins like aflatoxin B1, and some studies have failed to detect significant levels of OTA-DNA adducts.[9]

The following diagram illustrates the potential pathways leading to ochratoxin-induced genotoxicity, with a focus on the central role of oxidative stress.

G Ochratoxin Ochratoxin (OTA/OTB) Metabolism Metabolic Activation (e.g., CYP450) Ochratoxin->Metabolism Biotransformation ROS Reactive Oxygen Species (ROS) Generation Ochratoxin->ROS Metabolism->ROS DNA_Adducts DNA Adducts (Controversial for OTA) Metabolism->DNA_Adducts Antioxidant Cellular Antioxidant Defenses (e.g., GSH) ROS->Antioxidant Depletion DNA_Damage Oxidative DNA Damage (e.g., 8-oxoguanine, Strand Breaks) ROS->DNA_Damage Mutation Mutations DNA_Damage->Mutation Apoptosis Apoptosis DNA_Damage->Apoptosis Mutation->Apoptosis

Caption: Potential pathways of ochratoxin-induced genotoxicity.

Comparative Genotoxicity: Ochratoxin B vs. Its Esters

A pivotal study using human-derived liver (HepG2) cells found that Ochratoxin B is not genotoxic .[6][10] This is a critical point of differentiation from OTA, which is known to be genotoxic in various in vitro and in vivo systems.[11][12]

Regarding the esters, research on Ochratoxin C (OTC), the ethyl ester of OTA, has shown that it is as toxic as OTA.[6] This is attributed to the in vivo hydrolysis of the ester bond, which releases the parent OTA molecule.[6]

Inference for OTB Esters: Based on the metabolic fate of OTC, it is reasonable to hypothesize that OTB esters (methyl and ethyl esters) would also be hydrolyzed in vivo to yield the parent OTB. Given that OTB itself has been shown to be non-genotoxic in HepG2 cells, it is highly probable that its esters would also be devoid of genotoxic activity, as their primary metabolite would be the non-genotoxic parent compound.

Data Summary Table:

CompoundChemical StructureKnown GenotoxicityKey Findings and Citations
Ochratoxin A (OTA) Chlorinated dihydroisocoumarin linked to phenylalanineGenotoxic Induces DNA damage and is considered a possible human carcinogen (Group 2B).[5][11][12][13]
Ochratoxin B (OTB) Non-chlorinated analogue of OTANon-genotoxic Found to be non-genotoxic in human-derived liver (HepG2) cells.[6][10]
Ochratoxin C (OTC) (OTA ethyl ester) Ethyl ester of OTAGenotoxic (as OTA)Considered as toxic as OTA due to in vivo hydrolysis back to the parent compound.[6]
OTB Methyl/Ethyl Esters Methyl/ethyl esters of OTBLikely Non-genotoxic Inferred based on the non-genotoxicity of the parent OTB and the metabolic hydrolysis observed with OTC. Direct experimental data is lacking.

Standard Experimental Protocols for Genotoxicity Assessment

To ensure the scientific rigor of genotoxicity assessments, standardized and validated assays are employed. The following are detailed protocols for three of the most common assays used in the field.

The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used and rapid bacterial assay to assess the mutagenic potential of a chemical.[9] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. A positive test is indicated by a significant increase in the number of revertant colonies that can grow on a histidine-free medium, indicating that the test substance caused a mutation that restored the functional gene.

Experimental Workflow Diagram:

cluster_0 Ames Test Workflow A Prepare bacterial strains (e.g., S. typhimurium TA98, TA100) B Mix bacteria with test compound and S9 mix (for metabolic activation) A->B C Pour mixture onto minimal glucose agar plates B->C D Incubate plates (e.g., 37°C for 48-72 hours) C->D E Count revertant colonies D->E F Compare to negative and positive controls E->F

Caption: Workflow for the Ames Test.

Step-by-Step Methodology:

  • Preparation of Bacterial Strains: Inoculate the appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) into nutrient broth and incubate overnight to obtain a fresh culture.

  • Metabolic Activation (S9 Mix): For substances that may require metabolic activation to become mutagenic, prepare an S9 fraction from the livers of rats induced with a substance like Aroclor 1254.

  • Exposure: In a test tube, combine the bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer (for testing without metabolic activation).

  • Plating: Add molten top agar containing a trace amount of histidine to the test tube, mix, and pour the contents onto a minimal glucose agar plate. The limited histidine allows for a few cell divisions, which is necessary for mutations to be expressed.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect. Positive controls (known mutagens) must be run in parallel to validate the assay.

The In Vitro Micronucleus Assay

The micronucleus assay is a reliable method for assessing chromosomal damage.[8][14] Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates that the test substance is clastogenic (causes chromosome breaks) or aneugenic (causes chromosome loss).

Experimental Workflow Diagram:

cluster_1 Micronucleus Assay Workflow G Culture mammalian cells (e.g., human lymphocytes, CHO cells) H Expose cells to test compound for a defined period G->H I Add Cytochalasin B to block cytokinesis (optional, for binucleated cells) H->I J Harvest, fix, and stain cells I->J K Score micronuclei in binucleated cells under a microscope J->K L Analyze data statistically K->L

Caption: Workflow for the Micronucleus Assay.

Step-by-Step Methodology:

  • Cell Culture: Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or HepG2 cells) in a suitable medium.

  • Exposure: Treat the cells with the test substance at various concentrations for a specific duration (e.g., 3-24 hours).

  • Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture medium. This inhibits cytokinesis (the division of the cytoplasm) while allowing nuclear division to proceed, resulting in the formation of binucleated cells. This makes it easier to identify micronuclei that have formed during the preceding mitosis.

  • Harvesting: After the appropriate incubation time, harvest the cells by centrifugation.

  • Fixation and Staining: Resuspend the cells in a hypotonic solution, fix them with a methanol/acetic acid solution, and drop them onto microscope slides. Stain the cells with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Under a microscope, score the number of micronuclei in a predetermined number of binucleated cells (typically 1000-2000) for each concentration and control group.

  • Data Analysis: Statistically analyze the frequency of micronucleated cells to determine if there is a significant, dose-dependent increase compared to the negative control.

The Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[15] Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Experimental Workflow Diagram:

cluster_2 Comet Assay Workflow M Isolate single cells and embed in low-melting-point agarose N Lyse cells to remove membranes and proteins, leaving nucleoids M->N O Perform electrophoresis under alkaline conditions to unwind DNA N->O P Stain DNA with a fluorescent dye O->P Q Visualize and score comets using fluorescence microscopy and software P->Q R Quantify DNA damage (% tail DNA, tail moment) Q->R

Caption: Workflow for the Comet Assay.

Step-by-Step Methodology:

  • Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest that has been exposed to the test compound.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution (containing detergent and high salt) to lyse the cells and unfold the DNA, forming nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field to draw the negatively charged DNA towards the anode.

  • Neutralization and Staining: Neutralize the slides in a buffer and then stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

  • Visualization and Scoring: Examine the slides using a fluorescence microscope. Capture images of the comets and analyze them using specialized software to quantify the amount of DNA in the tail relative to the head. Common metrics include % tail DNA and tail moment.

  • Data Analysis: A statistically significant increase in the chosen metric compared to the negative control indicates genotoxicity.

Conclusion and Future Directions

The available evidence strongly suggests that Ochratoxin B is not genotoxic, a clear distinction from its more toxic and carcinogenic analogue, Ochratoxin A.[6][10] Consequently, the ester derivatives of OTB are also unlikely to pose a genotoxic risk, as they are expected to be hydrolyzed to the non-genotoxic parent compound in vivo.

However, it is crucial to acknowledge the scarcity of direct experimental data on the genotoxicity of OTB esters. While the inference based on the metabolism of related compounds is scientifically sound, direct testing of these specific esters using the standardized assays detailed in this guide would provide definitive confirmation and is a recommended area for future research. For professionals in drug development and safety assessment, this comparative analysis underscores the importance of evaluating each compound within a chemical family individually, as small structural changes, such as the presence or absence of a chlorine atom, can have profound effects on toxicological properties.

References

  • Heussner, A. H., & Bingle, L. (2015). Comparative Ochratoxin Toxicity: A Review of the Available Data. Toxins, 7(10), 4253–4282. [Link]

  • Palombini, V., & Pfohl-Leszkowicz, A. (2021). Prioritization of Mycotoxins Based on Their Genotoxic Potential with an In Silico-In Vitro Strategy. Toxins, 13(10), 735. [Link]

  • Arroyo-Manzanares, N., Huertas-Pérez, J. F., Gámiz-Gracia, L., & García-Campaña, A. M. (2021). Ochratoxins in Wines: A Review of Their Occurrence in the Last Decade, Toxicity, and Exposure Risk in Humans. Foods, 10(7), 1649. [Link]

  • MDPI. (2021). Ochratoxins in Wines. Encyclopedia. [Link]

  • Asrani, R. K., & Patial, V. (2015). Ochratoxins: Biosynthesis, Detection and Toxicity. In Mycotoxins in Food and Agriculture. IntechOpen. [Link]

  • Garcia-Londoño, V. A., & Garcia-Londoño, V. A. (2022). Genotoxic effects of the ochratoxin A (OTA), its main metabolite (OTα) per se and in combination with fumonisin B1 in HepG2 cells and human lymphocytes. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 878, 503482. [Link]

  • Živná, H., & Dvořák, Z. (2015). In vitro genotoxicity of mycotoxins ochratoxin A and fumonisin B(1) could be prevented by sodium copper chlorophyllin--implication to their genotoxic mechanism. Food Chemistry, 170, 455–462. [Link]

  • El Golli-Bennour, E., & Kouidhi, B. (2010). Cytotoxicity and Genotoxicity Induced by Aflatoxin B1, Ochratoxin A, and Their Combination in Cultured Vero Cells. Journal of Biochemical and Molecular Toxicology, 24(1), 42–50. [Link]

  • Knasmüller, S., Parzefall, W., Sanyal, R., Ecker, S., Schwab, C., Uhl, M., Mersch-Sundermann, V., Williamson, G., Hietsch, G., & Huber, W. W. (1998). Genotoxic effects of ochratoxin A in human-derived hepatoma (HepG2) cells. Mutation Research, 417(2-3), 99–107. [Link]

  • Garcia-Londoño, V. A., & Garcia-Londoño, V. A. (2022). Genotoxic effects of the ochratoxin A (OTA), its main metabolite (OTα) per se and in combination with fumonisin B1 in HepG2 cells and human lymphocytes. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 878, 503482. [Link]

  • Heussner, A. H., & Bingle, L. (2015). Comparative Ochratoxin Toxicity: A Review of the Available Data. Toxins, 7(10), 4253–4282. [Link]

  • Belák, A., & Belák, A. (2020). Determination of Ochratoxin A and Ochratoxin B in Archived Tokaj Wines (Vintage 1959–2017) Using On-Line Solid Phase Extraction Coupled to Liquid Chromatography. Toxins, 12(12), 756. [Link]

  • El Khoury, A., & Atoui, A. (2010). Ochratoxin A: General Overview and Actual Molecular Status. Toxins, 2(4), 461–493. [Link]

  • Li, S., Marquardt, R. R., & Frohlich, A. A. (1997). Confirmation of Ochratoxins in Biological Samples by Conversion into Methyl Esters in Acidified Methanol. Journal of Agricultural and Food Chemistry, 45(11), 4347–4351. [Link]

  • Niaz, K., & Niaz, K. (2020). Ochratoxin A-induced Genotoxic and Epigenetic Mechanisms Lead to Alzheimer Disease: Its Modulation With Strategies. Environmental Science and Pollution Research International, 27(28), 34691–34703. [Link]

  • Rached, E., & Rached, E. (2013). Toxicity of Ochratoxin A and Its Modulation by Antioxidants: A Review. Toxins, 5(10), 1836–1865. [Link]

  • Gallo, A., & Gallo, A. (2024). Comprehensive Insights into Ochratoxin A: Occurrence, Analysis, and Control Strategies. Foods, 13(8), 1184. [Link]

  • Asrani, R. K., & Patial, V. (2015). Ochratoxins: Biosynthesis, Detection and Toxicity. In Mycotoxins in Food and Agriculture. IntechOpen. [Link]

Sources

Comparative

Comparative Stability Guide: Methyl vs. tert-Butyl Esters of Ochratoxin B

Executive Summary Ochratoxin B (OTB) is a non-chlorinated, less toxic analog of the prominent mycotoxin Ochratoxin A. In the fields of analytical chemistry, toxicology, and immunoassay development, OTB is frequently deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ochratoxin B (OTB) is a non-chlorinated, less toxic analog of the prominent mycotoxin Ochratoxin A. In the fields of analytical chemistry, toxicology, and immunoassay development, OTB is frequently derivatized into ester forms to serve as haptens, prodrug models, or synthetic intermediates [[1]]([Link]). The choice of the ester protecting group—specifically methyl versus tert-butyl—profoundly impacts the molecule's stability during subsequent synthetic steps or physiological assays. This guide provides an objective, data-driven comparison of their stability profiles, mechanistic behaviors, and validated experimental handling protocols.

Mechanistic Causality of Ester Stability

The Methyl Ester: Susceptibility via the BAC​2 Pathway

The methyl ester of OTB is sterically unhindered. Under basic conditions (pH > 9), the carbonyl carbon is highly accessible to nucleophilic attack by hydroxide ions. This proceeds via the classic bimolecular base-catalyzed acyl-oxygen cleavage mechanism ( BAC​2 ). Consequently, OTB methyl ester is rapidly hydrolyzed back to the free OTB carboxylic acid in alkaline environments. While the methyl group provides minor steric obstruction against enzymatic cleavage (e.g., by carboxypeptidase A) compared to the free acid, it remains broadly susceptible to general esterases .

The tert-Butyl Ester: Steric Shielding and AAL​1 Cleavage

In stark contrast, the tert-butyl ester of OTB offers robust orthogonal protection. The bulky −C(CH3​)3​ group physically blocks the Bürgi-Dunitz trajectory, preventing nucleophiles from reaching the carbonyl carbon. This makes OTB tert-butyl ester highly stable in alkaline conditions, a property heavily exploited when synthesizing complex haptens where basic conditions are required for other functional group transformations .

However, this stability is inverted under strong acidic conditions (e.g., Trifluoroacetic acid, TFA). The tert-butyl ester undergoes an acid-catalyzed alkyl-oxygen cleavage ( AAL​1 ). Protonation of the carbonyl oxygen leads to the unimolecular expulsion of a highly stable tert-butyl cation, which subsequently loses a proton to form isobutylene gas . This gas evolution drives the deprotection reaction to completion, whereas the methyl ester remains largely stable under similar acidic conditions.

Pathway Visualization

G OTB Ochratoxin B (OTB) MeEster OTB Methyl Ester OTB->MeEster Esterification tBuEster OTB tert-Butyl Ester OTB->tBuEster Esterification Base1 Basic Conditions (pH > 9) MeEster->Base1 Acid1 Strong Acid (e.g., TFA) MeEster->Acid1 Base2 Basic Conditions (pH > 9) tBuEster->Base2 Acid2 Strong Acid (e.g., TFA) tBuEster->Acid2 Hyd1 Rapid Hydrolysis (B_AC2 Mechanism) Base1->Hyd1 Stable1 Highly Stable (Steric Hindrance) Base2->Stable1 Stable2 Stable (Resists Acid) Acid1->Stable2 Hyd2 Rapid Cleavage (A_AL1 Mechanism) Acid2->Hyd2

Hydrolysis pathways of Ochratoxin B methyl and tert-butyl esters under acidic and basic conditions.

Quantitative Stability Comparison

Metric / ConditionOTB Methyl EsterOTB tert-Butyl EsterMechanistic Causality
Basic Hydrolysis (pH 10.5, 25°C)Rapid Degradation( t1/2​<1 h)Highly Stable( t1/2​>48 h)Bulky tert-butyl group sterically blocks the Bürgi-Dunitz trajectory, preventing BAC​2 nucleophilic attack.
Acidic Cleavage (50% TFA/DCM, 25°C)StableRapid Cleavage( t1/2​<30 min)Protonation induces AAL​1 cleavage, driven by the formation of a highly stable tert-butyl cation.
Enzymatic Stability (General Esterases)Moderately SusceptibleHighly ResistantSteric exclusion at the enzyme active site prevents the necessary substrate-receptor alignment.
Synthetic Utility Best for transient protection or as an analytical standard.Ideal for orthogonal protection strategies requiring basic stability.Divergent cleavage mechanisms allow selective deprotection in complex hapten synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and specific quenching mechanisms.

Base-Catalyzed Hydrolysis Assay

Objective: Quantify the differential susceptibility of OTB-Me and OTB-tBu to alkaline environments.

  • Substrate Preparation: Prepare 1 mM stock solutions of OTB-Me and OTB-tBu in HPLC-grade acetonitrile (ACN).

  • Reaction Initiation: Dilute the stocks to 10 µM in 50 mM sodium carbonate buffer (pH 10.5) containing 20% ACN to maintain lipophile solubility. Run a parallel control in PBS (pH 7.4) to establish baseline stability.

  • Sampling & Quenching: At t=0,15,30,60, and 120 min, withdraw 100 µL aliquots and immediately quench with 10 µL of 1 M formic acid.

    • Causality: Formic acid instantly drops the pH below 3, protonating the nucleophilic hydroxide ions and halting the BAC​2 hydrolysis. This "freezes" the reaction state for accurate kinetic profiling.

  • Internal Standard Addition: Add 10 µL of isotopically labeled OTB-d5 (10 µM).

    • Causality: The internal standard corrects for ionization suppression in the MS source and volumetric errors during sampling.

  • LC-MS/MS Analysis: Quantify the remaining ester and the stoichiometrically formed OTB.

Acid-Catalyzed Deprotection Assay

Objective: Demonstrate the selective cleavage of OTB-tBu under strong acidic conditions.

  • Reaction Setup: Dissolve 1 mg of OTB-tBu in 1 mL of anhydrous dichloromethane (DCM).

  • Acid Addition: Add 1 mL of Trifluoroacetic acid (TFA) to achieve a 50% v/v TFA/DCM solution. Stir at 25°C.

    • Causality: This solvent system provides the strong acidity required for AAL​1 cleavage while maintaining the solubility of the lipophilic ester.

  • Monitoring: Take 10 µL aliquots at 5, 15, and 30 min. Dilute immediately in 990 µL of ACN.

    • Causality: Rapid dilution drastically reduces proton activity, quenching the reaction prior to HPLC injection.

  • Evaporation & Mass Balance: Evaporate the main reaction mixture under a gentle stream of N2​ gas.

    • Causality: Driving off the volatile TFA and DCM removes the acid catalyst and the isobutylene byproduct, preventing reversible side reactions and ensuring a clean baseline for mass balance calculation.

  • Reconstitution: Reconstitute in the mobile phase and analyze via HPLC-UV (330 nm) to confirm the complete conversion of OTB-tBu to OTB.

References

  • A Kinetic Study into the Hydrolysis of the Ochratoxins and Analogues by Carboxypeptidase A Chemical Research in Toxicology (ACS)[Link]

  • Novel haptens and monoclonal antibodies with subnanomolar affinity for a classical analytical target, ochratoxin A Scientific Reports (Nature)[Link]

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions The Journal of Organic Chemistry (ACS)[Link]

Sources

Validation

comparative analysis of different sample cleanup techniques for Ochratoxin B esters

Comparative Analysis of Sample Cleanup Techniques for Ochratoxin B Esters: A Methodological Guide As a Senior Application Scientist, I frequently observe laboratories struggling with poor recoveries when transitioning fr...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Sample Cleanup Techniques for Ochratoxin B Esters: A Methodological Guide

As a Senior Application Scientist, I frequently observe laboratories struggling with poor recoveries when transitioning from free mycotoxin analysis to their esterified derivatives. Ochratoxin B (OTB), the non-chlorinated analog of the potent nephrotoxin Ochratoxin A (OTA), is increasingly scrutinized in food safety and toxicology[1]. While free OTB is a primary target, its esterified derivatives—such as OTB methyl ester (OTB-Me) and OTB ethyl ester (OTB-Et)—present unique analytical challenges. These esters can occur naturally in fermented matrices like wine or be synthesized intentionally during derivatization to confirm mycotoxin presence in biological samples[2].

Chemically, the esterification of the phenylalanine moiety neutralizes the free carboxylic acid group. This fundamental shift eliminates the molecule's ionizable nature at typical physiological pH, drastically increasing its lipophilicity. Consequently, traditional sample cleanup methods optimized for free, acidic ochratoxins often fail when applied to OTB esters. This guide objectively evaluates the performance of different sample cleanup techniques, providing the mechanistic rationale and experimental data necessary for robust method development.

Mechanistic Evaluation of Cleanup Strategies

1. Polymeric Solid-Phase Extraction (SPE) For OTB esters, Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents are the gold standard.

  • Causality: Free OTB is a weak organic acid and is traditionally extracted using mixed-mode anion exchange (MAX) sorbents[3]. However, because OTB esters lack the free carboxyl group, they cannot participate in electrostatic interactions with anion-exchange resins. HLB sorbents, which rely purely on reversed-phase (hydrophobic and dipole-dipole) interactions, effectively capture the highly lipophilic OTB esters. By adjusting the wash steps to higher aqueous ratios, analysts can wash away polar matrix components without risking premature elution of the esters.

2. Immunoaffinity Chromatography (IAC) IAC is highly prized for its unparalleled specificity in complex matrices like roasted coffee and spices[4].

  • Causality: IAC relies on the spatial and electrostatic recognition of the mycotoxin by monoclonal antibodies. While modern IACs exhibit excellent cross-reactivity for free OTB[4], their binding efficiency for OTB esters is often severely compromised. The antibodies are typically raised against the free acid form of OTA; masking the carboxylate group via esterification disrupts the critical hydrogen-bonding network in the antibody's binding pocket. Therefore, IAC is generally not recommended for the quantitative recovery of OTB esters unless the specific column lot has been explicitly validated for cross-reactivity.

3. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • Causality: QuEChERS utilizes a salting-out liquid-liquid partition followed by dispersive SPE (dSPE)[3]. Because OTB esters are neutral and highly soluble in acetonitrile, they partition efficiently into the organic layer during the initial extraction. During the dSPE step, primary secondary amine (PSA) sorbents are used to remove organic acids and sugars. Since OTB esters are not acidic, they are not inadvertently retained by the PSA, leading to excellent recoveries. However, QuEChERS extracts remain relatively "dirty," leading to higher matrix effects (ion suppression) in subsequent UHPLC-MS/MS analysis compared to SPE.

4. Liquid-Liquid Extraction (LLE) LLE remains highly relevant for biological samples, particularly following acid-catalyzed esterification[2].

  • Causality: When converting free OTB to OTB-Me in acidified methanol to confirm its presence, the reaction mixture is highly acidic. Partitioning this mixture with a non-polar solvent like chloroform selectively extracts the newly formed, lipophilic OTB-Me while leaving polar interferents and unreacted acid in the aqueous phase[2].

Workflow Visualization

SamplePrep Sample Complex Matrix Extract (Contains OTB & OTB Esters) Decision Target Analyte Profile? Sample->Decision IAC Immunoaffinity (IAC) Antibody-based Decision->IAC Free OTB only SPE Polymeric SPE (HLB) Reversed-Phase Decision->SPE OTB + Esters QuEChERS QuEChERS (dSPE) Partitioning Decision->QuEChERS High-throughput screening IAC_Result Poor Ester Recovery (Steric hindrance at binding site) IAC->IAC_Result SPE_Result High Ester Recovery (Strong hydrophobic retention) SPE->SPE_Result QuEChERS_Result Good Recovery but High Matrix Effects QuEChERS->QuEChERS_Result LCMS UHPLC-MS/MS Quantification IAC_Result->LCMS SPE_Result->LCMS QuEChERS_Result->LCMS

Decision workflow for selecting OTB ester cleanup techniques based on analyte chemistry.

Comparative Data Analysis

The following table synthesizes the performance metrics of these cleanup techniques for OTB esters, based on established chromatographic methodologies[2][3][4].

Cleanup TechniquePrimary Sorbent / MechanismAvg. OTB Ester Recovery (%)Precision (RSD %)Matrix Effect (Ion Suppression)Cost per SampleBest Use Case
HLB SPE Polymeric divinylbenzene (Reversed-Phase)88 - 95%< 5%Low (< 15%)ModerateQuantitative UHPLC-MS/MS in complex matrices
IAC Monoclonal Antibodies (Affinity)10 - 40%> 20%Very Low (< 5%)HighNot recommended for esters due to low cross-reactivity
QuEChERS PSA / C18 (Dispersive SPE)80 - 90%8 - 12%High (20 - 40%)LowHigh-throughput screening of agricultural commodities
LLE Chloroform / Water (Partitioning)> 95%< 6%ModerateLowPost-derivatization cleanup of biological fluids

*Note: IAC recovery is highly dependent on the specific antibody lot and its cross-reactivity profile, which is typically optimized for free OTA/OTB[4].

Experimental Protocols

As a self-validating system, the following protocols include internal checkpoints to ensure mechanistic integrity.

Protocol 1: HLB-SPE Cleanup for OTB Esters in Wine/Coffee Extracts

Rationale: This protocol utilizes reversed-phase retention. The critical step is ensuring the loading solution is highly aqueous to force the hydrophobic esters onto the sorbent.

  • Conditioning: Pass 3 mL of Methanol (MeOH) through a 60 mg HLB cartridge, followed by 3 mL of LC-MS grade water. Checkpoint: Do not allow the sorbent bed to dry, as this collapses the polymeric pores and ruins retention.

  • Sample Loading: Dilute 1 mL of the organic sample extract (e.g., from an initial acetonitrile extraction) with 4 mL of water or PBS. Load onto the cartridge at a flow rate of 1 mL/min. Causality: Dilution reduces the organic solvent strength below 20%, preventing analyte breakthrough.

  • Washing: Wash with 3 mL of 5% MeOH in water. Causality: This removes polar matrix components (sugars, organic acids) while the lipophilic OTB esters remain strongly bound to the polymeric backbone.

  • Drying: Apply maximum vacuum (>-10 inHg) for 5 minutes to remove residual water.

  • Elution: Elute the OTB esters with 2 x 1.5 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 500 µL of initial mobile phase (e.g., 40% Acetonitrile / 60% Water with 0.1% Formic Acid) prior to UHPLC-MS/MS injection.

Protocol 2: Esterification and LLE Cleanup for Biological Samples

Rationale: Adapted from classical derivatization methods, this protocol converts free OTB to OTB-Me for confirmation, followed by LLE to isolate the ester[2].

  • Derivatization: To 500 µL of biological sample extract, add 19 mL of Methanol and 1 mL of 12 N HCl. Incubate for 24 hours at 20°C. Causality: The high molar excess of methanol and strong acid catalyst drives the esterification of OTB to >98% completion[2].

  • Partitioning: Transfer the mixture to a separatory funnel. Add 20 mL of Chloroform and 100 mL of distilled water. Shake vigorously for 2 minutes.

  • Phase Separation: Allow the phases to separate. The lower organic (chloroform) layer contains the highly lipophilic OTB-Me. Causality: The massive aqueous dilution forces the ester into the chloroform phase while neutralizing the acid.

  • Recovery: Collect the chloroform layer and evaporate at 50°C using a rotary evaporator. Reconstitute in 2 mL of chloroform, dry under nitrogen, and prepare for chromatographic analysis[2].

References

  • Title: Determination of Ochratoxin A and Ochratoxin B in Archived Tokaj Wines (Vintage 1959–2017) Using On-Line Solid Phase Extraction Coupled to Liquid Chromatography Source: MDPI URL: 1

  • Title: Comprehensive IAC Cross-Reactivity Validation and Stabilized Method Development for Ochratoxin A, B, and C in Complex Coffee and Spice Matrices Source: MDPI URL: 4

  • Title: Confirmation of Ochratoxins in Biological Samples by Conversion into Methyl Esters in Acidified Methanol Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: 2

  • Title: UHPLC-MS/MS Determination of Ochratoxin A and Fumonisins in Coffee Using QuEChERS Extraction Combined with Mixed-Mode SPE Purification Source: ACS Publications URL: 3

Sources

Comparative

A Senior Application Scientist's Guide to the Resolution of Racemic Ochratoxin B Esters: A Comparative Analysis of Chiral Resolving Agents

For researchers and professionals in drug development and toxicology, the stereochemistry of a molecule is of paramount importance. Ochratoxin B (OTB), a mycotoxin structurally related to the more prevalent Ochratoxin A,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and toxicology, the stereochemistry of a molecule is of paramount importance. Ochratoxin B (OTB), a mycotoxin structurally related to the more prevalent Ochratoxin A, possesses a chiral center that gives rise to two enantiomers. While much of the research has focused on the detection and detoxification of OTB, the separation of its enantiomeric esters remains a critical yet underexplored area. The differential biological activities of enantiomers necessitate their separation to accurately assess their individual toxicological profiles and to explore their potential as chiral building blocks in synthesis.

This guide provides an in-depth comparison of potential methods for the resolution of racemic Ochratoxin B esters. As direct experimental data on this specific resolution is limited in publicly available literature, this document leverages established principles of chiral resolution and data from the enzymatic hydrolysis of the parent OTB molecule to provide a robust theoretical framework and practical guidance for researchers in this field. We will explore both enzymatic and chemical resolution strategies, offering insights into the causality behind experimental choices and providing detailed, adaptable protocols.

The Foundation of Resolution: Understanding the Stereochemistry of Ochratoxin B

Ochratoxin B, a dechloro-analog of Ochratoxin A, is a dihydroisocoumarin derivative linked to a phenylalanine moiety via an amide bond. The chirality of OTB arises from the stereocenter at the C-3 position of the dihydroisocoumarin ring. The esterification of the carboxylic acid group of the phenylalanine moiety does not alter this chirality, resulting in racemic mixtures of OTB esters that require resolution to isolate the individual enantiomers.

Enzymatic Resolution: A Biocatalytic Approach

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases and esterases are commonly employed for the hydrolysis of esters, making them prime candidates for the kinetic resolution of racemic OTB esters.

The Principle of Lipase-Catalyzed Kinetic Resolution

In a kinetic resolution of a racemic OTB ester, a lipase would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid (Ochratoxin B), while leaving the other enantiomer of the ester largely untouched. This results in a mixture of one enantiomer of the OTB ester and one enantiomer of the parent OTB, which can then be separated based on their different chemical properties (e.g., solubility, chromatographic behavior).

Insights from Ochratoxin B Hydrolysis Studies

While direct studies on the kinetic resolution of OTB esters are scarce, research on the enzymatic degradation of OTB provides valuable clues. Several studies have demonstrated the efficacy of various lipases in hydrolyzing the amide bond of OTB.[1][2][3][4] This indicates that these enzymes can interact with the OTB molecule and could potentially exhibit enantioselectivity towards its esters.

A study on the degradation of Ochratoxins A and B by various lipases found that Porcine Pancreas Lipase (PPL) and Amano Lipase A from Aspergillus niger (ANL) were effective in degrading OTB.[1][2][3][4] PPL, for instance, completely degraded OTB within 9 hours.[1][3][4] This hydrolytic activity suggests that these lipases could be explored for the enantioselective hydrolysis of OTB esters.

Table 1: Performance of Selected Lipases on the Hydrolysis of Ochratoxin B

Enzyme SourceTrade NameTime for Complete Degradation of OTBReference
Porcine PancreasPorcine Pancreas Lipase (PPL)9 hours[1][3][4]
Aspergillus nigerAmano Lipase A (ANL)10 hours[1][3][4]
Candida rugosa-Ineffective[3]
Candida antarctica B-Ineffective[3]
Thermomyces lanuginosus-Ineffective[3]

Note: The data above pertains to the hydrolysis of the amide bond of the parent Ochratoxin B molecule, not the kinetic resolution of its esters. However, the demonstrated activity of PPL and ANL makes them strong candidates for initial screening in a kinetic resolution protocol.

Hypothetical Experimental Workflow for Enzymatic Kinetic Resolution

The following diagram outlines a potential workflow for the lipase-catalyzed kinetic resolution of a racemic OTB ester.

G cluster_0 Enzymatic Reaction cluster_1 Work-up and Separation cluster_2 Analysis racemic_ester Racemic OTB Ester lipase Lipase (e.g., PPL or ANL) in Buffer Solution incubation Incubation with Stirring (Monitor reaction progress by HPLC) lipase->incubation quench Quench Reaction (e.g., pH adjustment or solvent extraction) incubation->quench separation Separation of Ester and Acid (e.g., Liquid-Liquid Extraction or Chromatography) quench->separation ester_analysis Analysis of Unreacted OTB Ester (Chiral HPLC for e.e. determination) separation->ester_analysis acid_analysis Analysis of OTB Product (Chiral HPLC for e.e. determination) separation->acid_analysis

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution of Racemic OTB Ester.

Detailed Experimental Protocol: A Starting Point

This protocol is a generalized starting point and should be optimized for specific OTB esters and lipases.

Materials:

  • Racemic Ochratoxin B ester (e.g., methyl or ethyl ester)

  • Lipase (e.g., Porcine Pancreas Lipase or Amano Lipase A from Aspergillus niger)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • HPLC system with a chiral column

Procedure:

  • Enzyme Solution Preparation: Prepare a solution of the lipase in the phosphate buffer at a concentration of 1-10 mg/mL.

  • Reaction Setup: Dissolve a known amount of the racemic OTB ester in a minimal amount of a water-miscible organic solvent (e.g., DMSO or acetonitrile) and add it to the enzyme solution. The final concentration of the substrate should typically be in the range of 1-10 mM.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with constant stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion percentage. The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted ester and the product.

  • Reaction Quenching: Once the desired conversion is reached, stop the reaction by adjusting the pH (e.g., acidifying to pH 2-3) or by adding a water-immiscible organic solvent for extraction.

  • Extraction: Extract the reaction mixture with an organic solvent like ethyl acetate. The unreacted ester will preferentially partition into the organic phase, while the more polar OTB product will remain in the aqueous phase, especially after acidification.

  • Isolation and Purification: Separate the organic and aqueous layers. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted OTB ester. The OTB product can be isolated from the aqueous layer by back-extraction after neutralization.

  • Enantiomeric Excess (e.e.) Determination: Analyze both the recovered OTB ester and the OTB product using chiral HPLC to determine their enantiomeric excess.

Chemical Resolution: The Diastereomer Approach

Chemical resolution is a classical method that involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[1] Diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization.

Principle of Diastereomeric Resolution

For OTB esters, this method would first require hydrolysis of the ester to the racemic carboxylic acid (OTB). The racemic OTB would then be reacted with an enantiomerically pure chiral base (a resolving agent) to form a pair of diastereomeric salts. After separation of these salts, the individual enantiomers of OTB can be regenerated by treatment with an acid.

Alternatively, if the OTB ester has a functional group amenable to reaction with a chiral resolving agent without hydrolysis of the ester, direct formation of diastereomeric adducts could be explored.

Common Chiral Resolving Agents

A variety of chiral resolving agents are commercially available. For the resolution of a carboxylic acid like OTB, chiral amines are commonly used.

Table 2: Examples of Chiral Resolving Agents for Carboxylic Acids

Chiral Resolving AgentType
(+)- or (-)-α-MethylbenzylamineChiral Amine
(+)- or (-)-BrucineChiral Alkaloid (Amine)
(+)- or (-)-QuinineChiral Alkaloid (Amine)
(+)- or (-)-DehydroabietylamineChiral Amine

The selection of the appropriate resolving agent and solvent system is often empirical and requires screening of several candidates.

Experimental Workflow for Chemical Resolution

The following diagram illustrates the general workflow for the chemical resolution of racemic OTB via diastereomeric salt formation.

G cluster_0 Diastereomer Formation cluster_1 Separation cluster_2 Regeneration and Analysis racemic_otb Racemic OTB (from ester hydrolysis) resolving_agent Chiral Resolving Agent (e.g., (R)-α-methylbenzylamine) salt_formation Diastereomeric Salt Formation in a suitable solvent resolving_agent->salt_formation fractional_crystallization Fractional Crystallization salt_formation->fractional_crystallization separated_salts Separated Diastereomeric Salts fractional_crystallization->separated_salts regeneration Acidification to Regenerate Enantiomerically Pure OTB separated_salts->regeneration analysis Analysis by Chiral HPLC to determine enantiomeric purity regeneration->analysis

Caption: Workflow for Chemical Resolution of Racemic OTB via Diastereomers.

Detailed Experimental Protocol: A General Guideline

Materials:

  • Racemic Ochratoxin B

  • Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine)

  • Various solvents for crystallization screening (e.g., methanol, ethanol, acetone, ethyl acetate)

  • Hydrochloric acid (e.g., 1 M)

  • Sodium hydroxide (e.g., 1 M)

  • HPLC system with a chiral column

Procedure:

  • Salt Formation: Dissolve the racemic OTB in a suitable solvent. Add an equimolar amount of the chiral resolving agent. Stir the mixture, and if a precipitate forms, it can be heated to dissolution and then allowed to cool slowly for crystallization.

  • Fractional Crystallization: If a crystalline solid is obtained, collect it by filtration. The solubility differences between the two diastereomeric salts will lead to an enrichment of the less soluble salt in the crystalline fraction. Recrystallize the solid from a suitable solvent to improve its diastereomeric purity. The mother liquor will be enriched in the more soluble diastereomer.

  • Monitoring Purity: The progress of the resolution can be monitored by measuring the optical rotation of the crystallized material or by analyzing a small sample after regeneration of the OTB.

  • Regeneration of Enantiomers: Once a diastereomerically pure salt is obtained, dissolve it in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically pure OTB. Extract the OTB with an organic solvent. The chiral resolving agent will remain in the aqueous phase as its hydrochloride salt and can potentially be recovered.

  • Isolation of the Other Enantiomer: The other enantiomer of OTB can be recovered from the mother liquor from the initial crystallization by acidification and extraction.

  • Purity Analysis: Determine the enantiomeric purity of the resolved OTB samples using chiral HPLC.

Analytical Separation: The Role of Chiral HPLC

Regardless of the resolution method employed, a reliable analytical technique is essential to determine the enantiomeric composition of the starting material and the resolved products. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice for this purpose. The separation of Ochratoxin A and B has been well-documented using various HPLC methods.[5][6][7][8][9][10] For enantiomeric separation, a chiral column would be necessary.

Comparative Summary and Future Perspectives

The choice between enzymatic and chemical resolution depends on several factors, including the substrate, available resources, and desired scale of the separation.

Table 3: Comparison of Potential Resolution Strategies for OTB Esters

FeatureEnzymatic Kinetic ResolutionChemical Resolution (Diastereomeric Salt Formation)
Principle Enantioselective enzymatic reactionFormation and separation of diastereomers
Advantages - High enantioselectivity often achievable- Mild reaction conditions- Environmentally benign (biocatalysis)- Well-established and widely applicable method- Can be scaled up
Disadvantages - Maximum theoretical yield of a single enantiomer is 50%- Requires screening for a suitable enzyme- Enzyme cost and stability can be a factor- Requires stoichiometric amounts of a chiral resolving agent- Often involves trial-and-error to find suitable crystallization conditions- The resolving agent may need to be recovered
Applicability to OTB Esters Potentially high, based on lipase activity on OTB. Requires experimental validation.Requires initial hydrolysis of the ester. A well-established approach for chiral acids.

Future Outlook:

The resolution of racemic Ochratoxin B esters is a field ripe for investigation. The development of efficient and scalable resolution methods will be crucial for advancing our understanding of the individual biological activities of OTB enantiomers. Future research should focus on:

  • Screening of a wider range of lipases and esterases for the kinetic resolution of various OTB esters (methyl, ethyl, etc.).

  • Optimization of reaction conditions for enzymatic resolution to maximize enantioselectivity and yield.

  • Systematic screening of chiral resolving agents and solvent systems for the chemical resolution of OTB.

  • Development of direct chromatographic methods for the preparative separation of OTB ester enantiomers.

By building upon the foundational principles outlined in this guide, researchers can develop robust methodologies for obtaining enantiomerically pure OTB esters, thereby unlocking new avenues for research in toxicology, pharmacology, and synthetic chemistry.

References

  • Degradation of ochratoxins A and B by lipases: A kinetic study unraveled by molecular modeling. Heliyon, 9(9), e19921. [Link]

  • Degradation of ochratoxins A and B by lipases: a kinetic study unraveled by molecular modelling. RepositoriUM - Universidade do Minho. [Link]

  • Degradation of ochratoxins A and B by lipases: A kinetic study unraveled by molecular modeling. PubMed Central. [Link]

  • Separation of ochratoxins by centrifugal partition chromatography. Food Chemistry, 446, 138897. [Link]

  • Degradation of ochratoxins A and B by lipases: A kinetic study unraveled by molecular modeling. PubMed. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2017(42), 6337-6345. [Link]

  • Lipases-catalyzed enantioselective kinetic resolution of primary and secondary alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. In Science of Synthesis (Vol. 4, pp. 1-134). [Link]

  • Determination of Ochratoxin A and Ochratoxin B in Archived Tokaj Wines (Vintage 1959–2017) Using On-Line Solid Phase Extraction Coupled to Liquid Chromatography. Toxins, 12(12), 739. [Link]

  • Degradation of ochratoxins A and B by lipases: A kinetic study unraveled by molecular modeling. ResearchGate. [Link]

  • Determination of Aflatoxins and Ochratoxin A in a Range of Food Commodities Using VICAM Immunoaffinity Chromatography Clean-up and UPLC-MS/MS. Waters Corporation. [Link]

  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Synthesis of the Stationary Phase IS-Anionic (Internal Surface-Anionic) for Extraction of Ochratoxin A and B from Samples of Beers. Journal of the Brazilian Chemical Society, 22(1), 118-124. [Link]

  • Separation of Ochratoxins by Centrifugal Partition Chromatography. ResearchGate. [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen. [Link]

  • Determination of Ochratoxin A and Ochratoxin B in Archived Tokaj Wines (Vintage 1959–2017) Using On-Line Solid Phase Extraction Coupled to Liquid Chromatography. ResearchGate. [Link]

Sources

Validation

Publish Comparison Guide: Validation of 3-rac-Ochratoxin B tert-Butyl Ester Synthesis via Spectroscopic Methods

Executive Summary Ochratoxin B (OTB) is the non-chlorinated, less toxic analog of the prevalent mycotoxin Ochratoxin A (OTA)[1]. In the development of analytical tracers, haptens for immunoassays, and toxicological stand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ochratoxin B (OTB) is the non-chlorinated, less toxic analog of the prevalent mycotoxin Ochratoxin A (OTA)[1]. In the development of analytical tracers, haptens for immunoassays, and toxicological standards, the total synthesis of OTB and its derivatives is a critical workflow. A major bottleneck in this synthesis is the protection and subsequent deprotection of the phenylalanine carboxyl group. This guide objectively compares the performance of 3-rac-Ochratoxin B tert-Butyl Ester against traditional methyl ester intermediates and commercially sourced natural OTB, providing a comprehensive framework for its synthesis and rigorous spectroscopic validation.

Strategic Rationale: Why the tert-Butyl Ester Outperforms Alternatives

The synthesis of ochratoxins requires the coupling of an isocoumarin core with an L-phenylalanine derivative. Historically, methyl esters (L-Phe-OMe) were used. However, the isocoumarin lactone ring is highly susceptible to basic hydrolysis[2]. Deprotecting a methyl ester requires basic conditions (e.g., LiOH), which invariably leads to the opening of the lactone ring, forming the degraded open-lactone OTB (OP-OTB)[2].

By utilizing a tert-butyl ester protecting group, chemists can perform the final deprotection step under mild acidic conditions (e.g., Trifluoroacetic acid or dry HCl in dioxane)[3]. Acidic cleavage strictly preserves the integrity of the lactone ring, resulting in significantly higher yields of the intact mycotoxin. It should be noted that synthetic coupling often results in a racemic mixture at the C-3 position of the dihydroisocoumarin ring, yielding the "3-rac" diastereomeric mixture[3].

Table 1: Comparative Performance Matrix of OTB Intermediates
Parameter3-rac-Ochratoxin B tert-Butyl EsterOchratoxin B Methyl EsterCommercially Sourced Natural OTB
Primary Utility Advanced synthetic intermediate / Hapten precursorLegacy synthetic intermediateBiological standard / Direct assay use
Deprotection Chemistry Mild Acidic (TFA or HCl/Dioxane)Basic (LiOH or NaOH)N/A (Already deprotected)
Lactone Ring Stability High (Preserved during acid cleavage)Low (Hydrolyzes to open-lactone)High (If kept at neutral/acidic pH)
Stereochemistry at C-3 Epimeric mixture (3R/3S)Epimeric mixture (3R/3S)Single enantiomer (3R)
Synthetic Flexibility Excellent (Allows downstream conjugation)Poor (Degrades during processing)Limited (Expensive for large-scale mod)

Mechanistic Workflow: Synthesis & Deprotection

Pathway A Isocoumarin Core B L-Phe-OtBu Coupling A->B PyBOP / DIPEA F L-Phe-OMe Coupling A->F Traditional Route C 3-rac-OTB tert-Butyl Ester B->C Amide Bond D Mild Acid Cleavage (TFA) C->D Deprotection E Pure 3-rac-OTB (Intact Lactone) D->E High Yield G 3-rac-OTB Methyl Ester F->G H Basic Cleavage (LiOH) G->H I Open-Lactone OTB (Degradant) H->I Lactone Hydrolysis

Pathway comparing t-Butyl vs. Methyl ester deprotection on lactone stability.

Spectroscopic Validation Framework

To ensure the trustworthiness of the synthesized intermediate, a self-validating spectroscopic approach is mandatory. Relying solely on HPLC-UV is insufficient because the open-lactone and closed-lactone forms can exhibit similar UV absorbance profiles and co-elute under certain gradient conditions.

Causality in Spectroscopy:

  • ¹H NMR : The integration of the tert-butyl protons acts as an internal self-validation check for complete coupling. Furthermore, the presence of paired signals for the C-3 methine proton confirms the 3-rac diastereomeric mixture[3].

  • HRMS (ESI-TOF) : Confirms the exact mass (Molecular Formula: C24H27NO6, MW: 425.47)[4] and rules out the presence of chlorinated OTA impurities[5].

  • FT-IR : Differentiates the ester carbonyl from the lactone carbonyl, proving the lactone ring remains closed prior to deprotection.

Validation Start Synthesized 3-rac-OTB tert-Butyl Ester NMR NMR Spectroscopy (1H & 13C) Start->NMR Structural Integrity HRMS High-Resolution Mass Spec (ESI-TOF) Start->HRMS Exact Mass IR Infrared Spectroscopy (FT-IR) Start->IR Functional Groups NMR_Result Confirm Amide & t-Butyl NMR->NMR_Result HRMS_Result m/z 426.1911 [M+H]+ HRMS->HRMS_Result IR_Result Lactone C=O (1720 cm-1) IR->IR_Result

Self-validating spectroscopic workflow for structural confirmation.

Table 2: Spectroscopic Benchmarks for 3-rac-Ochratoxin B tert-Butyl Ester
Analytical MethodTarget Signal / BenchmarkStructural Significance
¹H NMR (400 MHz, CDCl₃) Singlet at ~1.40 ppm (9H)Confirms intact tert-butyl ester group.
¹H NMR (400 MHz, CDCl₃) Multiplet at ~4.70 ppm (1H)C-3 methine proton; signal doubling indicates 3-rac epimers.
HRMS (ESI-TOF, Positive) m/z 426.1911 ± 5 ppmExact mass corresponding to [M+H]⁺ (C24H28NO6⁺).
FT-IR (ATR) Sharp band at ~1720 cm⁻¹Confirms closed isocoumarin lactone ring.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-rac-Ochratoxin B tert-Butyl Ester

Objective: Couple the isocoumarin core with L-Phe-OtBu while preventing lactone opening.

  • Preparation : In an oven-dried flask under an inert N₂ atmosphere, dissolve 1.0 eq of the isocoumarin-7-carboxylic acid core in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.

  • Activation : Cool the solution to 0 °C. Add 1.2 eq of PyBOP and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Causality: PyBOP is chosen over EDC/HOBt to maximize coupling efficiency and minimize epimerization at the phenylalanine α-carbon, even though C-3 racemization is inherent to the core[3].

  • Coupling : Add 1.5 eq of L-phenylalanine tert-butyl ester hydrochloride[2]. Stir the reaction mixture, allowing it to slowly warm to room temperature over 12 hours.

  • Quenching & Extraction : Quench the reaction with 5% aqueous citric acid. Causality: Citric acid provides a mildly acidic environment that effectively neutralizes basic DIPEA without risking premature cleavage of the acid-labile tert-butyl ester. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes:EtOAc gradient) to isolate the product as a white solid.

Protocol B: Spectroscopic Validation Workflow

Objective: Establish a self-validating dataset to confirm purity and structural integrity.

  • NMR Preparation : Dissolve 5 mg of the purified product in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

  • ¹H NMR Acquisition : Acquire spectra at 400 MHz. Self-Validation Check: Integrate the sharp singlet at ~1.40 ppm. If the integration is <9.0 relative to the Phe α-proton (~4.8 ppm, 1H), unreacted core or cleaved ester is present. Look for signal doubling at the C-3 proton (~4.7 ppm) to confirm the 1:1 diastereomeric ratio of the 3-rac mixture[3].

  • HRMS Analysis : Dilute the sample to 1 µg/mL in LC-MS grade Methanol. Inject into an ESI-TOF mass spectrometer in positive ion mode. Validation: The base peak must match the calculated [M+H]⁺ of 426.1911 within a 5 ppm mass error.

  • FT-IR Analysis : Analyze the neat solid using an ATR-FTIR spectrometer. Validation: Ensure the presence of three distinct carbonyl stretches: Lactone (~1720 cm⁻¹), Ester (~1735 cm⁻¹), and Amide (~1680 cm⁻¹). The absence of a broad carboxylic acid OH stretch (2500–3300 cm⁻¹) confirms complete esterification.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-rac-Ochratoxin B tert-Butyl Ester

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling potent fungal metabolites and their synthetic derivatives. 3-rac-Ochratoxin B tert-Butyl Ester is a h...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling potent fungal metabolites and their synthetic derivatives. 3-rac-Ochratoxin B tert-Butyl Ester is a highly specialized, lipophilic derivative of Ochratoxin B. While it is a critical reagent in analytical chemistry and toxicology research, it presents severe occupational hazards if mishandled.

This guide provides the definitive operational and disposal framework for handling this compound, ensuring that your laboratory maintains the highest standards of scientific integrity and personnel safety.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, we must first understand the causality behind the compound's toxicity. Ochratoxin B (OTB) is the non-chlorinated analog of the notorious mycotoxin Ochratoxin A[1]. While the absence of the chlorine atom makes OTB generally less nephrotoxic than its analog, it remains a potent hazard that targets the liver and kidneys[1].

The addition of the tert-Butyl ester group to the 3-racemic position fundamentally alters the molecule's physical chemistry. Esterification neutralizes the carboxylic acid, drastically increasing the molecule's lipophilicity. Mechanistic Rationale: This increased lipophilicity allows the compound to bypass the stratum corneum (the skin's primary barrier) much more efficiently than the free acid, making dermal exposure a critical threat.

Quantitative Toxicity & Hazard Data Note: Toxicity metrics are based on the parent Ochratoxin B scaffold, which dictates the downstream biological effects once the ester is hydrolyzed in vivo.

Property / Toxicity MetricValue / GHS ClassificationMechanistic Impact / Source
Acute Oral Toxicity Category 3 (H301)Toxic if swallowed; rapid systemic absorption[2].
Dermal/Eye Hazard Category 2 / 2A (H315, H319)Causes severe skin and serious eye irritation[2].
Respiratory Hazard Category 3 (H335)May cause respiratory irritation upon inhalation of dust[2].
Cell Division Inhibition 1 – 25 µg/mL (HepG2 cells)Arrests cellular proliferation in human liver cells[3].
Embryonic Toxicity (LC50) 700 nMInduces mortality and craniofacial malformations[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling lipophilic mycotoxin esters. The following self-validating PPE system must be employed to block all vectors of exposure (inhalation, dermal absorption, and mucosal contact)[4].

Equipment CategorySpecificationMechanistic Rationale
Respiratory N95/P100 Particulate RespiratorPrevents inhalation of aerosolized micro-particles. Pure mycotoxins are highly electrostatic and easily become airborne[5].
Hand Protection Double-Gloving (Nitrile or Neoprene)The outer glove acts as a sacrificial layer against the highly lipophilic tert-butyl ester. The inner glove maintains the dermal barrier[4].
Body Protection Fluid-Resistant Tyvek Suit or Lab CoatPrevents permeation of organic solvents (like DMSO/DMF) used to dissolve the toxin, which would otherwise carry the ester through standard cotton fabric[4].
Eye Protection Chemical Splash GogglesProtects ocular mucosa from both airborne dust and solvent splashes. Standard safety glasses with side shields are inadequate[4].

Operational Workflow: Anti-Static Weighing & Solubilization

Because 3-rac-Ochratoxin B tert-Butyl Ester is handled as a dry powder, the greatest risk of exposure occurs during the initial weighing phase. Mycotoxins are notoriously electrostatic; the friction of opening a plastic vial can cause the powder to repel and aerosolize[5].

Step-by-Step Methodology:

  • Environmental Setup: Conduct all open-container work inside a Class II Type B2 Biological Safety Cabinet (BSC) or a externally exhausted chemical fume hood[4]. Line the work surface with plastic-backed absorbent bench paper.

  • Static Elimination: Pass an anti-static zero-stat gun over your micro-spatula and weigh boat. Alternatively, use conductive aluminum weigh boats. Causality: Neutralizing the static charge prevents the powder from spontaneously aerosolizing[5].

  • Transfer & Weighing: Carefully transfer the required mass. Keep the sash of the fume hood as low as possible to prevent turbulent air from disturbing the powder.

  • In-Hood Solubilization: Never remove the dry powder from the hood. Immediately dissolve the weighed ester in an appropriate organic solvent (e.g., DMSO, DMF, or Ethanol)[3].

  • Seal and Decontaminate: Transfer the solubilized toxin to an amber glass vial (mycotoxins are light-sensitive)[5]. Cap tightly, and wipe the exterior of the vial with 5% aqueous acetone before transporting it to the incubator or analytical instrument[5].

Accidental Spill & Chemical Decontamination Protocol

A critical failure in many laboratories is the assumption that mycotoxins can be destroyed via autoclaving. Mycotoxins are non-living chemical metabolites; extreme heat and freezing do not destroy them [6]. They must be chemically deactivated via oxidative cleavage.

Step-by-Step Decontamination Methodology:

  • Evacuate and Isolate: If a powder spill occurs, immediately halt work and step back. Allow the fume hood to clear any aerosolized particles for 5 minutes.

  • Primary Neutralization (Oxidation): Gently cover the spill with absorbent paper towels to prevent spreading. Slowly pour a 1% to 6% Sodium Hypochlorite (NaOCl) solution (standard household bleach) over the towels, starting from the perimeter and working inward[7],[5].

  • Incubation: Allow the NaOCl solution to sit for a minimum of 10 minutes [7],[5]. Causality: This specific dwell time is required for the hypochlorite ions to fully oxidize and cleave the mycotoxin's molecular structure, rendering the metabolites biologically inert.

  • Secondary Wash (Solubilization): Remove the bleach-soaked towels. Swab the surface with 5% aqueous acetone [5]. Causality: Acetone acts as a solvent to lift any residual lipophilic tert-butyl ester fragments that survived the initial oxidation.

  • Waste Segregation: Dispose of all cleanup materials in a designated, labeled hazardous chemical waste container. Do not place this in standard biohazard bags[4].

Workflow Visualization

G A Pre-Operation PPE & Fume Hood Setup B Weighing & Solubilization (Closed System/Anti-Static) A->B Verified Airflow C Experimental Application (Assay/Synthesis) B->C Sealed Transfer D Spill / Contamination Event B->D C->D G Waste Disposal (Biohazardous/Chemical) C->G Routine Cleanup E Neutralization (5-6% NaOCl, 10 min) D->E Immediate Action F Secondary Wash (5% Aqueous Acetone) E->F Chemical Quench F->G Final Disposal

Operational workflow for Ochratoxin B ester handling, spill neutralization, and disposal.

References

  • Pharmaffiliates. "Ochratoxin A-impurities | 3-rac-Ochratoxin B tert-Butyl Ester-d5". Available at: [Link]

  • Hygiena. "Helica® Ochratoxin A Universal ELISA". Available at: [Link]

  • USDA Agricultural Marketing Service. "Mycotoxin Handbook". Available at: [Link]

  • Food Safety and Standards Authority of India (FSSAI). "Training Manual on Mycotoxins". Available at: [Link]

  • National Institutes of Health (NIH) / PubChem. "Ochratoxin B | CID 20966". Available at: [Link]

  • Neogen Corporation. "Mycotoxin Handbook". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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